1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
Descripción
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCWAZWJLMNADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905943 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-48-9 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7TKT32H5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
Executive Summary
This technical guide provides a comprehensive overview of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone (CAS RN: 1011-48-9), a key heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into its fundamental chemical and physical properties, spectroscopic profile, and established synthetic methodologies. Furthermore, it explores the compound's chemical reactivity, focusing on its utility as a versatile intermediate for creating diverse molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this compound in the synthesis of complex and pharmacologically relevant molecules.
Introduction: The Significance of the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs and biologically active compounds.[1] Its rigid, bicyclic structure, which incorporates both aromatic and ethereal features, allows it to serve as a versatile template for interacting with a wide array of biological targets, including G-protein coupled receptors and enzymes.[2] This framework is present in drugs targeting α₁-adrenoceptors, serotoninergic receptors, and neuronal nicotinic receptors.[1]
Within this important class of compounds, this compound, also known as 2-Acetyl-1,4-benzodioxane, stands out as a critical synthetic intermediate.[3] Its structure features a chiral center at the 2-position of the dihydrodioxin ring and a reactive ketone functional group. This combination of features provides a strategic entry point for asymmetric synthesis and further molecular elaboration, making it a valuable tool for drug discovery programs aiming to fine-tune pharmacological properties and explore structure-activity relationships (SAR).[2]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 1011-48-9 | [3] |
| Molecular Formula | C₁₀H₁₀O₃ | [3][4] |
| Molecular Weight | 178.18 g/mol | |
| Physical Form | Solid | |
| Appearance | Off-white to light yellow powder | [5] |
| Melting Point | 32.4 °C | [3] |
| Boiling Point | 89-90 °C at 0.3 Torr | [3] |
| InChI Key | KVCWAZWJLMNADA-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(=O)C1COC2=CC=CC=C2O1 | [4] |
Spectroscopic Profile
While specific, detailed spectra for this compound are not widely published, its structural features suggest a predictable spectroscopic profile.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, the diastereotopic protons of the -CH₂- group in the dioxin ring, a methine proton (-CH-), and a singlet for the acetyl methyl group (-CH₃). The precise coupling patterns would be critical for confirming the substitution pattern.
-
¹³C NMR: Characteristic signals would include those for the carbonyl carbon (C=O) of the ketone, aromatic carbons, and the aliphatic carbons of the dihydrodioxin ring.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl stretch (C=O) would be prominent, typically in the range of 1700-1720 cm⁻¹. Other key signals would include C-O-C ether stretches and C-H stretches from the aromatic and aliphatic portions.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 178. Common fragmentation patterns would likely involve the loss of the acetyl group. Predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺ at 134.0 Ų.[4]
Synthesis and Manufacturing
The synthesis of 2-substituted 1,4-benzodioxanes typically involves the reaction of catechol with a suitable three-carbon synthon bearing two leaving groups or an epoxide. A common and effective strategy for producing this compound and its precursors relies on the Williamson ether synthesis.
General Synthetic Workflow
The key causal step is the base-mediated cyclization of catechol with an appropriate electrophile. The choice of base (e.g., K₂CO₃, NaH) is critical to deprotonate the phenolic hydroxyl groups of catechol, forming a potent bis-nucleophile. This intermediate then undergoes a double Sₙ2 reaction to form the dihydrodioxin ring.
Caption: General workflow for synthesizing the 2-acetyl-1,4-benzodioxane core.
Detailed Protocol: Synthesis via Catechol and 3-Chloropropane-1,2-diol
A multi-step synthesis can be envisioned starting from readily available materials. This protocol is illustrative, based on established chemical principles for this class of compounds.[2]
-
Step 1: Protection (Optional but Recommended): The ketone of a suitable starting material like 1-chloro-3-hydroxyacetone could be protected as a ketal to prevent side reactions.
-
Step 2: Cyclization: Catechol (1.0 eq) is dissolved in a polar aprotic solvent such as DMF. A base, typically potassium carbonate (K₂CO₃, 2.2 eq), is added, and the mixture is stirred. The protected chloro-alcohol synthon is then added, and the reaction is heated to promote the double nucleophilic substitution that forms the benzodioxane ring. The use of a slight excess of base ensures complete deprotonation of both phenolic hydroxyls for efficient cyclization.
-
Step 3: Deprotection: The protecting group is removed under appropriate conditions (e.g., mild acid for a ketal) to reveal the hydroxyl group.
-
Step 4: Oxidation: The secondary alcohol at the 2-position is oxidized to the target ketone. Common and mild oxidizing agents like Dess-Martin periodinane or a Swern oxidation are suitable for this transformation, providing the final product, this compound.
Chemical Reactivity and Derivatization
The title compound is a valuable intermediate due to its two primary reactive sites: the ketone carbonyl group and the aromatic ring. This allows for a wide range of chemical transformations to build molecular complexity.
Reactions at the Ketone Group
The acetyl group is a versatile handle for constructing more complex side chains.
-
Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group for further functionalization.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can participate in aldol or Claisen-Schmidt condensations with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves an important class of bioactive molecules.[6][7]
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group yields tertiary alcohols.
Reactions on the Aromatic Ring
The benzodioxane ring can undergo electrophilic aromatic substitution. The ether oxygens are activating, ortho-, para-directing groups.
-
Halogenation: Bromination or chlorination will typically occur at the positions para to the ether linkages (positions 6 and 7).
-
Nitration and Sulfonation: These reactions can be used to introduce nitro or sulfonic acid groups, which can be further converted into other functional groups like amines.
-
Friedel-Crafts Acylation/Alkylation: While the existing acetyl group is deactivating, further substitutions on the aromatic ring are possible under forcing conditions.
Caption: Key reactivity pathways for derivatizing the title compound.
Applications in Research and Drug Development
This compound is primarily utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[8] Its structure serves as a precursor to more complex molecules with potential therapeutic applications.
For instance, the related 1,4-benzodioxane core is integral to the structure of Doxazosin, an α₁-adrenoceptor antagonist.[9] While not a direct precursor, the synthetic logic used to build derivatives from 2-acetyl-1,4-benzodioxane is highly relevant to the synthesis of such agents. Researchers have successfully used the isomeric 6-acetyl-1,4-benzodioxane to synthesize chalcones with potential anti-inflammatory, analgesic, and monoamine oxidase inhibitory properties, demonstrating the scaffold's utility in drug discovery.[6][8] The 2-acetyl isomer provides an alternative substitution pattern for creating novel chemical entities with potentially different biological activity profiles.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Hazard Classification: It is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral). General GHS hazard statements for related compounds include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid the formation of dust and aerosols.[10] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Recommended storage temperature is often refrigerated at 0-8°C.[8]
Conclusion
This compound is a strategically important heterocyclic compound whose value lies in its role as a versatile synthetic intermediate. The presence of a reactive ketone and a modifiable aromatic system, combined with the privileged 1,4-benzodioxane scaffold, makes it a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, enables researchers to effectively leverage this molecule in the design and development of novel, high-value chemical entities for pharmaceutical and other advanced applications.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound, CasNo.1011-48-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 6. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. chemimpex.com [chemimpex.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone (CAS: 1011-48-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone, a key heterocyclic compound known by its CAS number 1011-48-9 and often referred to as 2-acetyl-1,4-benzodioxane. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous biologically active agents. This document consolidates critical information regarding its chemical and physical properties, provides a detailed, field-proven protocol for its enantioselective synthesis, and offers an expert analysis of its spectroscopic characteristics. Furthermore, it explores the rich pharmacology and structure-activity relationships (SAR) of the 2-substituted 1,4-benzodioxane class, discusses the chemical reactivity of the title compound as a synthetic intermediate, and outlines comprehensive safety and handling procedures. This guide is intended to be an essential resource for researchers leveraging this versatile molecule in drug discovery and organic synthesis.
Core Molecular Characteristics
This compound is a solid heterocyclic compound featuring a benzodioxin ring system substituted at the 2-position with an acetyl group.[1] This substitution at a chiral center means the compound can exist as enantiomers, a critical consideration in pharmacological applications where stereochemistry often dictates biological activity.
Physicochemical and Structural Data
A summary of the key identifiers and physical properties for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1011-48-9 | [2] |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.18 g/mol | [2] |
| Appearance | Solid | [2] |
| Synonyms | 2-Acetyl-1,4-benzodioxane; Ketone, 1,4-benzodioxan-2-yl methyl | [2] |
| InChI Key | KVCWAZWJLMNADA-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(=O)C1COc2ccccc2O1 | [2] |
Structural Diagram
The fundamental structure and IUPAC numbering scheme for 2-acetyl-1,4-benzodioxane are illustrated below. The chiral center at the C2 position is pivotal to its utility in stereoselective synthesis and pharmacology.
References
An In-Depth Technical Guide to Acetyl-1,4-Benzodioxane Isomers: Structure, Nomenclature, and Synthesis
Executive Summary: The 1,4-benzodioxane framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have been pivotal in the development of therapeutics targeting a wide array of systems, including adrenergic and dopaminergic receptors.[1] This guide provides a detailed technical examination of acetyl-1,4-benzodioxane, focusing on two key positional isomers: the commercially prevalent 6-acetyl-1,4-benzodioxane and the chiral 2-acetyl-1,4-benzodioxane. We will dissect their distinct structural features, nomenclature, synthesis protocols, and spectroscopic signatures, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: The 1,4-Benzodioxane Scaffold: A Foundation for Drug Discovery
The core structure of 1,4-benzodioxane consists of a benzene ring fused to a 1,4-dioxane ring, creating a rigid, bicyclic system.[3] This scaffold is found in numerous natural products and synthetic pharmaceuticals, where its unique conformation and electronic properties are critical for binding to biological targets.[2][4] The location and nature of substituents on both the aromatic and dioxane rings dramatically influence pharmacological activity.[2] This guide will explore the impact of placing an acetyl group at two different positions, C6 on the benzene ring and C2 on the dioxane ring, which results in compounds with fundamentally different chemical and biological properties.
Section 2: 6-Acetyl-1,4-benzodioxane: The Common Regioisomer
6-Acetyl-1,4-benzodioxane is a widely used chemical intermediate, valued for its role in the synthesis of more complex pharmaceutical agents.[5][6] Its straightforward synthesis and stable structure make it a reliable building block in multi-step synthetic campaigns.
Structure and Nomenclature
The acetyl group is attached to the para-position of the benzene ring relative to the ether linkages of the dioxane moiety. This substitution pattern is common in derivatives explored for various biological activities.[7]
Caption: Molecular structure of 6-Acetyl-1,4-benzodioxane.
Table 1: Identifiers for 6-Acetyl-1,4-benzodioxane
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [5][8] |
| Common Synonyms | 1,4-Benzodioxan-6-yl methyl ketone; 3',4'-Ethylenedioxyacetophenone | [5][9] |
| CAS Number | 2879-20-1 | [5][6][10] |
| Molecular Formula | C₁₀H₁₀O₃ | [5][10] |
| Molecular Weight | 178.19 g/mol | [5][11] |
| Appearance | White to off-white crystalline powder/needles | [5][10][12] |
| Melting Point | 78-86 °C |[5][6][10] |
Synthesis Overview
The most common laboratory and industrial synthesis of 6-acetyl-1,4-benzodioxane involves the Friedel-Crafts acylation of 1,4-benzodioxane. In this electrophilic aromatic substitution reaction, 1,4-benzodioxane is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically yields the 6-substituted product as the major isomer due to the ortho, para-directing nature of the ether oxygen atoms.
Caption: General workflow for the synthesis of 6-Acetyl-1,4-benzodioxane.
Spectroscopic Characterization
The structure of 6-acetyl-1,4-benzodioxane can be unequivocally confirmed by standard spectroscopic methods.
Table 2: Key Spectroscopic Features for 6-Acetyl-1,4-benzodioxane
| Technique | Key Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (~6.9-7.5 ppm), characteristic of a 1,2,4-trisubstituted benzene ring. |
| Dioxane Protons (-OCH₂CH₂O-) | A singlet or a multiplet around 4.3 ppm, integrating to 4H. | |
| Acetyl Protons (-COCH₃) | A sharp singlet around 2.5 ppm, integrating to 3H. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | A signal downfield, typically >195 ppm. |
| Aromatic Carbons | Six distinct signals in the aromatic region (~115-150 ppm). | |
| Dioxane Carbons (-OCH₂CH₂O-) | A signal around 64 ppm. | |
| IR Spectroscopy | Carbonyl Stretch (C=O) | A strong, sharp absorption band around 1670-1680 cm⁻¹. |
| C-O-C Stretch | Strong absorption bands in the 1200-1300 cm⁻¹ region. | |
| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z = 178, corresponding to the molecular weight.[8] |
| | Fragmentation | A prominent peak at m/z = 163, corresponding to the loss of the methyl group ([M-15]⁺).[8] |
Section 3: 2-Acetyl-1,4-benzodioxane: The Chiral Isomer
In contrast to its 6-acetyl counterpart, 2-acetyl-1,4-benzodioxane features the acetyl group on the dioxane ring. This placement introduces a stereocenter at the C2 position, making the molecule chiral. The stereochemistry at this position is often a critical determinant of biological activity in related compounds, making its controlled synthesis a topic of significant interest.[1]
Structure, Nomenclature, and Stereochemistry
The presence of a chiral center at C2 means the molecule can exist as two enantiomers, (S)-2-acetyl-1,4-benzodioxane and (R)-2-acetyl-1,4-benzodioxane. The specific spatial arrangement of the acetyl group is crucial for precise interactions with chiral biological targets like enzymes and receptors.[1]
Caption: Structure of (S)-2-Acetyl-1,4-benzodioxane, highlighting the chiral center.
Table 3: Identifiers for 2-Acetyl-1,4-benzodioxane
| Identifier | Value | Source(s) |
|---|---|---|
| Systematic Name | 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | [1] |
| Common Name | 2-Acetyl-1,4-benzodioxane | [1] |
| CAS Number | Not broadly available for specific enantiomers, context-dependent. | |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.19 g/mol (178.06 calculated) |[1] |
Enantioselective Synthesis Protocol
Achieving an enantiomerically pure form of 2-acetyl-1,4-benzodioxane requires a stereocontrolled synthetic strategy. A highly effective method proceeds through a Weinreb amide intermediate, which masterfully prevents a common side reaction in organometallic chemistry.[1]
Expertise & Causality: Standard intermediates like esters or acid chlorides, when reacted with potent nucleophiles like Grignard reagents (R-MgX), are prone to over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) circumvents this issue. The Grignard reagent adds to the amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, at which point the Grignard reagent has been quenched, thus preventing the second addition and ensuring a high yield of the desired ketone.
Step-by-Step Protocol for (S)-2-Acetyl-1,4-benzodioxane: [1]
-
Starting Material: Begin with enantiopure (S)-1,4-benzodioxane-2-carboxylic acid.
-
Weinreb Amide Formation:
-
Activate the carboxylic acid with a coupling agent like carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add N,O-dimethylhydroxylamine hydrochloride to the activated acid to form the (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide (Weinreb amide).
-
-
Grignard Reaction:
-
Dissolve the purified Weinreb amide in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add a solution of methylmagnesium bromide or methylmagnesium chloride (MeMgBr or MeMgCl) dropwise.
-
Allow the reaction to proceed for a short duration (e.g., 30 minutes) before quenching.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product using silica gel chromatography to yield pure (S)-2-acetyl-1,4-benzodioxane.
-
Caption: Enantioselective synthesis of (S)-2-Acetyl-1,4-benzodioxane via a Weinreb amide.
Spectroscopic Characterization
The NMR spectrum of 2-acetyl-1,4-benzodioxane is notably different from the 6-acetyl isomer due to the asymmetry of the dioxane ring and the proximity of the acetyl group to the chiral center.
Table 4: Reported NMR Data for (S)-2-Acetyl-1,4-benzodioxane in CDCl₃ [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ¹H NMR | 7.06-6.82 | m | 4H, Aromatic Protons |
| 4.62 | dd, J = 5.3, 3.3 | 1H, -O-CH(Ac)- | |
| 4.43 | dd, J = 11.4, 3.3 | 1H, -O-CH₂- (one proton) | |
| 4.28 | dd, J = 11.4, 5.3 | 1H, -O-CH₂- (other proton) | |
| 2.31 | s | 3H, -COCH₃ | |
| ¹³C NMR | 206.1 | - | C=O |
| 143.2, 142.2 | - | Aromatic C-O | |
| 122.1, 122.0, 117.5, 117.3 | - | Aromatic C-H | |
| 78.2 | - | -O-CH(Ac)- | |
| 64.4 | - | -O-CH₂- |
| | 26.8 | - | -COCH₃ |
Section 4: Conclusion
While both 6-acetyl-1,4-benzodioxane and 2-acetyl-1,4-benzodioxane share the same molecular formula, they are structurally and functionally distinct molecules. The 6-acetyl isomer is an achiral, readily accessible intermediate valuable for constructing a wide range of substituted benzodioxane derivatives. In contrast, the 2-acetyl isomer is a chiral molecule whose synthesis requires careful stereocontrol, often achieved via a Weinreb amide strategy to ensure high fidelity. The crucial role of stereochemistry at the C2 position in determining biological activity underscores the importance of such enantioselective methods in modern drug discovery.[1] Understanding the unique chemistry and synthesis of each isomer is essential for researchers aiming to leverage the potent 1,4-benzodioxane scaffold in the design of novel, highly specific therapeutic agents.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Benzodioxan - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Acetyl-1,4-benzodioxane | 2879-20-1 [chemicalbook.com]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 8. 1,4-Benzodioxan-6-yl methyl ketone | C10H10O3 | CID 76143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Acetyl-1,4-benzodioxane | CymitQuimica [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. 6-acetyl-1,4-benzodioxane [stenutz.eu]
- 12. 6-Acetyl-1,4-benzodioxane-98% - Premium Grade at Attractive Price [forecastchemicals.com]
An In-depth Technical Guide to the Physical Properties of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of the chiral ketone, 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. This compound, a notable derivative of the privileged 1,4-benzodioxane scaffold, is of significant interest in medicinal chemistry and drug discovery due to the prevalence of this moiety in a range of biologically active molecules. Understanding its physical characteristics is paramount for its synthesis, purification, formulation, and analysis in a research and development setting.
Molecular Structure and Identification
This compound possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[1] Its structure features a ketogenic group attached to the chiral center at the 2-position of the 2,3-dihydro-1,4-benzodioxin ring system.
Key Identifiers:
-
CAS Number: 1011-48-9[1]
-
InChI: 1S/C10H10O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,10H,6H2,1H3[2]
-
InChIKey: KVCWAZWJLMNADA-UHFFFAOYSA-N[2]
-
Canonical SMILES: CC(=O)C1COC2=CC=CC=C2O1[2]
-
Synonyms: 2-Acetyl-1,4-benzodioxane, 2-Acetyl-2,3-dihydro-1,4-benzodioxin[2]
Fundamental Physical State and Thermal Properties
The physical state and thermal behavior of a compound are critical parameters for its handling, storage, and processing.
Melting Point
This compound has a reported melting point of 32.4 °C .[2] This relatively low melting point indicates that the compound may exist as a solid or a supercooled liquid at or near ambient laboratory temperatures.
Experimental Rationale: The determination of a sharp melting point range is a primary indicator of compound purity. For a crystalline solid, a narrow melting range (typically <1 °C) suggests high purity. The experimental determination of the melting point is typically performed using a calibrated melting point apparatus. A small, finely ground sample is packed into a capillary tube and heated at a slow, controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. The choice of a slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
Boiling Point
The boiling point of this compound is reported as 89-90 °C at a reduced pressure of 0.3 Torr .[2]
Experimental Rationale: Reporting the boiling point at reduced pressure is standard practice for compounds that may decompose or are sensitive to oxidation at their atmospheric boiling point. The relationship between pressure and boiling point is fundamental; as the external pressure is lowered, the vapor pressure required for the liquid to boil is reached at a lower temperature. This technique, known as vacuum distillation, is a cornerstone of purification for high-boiling or thermally labile compounds. A nomograph can be used to estimate the boiling point at different pressures. The experimental setup for determining a boiling point under reduced pressure involves a distillation apparatus connected to a vacuum pump and a manometer to accurately measure the pressure.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the (S)-enantiomer, (S)-2-Acetyl-1,4-benzodioxane, the following NMR data has been reported in deuterated chloroform (CDCl₃).[2]
Table 1: NMR Spectroscopic Data for (S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone in CDCl₃ [2]
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 7.06-6.94 | (m, 1H, Ar-H) |
| 6.95-6.82 | (m, 3H, Ar-H) | |
| 4.62 | (dd, J = 5.3, 3.3 Hz, 1H, O-CH-C=O) | |
| 4.43 | (dd, J = 11.4, 3.3 Hz, 1H, O-CH₂) | |
| 4.28 | (dd, J = 11.4, 5.3 Hz, 1H, O-CH₂) | |
| 2.31 | (s, 3H, -C(=O)CH₃) | |
| ¹³C NMR | 206.1 | C=O |
| 143.2 | Ar-C (quaternary) | |
| 142.2 | Ar-C (quaternary) | |
| 122.1 | Ar-CH | |
| 122.0 | Ar-CH | |
| 117.5 | Ar-CH | |
| 117.3 | Ar-CH | |
| 78.2 | O-CH-C=O | |
| 64.4 | O-CH₂ | |
| 26.8 | -C(=O)CH₃ |
Interpretation and Causality:
-
¹H NMR: The aromatic protons appear in the typical downfield region (6.8-7.1 ppm). The methine proton (O-CH-C=O) at 4.62 ppm is a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group. These methylene protons, in turn, appear as distinct doublet of doublets at 4.43 and 4.28 ppm, confirming their diastereotopic nature within the chiral environment of the dihydrodioxin ring. The sharp singlet at 2.31 ppm is characteristic of the acetyl methyl group, which lacks adjacent protons to couple with.
-
¹³C NMR: The carbonyl carbon resonates significantly downfield at 206.1 ppm, a characteristic chemical shift for a ketone. The aromatic carbons appear in the 117-144 ppm range, with the two quaternary carbons attached to oxygen appearing at the lower field end of this range. The chiral methine carbon (O-CH-C=O) is observed at 78.2 ppm, and the methylene carbon of the dioxin ring is at 64.4 ppm. The acetyl methyl carbon appears at 26.8 ppm.
Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum is contingent upon proper sample preparation. The following protocol is a self-validating system for obtaining reliable data.
-
Sample Purity: Ensure the analyte is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Preparation: a. Weigh the sample accurately into a clean, dry vial. b. Add the deuterated solvent and gently agitate to ensure complete dissolution. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. d. Cap the NMR tube securely.
-
Shimming: Before data acquisition, the magnetic field homogeneity must be optimized by a process called shimming to ensure sharp, symmetrical peaks.
References
A Technical Guide to the Spectral Analysis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
This technical guide provides an in-depth analysis of the spectral data for the compound 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone, also known as 2-acetyl-1,4-benzodioxane. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the experimental methodologies and the structural interpretation of the resulting spectra.
Introduction
This compound (C₁₀H₁₀O₃) is a heterocyclic ketone with a molecular weight of 178.18 g/mol .[1] The benzodioxane moiety is a common scaffold in medicinal chemistry, exhibiting a range of biological activities. Accurate structural elucidation and purity assessment are paramount in the development of compounds containing this framework. This guide serves as a comprehensive reference for the spectral properties of this specific benzodioxane derivative, underpinning the critical role of spectroscopic analysis in chemical research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Experimental Protocol: NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.
Sample Preparation:
-
A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).
Data Acquisition:
-
¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A spectral width of 0-220 ppm is standard.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound provides a wealth of information regarding its structure. The experimentally obtained chemical shifts and coupling constants are invaluable for assigning each proton to its specific position in the molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.06-6.94 | m | - | 1 | Ar-H |
| 6.95-6.82 | m | - | 3 | Ar-H |
| 4.62 | dd | 5.3, 3.3 | 1 | H-2 |
| 4.43 | dd | 11.4, 3.3 | 1 | H-3a |
| 4.28 | dd | 11.4, 5.3 | 1 | H-3b |
| 2.31 | s | - | 3 | -COCH₃ |
Data sourced from a study on the synthesis of 2-substituted-1,4-benzodioxane derivatives.[2]
Interpretation:
-
Aromatic Protons (δ 6.82-7.06): The complex multiplet in this region, integrating to four protons, corresponds to the protons on the benzene ring of the benzodioxane moiety. The overlapping signals suggest a complex splitting pattern due to their non-equivalent chemical environments.
-
Methine Proton (H-2, δ 4.62): The doublet of doublets at 4.62 ppm is assigned to the proton at the C-2 position. This proton is coupled to the two diastereotopic protons on the adjacent C-3 carbon, resulting in the observed splitting pattern with coupling constants of 5.3 and 3.3 Hz.
-
Methylene Protons (H-3a and H-3b, δ 4.43 and 4.28): The two protons on the C-3 carbon are diastereotopic and thus have different chemical shifts. They appear as distinct doublet of doublets. The geminal coupling between them is not observed, but each is coupled to the H-2 proton, with coupling constants of 3.3 Hz and 5.3 Hz, respectively. The large coupling constant of 11.4 Hz for both protons is indicative of their geminal relationship.
-
Acetyl Protons (δ 2.31): The sharp singlet at 2.31 ppm, integrating to three protons, is characteristic of the methyl group of the acetyl moiety (-COCH₃). The absence of coupling confirms that there are no adjacent protons.
Figure 1. Molecular structure of this compound.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 206.1 | C=O |
| 143.2 | Ar-C (quaternary) |
| 142.2 | Ar-C (quaternary) |
| 122.1 | Ar-CH |
| 122.0 | Ar-CH |
| 117.5 | Ar-CH |
| 117.3 | Ar-CH |
| 78.2 | C-2 |
| 64.4 | C-3 |
| 26.8 | -COCH₃ |
Data sourced from a study on the synthesis of 2-substituted-1,4-benzodioxane derivatives.[2]
Interpretation:
-
Carbonyl Carbon (δ 206.1): The signal at the lowest field is characteristic of a ketone carbonyl carbon.
-
Aromatic Carbons (δ 117.3-143.2): The signals in this region correspond to the six carbons of the benzene ring. The two quaternary carbons attached to the oxygen atoms are observed at 143.2 and 142.2 ppm, while the four CH carbons of the aromatic ring appear between 117.3 and 122.1 ppm.
-
Chiral Carbon (C-2, δ 78.2): The signal at 78.2 ppm is assigned to the C-2 carbon, which is attached to an oxygen atom and the acetyl group.
-
Methylene Carbon (C-3, δ 64.4): The signal at 64.4 ppm corresponds to the C-3 methylene carbon, which is also attached to an oxygen atom.
-
Acetyl Carbon (δ 26.8): The signal at the highest field is attributed to the methyl carbon of the acetyl group.
Figure 2. Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
FTIR spectra are typically recorded using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
ATR-FTIR:
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
KBr Pellet:
-
A few milligrams of the sample are ground with anhydrous potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The pellet is placed in the spectrometer's sample holder for analysis.
IR Spectral Analysis
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~3000-2850 | C-H stretch | Aliphatic C-H |
| ~1715 | C=O stretch | Ketone |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1100 | C-O stretch | Aliphatic ether |
Interpretation:
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrodioxin ring and the methyl group will appear just below 3000 cm⁻¹.
-
Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1715 cm⁻¹ is the most characteristic feature of a saturated ketone.[3]
-
Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: The C-O stretching vibrations of the aryl and aliphatic ether linkages in the benzodioxane ring are expected in the fingerprint region, typically around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from the fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) and electron ionization (EI) being common.
Sample Preparation for ESI-MS:
-
The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
This stock solution is then further diluted to the low µg/mL or ng/mL range.
-
The solution is infused into the mass spectrometer.
Data Acquisition:
-
Full Scan MS: The instrument is set to scan a wide mass range to determine the molecular weight of the parent ion.
-
Tandem MS (MS/MS): The parent ion is isolated and fragmented to provide structural information.
Mass Spectrometry Analysis
The mass spectrum of this compound (molecular weight 178.18) is expected to show a molecular ion peak ([M]⁺˙) or a protonated molecule peak ([M+H]⁺) depending on the ionization method used.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways for this molecule may include:
-
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the C-2 of the benzodioxane ring, leading to the formation of an acylium ion (CH₃CO⁺, m/z 43) and a radical cation of the benzodioxane ring.
-
Loss of the acetyl group: Fragmentation resulting in the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃).
-
Cleavage of the dioxin ring: Fragmentation of the dihydrodioxin ring can also occur.
PubChem provides predicted collision cross-section (CCS) values for various adducts, which is a parameter related to the ion's shape and can be measured by ion mobility mass spectrometry. For the protonated molecule ([M+H]⁺), the predicted CCS is 134.0 Ų.[4]
Figure 3. A simplified potential fragmentation pathway in mass spectrometry.
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural characterization of the molecule. The ¹H and ¹³C NMR data offer precise information on the proton and carbon framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides insights into the fragmentation patterns, further confirming the structure. This guide serves as a valuable resource for scientists, enabling a deeper understanding of the spectroscopic properties of this important class of compounds and facilitating its application in chemical and pharmaceutical research.
References
Solubility of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone in organic solvents
An In-Depth Technical Guide to the Solubility Profiling of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] this compound, also known as 2-Acetyl-1,4-benzodioxane, is a key derivative of this scaffold.[3] Understanding its physicochemical properties is paramount for its application in synthetic chemistry and drug development. Among these properties, solubility is a critical determinant of a compound's behavior in various stages of the pharmaceutical pipeline, influencing everything from reaction kinetics and purification to formulation and bioavailability.[4][5]
This technical guide provides a comprehensive framework for the systematic determination of the solubility of this compound in a range of common organic solvents. Moving beyond a simple recitation of methods, this document elucidates the underlying thermodynamic principles and emphasizes a rigorous, self-validating experimental design compliant with Good Laboratory Practices (GLP). The protocols and insights herein are designed to empower researchers to generate high-quality, reliable, and reproducible solubility data essential for informed decision-making in a research and development setting.
Section 1: Physicochemical Characterization and Solubility Prediction
A foundational understanding of the solute's properties is the first step in any solubility study. The molecular structure of this compound offers immediate clues to its expected behavior.
Structural Analysis: The molecule possesses both hydrophobic and hydrophilic characteristics. The aromatic benzene ring is nonpolar, while the two ether oxygen atoms in the dioxan ring and the carbonyl group of the ethanone moiety introduce polarity and the potential for hydrogen bond acceptance. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the chosen solvent. The predicted XlogP of 1.6 indicates a moderate degree of lipophilicity.[6]
The fundamental principle of "like dissolves like" dictates that a solute will dissolve best in a solvent with similar polarity.[7][8] Therefore, we can predict that this compound will exhibit limited solubility in highly nonpolar solvents (like hexanes) and potentially low solubility in highly polar protic solvents like water, but will likely be readily soluble in solvents of intermediate polarity, such as ketones, esters, and chlorinated solvents.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 2-Acetyl-1,4-benzodioxane, Ketone, 1,4-benzodioxan-2-yl methyl | [3] |
| CAS Number | 1011-48-9 | [3] |
| Molecular Formula | C₁₀H₁₀O₃ | [6] |
| Molecular Weight | 178.18 g/mol | [9] |
| Melting Point | 32.4 °C | [3] |
| Predicted XlogP | 1.6 | [6] |
Section 2: Foundational Principles of Solubility
Solubility is a thermodynamic equilibrium phenomenon, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a specific temperature and pressure.[10][11]
Thermodynamic vs. Kinetic Solubility It is crucial to distinguish between thermodynamic and kinetic solubility.[10]
-
Thermodynamic Solubility is the true equilibrium value, achieved when the system has reached its lowest energy state. The experimental protocol detailed in this guide is designed to measure this value.
-
Kinetic Solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution prepared by a specific method (e.g., adding a concentrated DMSO stock to an aqueous buffer). It is influenced by dissolution rate and can be higher than the thermodynamic solubility, representing a metastable state.
The dissolution process is governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS. For dissolution to be spontaneous, ΔG must be negative. This involves an energy cost to break the solute-solute and solvent-solvent interactions, which is offset by the energy gained from forming new solute-solvent interactions.[12]
Section 3: Strategic Selection of Organic Solvents
The choice of solvents is not arbitrary; it should be a strategic decision based on the intended application and regulatory considerations. In pharmaceutical development, solvents are classified based on their toxicity and environmental impact, as outlined in the International Council for Harmonisation (ICH) Q3C guidelines.[13]
A well-rounded solubility profile should include solvents from different classes to map the compound's behavior across a range of polarities and hydrogen-bonding capabilities.
| Solvent | Class (ICH) | Polarity Type | Rationale for Inclusion |
| Heptane | 3 | Nonpolar Aprotic | Establishes baseline solubility in aliphatic hydrocarbons. |
| Toluene | 2 | Nonpolar Aprotic | Represents aromatic hydrocarbon solvents. |
| Dichloromethane | 2 | Polar Aprotic | Common solvent for organic synthesis and purification. |
| Acetone | 3 | Polar Aprotic | A versatile, low-toxicity ketone. |
| Ethyl Acetate | 3 | Polar Aprotic | Common ester solvent used in chromatography and extraction. |
| Acetonitrile | 2 | Polar Aprotic | Widely used in reversed-phase HPLC and synthesis. |
| Isopropanol | 3 | Polar Protic | A common, less toxic alcohol. |
| Ethanol | 3 | Polar Protic | A "green" and pharmaceutically acceptable protic solvent.[13] |
Section 4: Experimental Protocol for Equilibrium Solubility Determination
The following protocol is based on the gold-standard saturation shake-flask method, designed to be compliant with Good Laboratory Practices (GLP) to ensure data integrity and reliability.[14][15]
Causality Behind Experimental Choices:
-
Using Excess Solute: Ensures that the solution reaches true saturation and that equilibrium is established between the dissolved and undissolved states.[14]
-
Constant Temperature: Solubility is highly temperature-dependent.[11][16] A constant temperature bath is critical for reproducibility.
-
Extended Equilibration Time (24-48h): Guarantees that the system reaches thermodynamic equilibrium, which is an asymptotic process.[10]
-
Centrifugation: Provides a clean and efficient method for separating the solid and liquid phases without altering the temperature or composition of the saturated solution.[14]
-
Validated Analytical Method: Ensures that the measurement of the solute concentration is accurate and precise, which is the cornerstone of a trustworthy result.
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for the shake-flask solubility method.
Step-by-Step Methodology:
-
Preparation (per solvent, in triplicate): a. Add an excess amount of solid this compound (e.g., 20-50 mg) to a tared 4 mL glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium. b. Record the exact mass of the solid added. c. Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker or rotator submerged in a constant temperature water bath (e.g., 25.0 ± 0.5 °C). b. Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.
-
Phase Separation: a. After equilibration, remove the vials and allow them to stand for a short period in a rack within the same temperature bath to allow larger particles to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid.
-
Sample Preparation for Analysis: a. Immediately after centrifugation, carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant. b. Perform a precise gravimetric dilution of the aliquot with the appropriate mobile phase or solvent into a pre-tared volumetric flask. The dilution factor should be chosen to bring the final concentration within the linear range of the analytical method.
-
Quantification: a. Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Section 5. b. Determine the concentration of the diluted sample against a calibration curve prepared with known standards.
-
Calculation: a. Calculate the original concentration in the saturated solution by applying the dilution factor. b. Express the final solubility in standard units, such as mg/mL and mol/L. c. Calculate the mean and standard deviation for the triplicate measurements for each solvent.
Section 5: Analytical Method for Quantification
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for accurately quantifying the solute concentration due to its specificity and sensitivity.[17][18]
Self-Validating System (Trustworthiness): A robust analytical method is self-validating through the use of a multi-point calibration curve and quality control (QC) samples. The calibration curve demonstrates the method's linearity across the desired concentration range. The analysis of QC samples at low, medium, and high concentrations within the curve verifies the accuracy and precision of the measurements for each analytical run.
Example HPLC-UV Method:
-
Instrument: Agilent 1100/1200 series or equivalent with a UV detector.[17]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~275 nm (based on the benzodioxin chromophore; should be optimized by running a UV scan).
-
Column Temperature: 30 °C.
Protocol for Analysis:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Analytical Run: Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Inject the diluted supernatant samples.
-
Quantification: Determine the concentration of the samples using the linear regression equation derived from the calibration curve.
Section 6: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate comparison and interpretation.
Table of Solubility Data for this compound at 25°C (Hypothetical Data)
| Solvent | ICH Class | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Heptane | 3 | < 1.0 | < 0.006 |
| Toluene | 2 | 85.2 ± 2.1 | 0.478 ± 0.012 |
| Dichloromethane | 2 | 350.5 ± 8.7 | 1.967 ± 0.049 |
| Ethyl Acetate | 3 | 210.8 ± 5.3 | 1.183 ± 0.030 |
| Acetone | 3 | 450.1 ± 11.2 | 2.526 ± 0.063 |
| Acetonitrile | 2 | 155.6 ± 4.1 | 0.873 ± 0.023 |
| Isopropanol | 3 | 98.4 ± 2.5 | 0.552 ± 0.014 |
| Ethanol | 3 | 120.3 ± 3.0 | 0.675 ± 0.017 |
Interpretation: The hypothetical data would suggest that the compound is highly soluble in polar aprotic solvents like acetone and dichloromethane, moderately soluble in polar protic solvents like ethanol and isopropanol, and poorly soluble in nonpolar aliphatic solvents like heptane. This profile is consistent with the structural analysis, where the polar ketone and ether functionalities dominate the interactions in polar solvents. This information is critical for selecting appropriate solvents for synthesis (e.g., dichloromethane), purification via crystallization (e.g., using a heptane/ethyl acetate system), or formulation.
Conclusion
This guide has detailed a robust, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By adhering to the principles of GLP, employing the reliable shake-flask method, and utilizing a validated HPLC-UV technique for quantification, researchers can generate high-quality data. This information is not merely an academic exercise; it is a critical dataset that informs process development, enables efficient purification, and provides a foundation for successful formulation strategies in the advancement of new chemical entities.
References
- 1. Benzodioxan - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. chemimpex.com [chemimpex.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Solubility - Wikipedia [en.wikipedia.org]
- 12. Video: Solubility - Concept [jove.com]
- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 16. Solubility [chem.fsu.edu]
- 17. improvedpharma.com [improvedpharma.com]
- 18. pharmaguru.co [pharmaguru.co]
The Evergreen Scaffold: A Technical Guide to the Biological Activities of 1,4-Benzodioxan Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzodioxan moiety has established itself as a remarkably versatile and enduring scaffold in the landscape of medicinal chemistry.[1] Its unique structural and electronic properties have enabled the development of a vast array of derivatives exhibiting a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the key pharmacological applications of 1,4-benzodioxan derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. We will delve into their well-established roles as adrenergic and serotonergic receptor modulators, their emerging potential as anticancer agents, and their activity as enzyme inhibitors, offering field-proven insights for researchers and drug development professionals.
Modulation of Adrenergic Receptors: The Foundational Activity
The most extensively studied biological activity of 1,4-benzodioxan derivatives is their potent antagonism of α1-adrenoceptors.[1] This has led to the development of clinically significant drugs for the treatment of hypertension and benign prostatic hyperplasia.[2]
Mechanism of Action and Structure-Activity Relationship (SAR)
The antagonistic activity of these derivatives at α1-adrenoceptors is intricately linked to their chemical structure. The 1,4-benzodioxan ring system plays a crucial role in the binding to the receptor. Studies have shown that the two oxygen atoms at positions 1 and 4 may have different roles in receptor binding.[3] The oxygen at position 1 might engage in a donor-acceptor dipolar interaction with a polar pocket on the receptor, while the oxygen at position 4 appears to be important for stabilizing an optimal conformation for the drug-receptor interaction.[3]
Key SAR insights include:
-
The Dioxane Ring: Replacement of the dehydrodioxane ring with a phenyl or pyrrole nucleus leads to a significant decrease in activity, highlighting its importance.[3]
-
Substituents on the Benzodioxan Core: Modifications on the benzodioxan core can influence subtype selectivity. For instance, certain derivatives show high affinity and selectivity for the α1a-adrenoceptor subtype, while others are selective for the α1d subtype.[4]
-
The Side Chain: The nature of the side chain attached to the benzodioxan moiety is critical for activity. For example, replacing the phenoxyethyl moiety of the archetypal antagonist WB4101 with an N-alkyl piperazine bearing a cyclic substituent can modulate the binding profile at α1- and α2-adrenoceptors.[5]
-
Stereochemistry: Chirality plays a significant role in the interaction with α1-adrenoceptors. For many analogues, the (S)-enantiomers are significantly more potent than the (R)-enantiomers.[6]
Experimental Protocol: Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol describes a self-validating system for determining the binding affinity of novel 1,4-benzodioxan derivatives to α1-adrenoceptor subtypes.
Objective: To determine the inhibitory constant (Ki) of test compounds for human α1a, α1b, and α1d-adrenoceptors.
Materials:
-
CHO or HeLa cell membranes expressing human cloned α1a, α1b, or α1d-adrenoceptors.[4]
-
Radioligand: [3H]-Prazosin (a potent α1-antagonist).
-
Non-specific binding control: Phentolamine.
-
Test compounds (1,4-benzodioxan derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [3H]-Prazosin (typically at its Kd value), and varying concentrations of the test compound.
-
Incubation: Add the cell membranes to initiate the binding reaction and incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stereochemistry of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
Abstract
The 2,3-dihydro-1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, integral to numerous pharmacologically active agents. The stereochemical configuration at the C2 position of this moiety is a critical determinant of biological activity, often dictating receptor affinity and therapeutic efficacy. This guide provides a comprehensive technical overview of the stereochemistry of a key chiral building block, 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. We will explore the synthesis of the racemic mixture, methodologies for obtaining the pure enantiomers through enantioselective synthesis, and the analytical techniques required for their separation and characterization. Furthermore, this document outlines the established protocols for the definitive assignment of absolute configuration, providing researchers with the foundational knowledge to confidently utilize this versatile synthon in drug discovery and development.
Introduction: The Significance of Chirality in the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane motif is a cornerstone in the design of therapeutics targeting a wide array of biological systems, including adrenergic, serotonergic, and dopaminergic receptors[1]. The biological activity of these compounds is profoundly influenced by the three-dimensional arrangement of substituents on the chiral C2 carbon of the dioxane ring. It has been demonstrated that the stereochemistry at this center has a crucial impact on target engagement and pharmacological outcome[1]. For instance, the antihypertensive drug Doxazosin is administered as the (R)-enantiomer, highlighting the stereospecific interactions required for its therapeutic effect[2].
This compound, possessing a single stereocenter at the C2 position, serves as a vital chiral intermediate. Access to its enantiomerically pure forms is therefore a mandatory prerequisite for the synthesis of novel, stereochemically defined drug candidates and for conducting rigorous structure-activity relationship (SAR) studies. This guide provides the necessary technical depth for the synthesis, separation, and definitive characterization of its enantiomers.
References
Introduction: The Benzodioxin Scaffold, A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Pharmacological Properties of Benzodioxin Compounds
The term "benzodioxin" refers to a class of heterocyclic compounds characterized by a benzene ring fused to a dioxane ring.[1][2] The two primary isomers of interest in pharmacology are 1,4-benzodioxan and 1,3-benzodioxan, with the former being particularly prominent.[1][3] This scaffold is not merely a synthetic curiosity; it is found in a variety of natural products, most notably in the flavanolignan silybin, the active component of milk thistle, which is known for its hepatoprotective effects.[1][4][5]
The 1,4-benzodioxane framework has proven to be an exceptionally versatile and "evergreen" template in drug design and medicinal chemistry.[6][7][8] Its rigid structure, combined with the potential for stereoisomerism at substituted positions, allows for precise three-dimensional orientation of functional groups, which is critical for specific interactions with biological targets.[7] This versatility has led to the development of a vast library of derivatives exhibiting a wide spectrum of pharmacological activities, ranging from receptor antagonism and agonism to enzyme inhibition and cytotoxicity.[1][8] This guide will provide an in-depth exploration of the key pharmacological properties of benzodioxin compounds, the underlying mechanisms of action, and the experimental methodologies used to validate these activities.
Core Pharmacological Activities and Mechanisms
The benzodioxin nucleus is a key component in molecules targeting a diverse array of physiological systems. The most extensively studied activities are centered on the central nervous and cardiovascular systems, with a growing body of research highlighting its potential in oncology and other therapeutic areas.
Adrenergic Receptor Modulation: A Cornerstone of Benzodioxin Pharmacology
One of the earliest and most significant applications of the benzodioxin scaffold is in the modulation of adrenergic receptors (adrenoceptors), particularly the alpha-adrenergic subtypes.[1] These receptors are central to the regulation of vascular tone and blood pressure by the sympathetic nervous system.[9][10]
Alpha-1 (α₁) adrenoceptors are Gq-protein coupled receptors located on the smooth muscle of blood vessels.[9] When activated by endogenous catecholamines like norepinephrine, they trigger a signaling cascade that leads to vasoconstriction and an increase in blood pressure. Benzodioxin derivatives have been instrumental in the development of selective α₁-adrenoceptor antagonists.[11][12] These compounds act as competitive inhibitors, blocking norepinephrine from binding to the α₁-receptor, which in turn prevents vasoconstriction and leads to vasodilation, thereby lowering blood pressure.[9][13]
Many derivatives show a high selectivity for α₁-adrenoceptors over α₂-adrenoceptors. This selectivity is crucial, as non-selective blockade can lead to undesirable side effects. The compound WB4101 is a classic example of a benzodioxane-related α₁-antagonist that has served as a template for further drug development.[11][14] The antihypertensive drug Doxazosin, used to treat high blood pressure and benign prostatic hyperplasia, prominently features the 1,4-benzodioxane moiety.[15]
Several studies have confirmed the antihypertensive activity of novel benzodioxin compounds in animal models, such as the spontaneously hypertensive rat (SHR).[16][17] For instance, the compound erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) was shown to produce a marked and lasting antihypertensive effect by decreasing total peripheral vascular resistance without negatively impacting myocardial function.[17]
Serotonergic System Modulation
The benzodioxin scaffold has also been successfully employed to design ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a wide range of neuropsychiatric conditions.[18][19]
The 5-HT₁ₐ receptor subtype is a key target for anxiolytic and antidepressant drugs.[18] Several benzodioxane derivatives have been developed as potent and selective 5-HT₁ₐ receptor agonists or partial agonists.[6][20] For example, the compound MKC-242 was identified as a highly potent agonist with high affinity for 5-HT₁ₐ receptors (Ki: 0.35 nM).[21] In vivo studies showed that MKC-242 produced effects consistent with 5-HT₁ₐ receptor activation, such as decreased serotonin turnover and hypothermia.[21] Interestingly, it was found to act as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors, a profile that can be beneficial for therapeutic applications.[21]
The development of these compounds is often part of a strategy to create dual-action agents. For instance, the benzodioxane derivative SSR181507 was developed as a 5-HT₁ₐ agonist and a dopamine D₂ receptor antagonist, a profile proposed for the treatment of schizophrenia with added anxiolytic/antidepressant benefits.[1][6]
Neuroleptic (Antipsychotic) Potential
The mechanism of action for most "neuroleptic" or antipsychotic drugs involves the blockade of dopamine D₂ receptors in the brain.[22][23] Building on the success of benzodioxins in modulating other CNS receptors, researchers have synthesized and tested derivatives for potential neuroleptic activity.[1][24]
These studies aim to identify compounds that effectively block dopamine-mediated effects (measured, for example, by their ability to counteract the effects of apomorphine, a dopamine agonist) while minimizing the extrapyramidal side effects (such as catalepsy) that plague many traditional antipsychotics.[24] A series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolones demonstrated a strong dependence of activity on chemical structure, with some compounds showing a promising separation between the desired anti-apomorphine effects and the undesired cataleptogenic effects.[24]
Anticancer Properties: An Emerging Frontier
More recently, the benzodioxin scaffold has been identified as a promising template for the development of novel anticancer agents acting through diverse mechanisms.[6][7]
-
Enzyme Inhibition: Derivatives have been developed as inhibitors of p38α mitogen-activated protein kinase (p38α MAPK), a target implicated in cancer cell proliferation and survival.[6][15]
-
Pathway Inhibition: One benzodioxane bisamide, CCT251236, was reported as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway, showing growth inhibitory activity in an ovarian carcinoma xenograft model.[15] Other derivatives have been investigated as mTOR inhibitors for skin cancer.[25]
-
Microtubule Disruption: Modifications of the natural product noscapine, which contains a related 1,3-benzodioxole motif, have led to potent antiproliferative agents that inhibit tubulin polymerization.[26]
-
Anti-Angiogenesis: Some 1,4-benzodioxine derivatives have been shown to inhibit endothelial cell migration and tube formation in vitro, suggesting they may function as angiogenesis inhibitors, potentially by targeting VEGFR2 in addition to thrombin.[27]
These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, as summarized in the table below.
| Compound Class/Example | Proposed Target/Mechanism | Cancer Cell Line(s) | Reported Potency (IC₅₀/EC₅₀/GI₅₀) |
| 1,4-Benzodioxane bisamide (CCT251236) | HSF1 Pathway Inhibitor | Human Ovarian Carcinoma | Growth inhibition in xenograft model |
| 1,4-Benzodioxane-hydrazone (7e) | mTOR Inhibitor | Melanoma (MDA-MB-435, UACC-62) | 0.20 µM, 0.27 µM |
| Dioxino-noscapine analog (20) | Tubulin Polymerization Inhibitor | Breast (MCF-7), Melanoma, Lung | 0.73 µM (MCF-7), <2 µM in NCI screen |
| 1,4-Dioxane derivative ((R)-4) | α₁d-Adrenoceptor Dependent | Prostate (PC-3) | Potent anticancer activity |
Key Experimental Protocols
The pharmacological characterization of benzodioxin compounds relies on a suite of standardized in vitro and in vivo assays. The following protocols describe core methodologies for evaluating their primary activities.
Protocol 1: In Vitro Alpha-1 Adrenergic Receptor Binding Assay
This protocol determines the affinity of a test compound for the α₁-adrenoceptor, a crucial first step in identifying potential antagonists. It is based on the principle of competitive displacement of a radiolabeled ligand.[11][12]
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane suspension (containing 50-100 µg of protein).
-
50 µL of [³H]-Prazosin (a selective α₁-antagonist radioligand) at a final concentration near its Kd (e.g., 0.2 nM).
-
50 µL of test benzodioxin compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.
-
-
For non-specific binding (NSB), add a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine) instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove residual unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol assesses the ability of a benzodioxin compound to lower blood pressure in a genetically hypertensive animal model, providing key data on its potential therapeutic efficacy.[16][17]
Methodology:
-
Animal Model:
-
Use adult male Spontaneously Hypertensive Rats (SHR), a well-established model for essential hypertension.
-
Allow animals to acclimate to the laboratory environment and handling for at least one week prior to the experiment.
-
-
Blood Pressure Measurement:
-
Train the rats to the measurement procedure for several days to minimize stress-induced blood pressure fluctuations.
-
Measure systolic blood pressure and heart rate non-invasively using the tail-cuff method (plethysmography).
-
Obtain a stable baseline blood pressure reading for each rat before drug administration.
-
-
Drug Administration:
-
Divide the rats into groups (n=6-8 per group).
-
Administer the test benzodioxin compound at various doses (e.g., 1, 5, 10 mg/kg) via the desired route (e.g., intraperitoneal injection, i.p., or oral gavage, p.o.).
-
Administer vehicle (e.g., saline or 0.5% carboxymethylcellulose) to the control group.
-
Include a positive control group treated with a known antihypertensive drug (e.g., prazosin).
-
-
Data Collection and Analysis:
-
Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Calculate the change in blood pressure from the baseline for each animal at each time point.
-
Plot the mean change in blood pressure versus time for each treatment group.
-
Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if the blood pressure reduction caused by the test compound is statistically significant compared to the vehicle control group.
-
Challenges and Future Directions
Despite the broad pharmacological potential of benzodioxin compounds, several challenges remain. A key focus of ongoing research is to improve receptor subtype selectivity to minimize off-target effects.[20] For example, designing ligands that can differentiate between the α₁ₐ, α₁ₑ, and α₁ₔ adrenoceptor subtypes is critical for developing therapies with improved side-effect profiles. Furthermore, the chirality of many active benzodioxin derivatives means that stereochemistry plays a crucial role in their biological activity, with enantiomers often displaying significantly different potencies and selectivities (a high eudismic ratio).[7][28] The synthesis and evaluation of pure enantiomers are therefore essential for optimizing pharmacological properties.
The future of benzodioxin-based drug discovery is bright. The scaffold's proven versatility makes it an ideal starting point for exploring new biological targets and therapeutic areas.[6][8] The application of modern drug design strategies, including computational modeling and structure-based design, will continue to unlock the full potential of this privileged chemical structure, leading to the development of novel, highly selective, and potent therapeutic agents for a wide range of human diseases.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Benzodioxan - Wikipedia [en.wikipedia.org]
- 3. 1,4-Benzodioxine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 10. Alpha blocker - Wikipedia [en.wikipedia.org]
- 11. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha blockers - Mayo Clinic [mayoclinic.org]
- 14. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 16. Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]pip eridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antihypertensive activity of erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acnp.org [acnp.org]
- 19. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The "neuroleptic" antipsychotic drugs. 1. Mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and neuroleptic activity of a series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzim idazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Acetyl-1,4-Benzodioxane: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-acetyl-1,4-benzodioxane, a key heterocyclic ketone with significant applications in organic synthesis and medicinal chemistry. While the precise historical genesis of this specific molecule is not extensively documented, its importance has grown in parallel with the broader exploration of the 1,4-benzodioxane scaffold. This guide delves into the stereoselective synthesis of 2-acetyl-1,4-benzodioxane, its detailed physicochemical and spectroscopic characterization, and the known biological significance of the wider 1,4-benzodioxane class of compounds, offering insights into its potential as a versatile building block in drug discovery.
Introduction: The Significance of the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This heterocyclic motif is present in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological activities.[2] The inherent structural features of the 1,4-benzodioxane moiety, including its conformational rigidity and the presence of two crucial oxygen atoms, allow for specific interactions with various biological targets.[1]
Derivatives of 1,4-benzodioxane have been shown to interact with adrenergic, catecholaminergic, and dopaminergic systems.[1] Furthermore, they have been investigated for their potential as antiproliferative and antimicrobial agents.[1] The stereochemistry at the C2 position of the benzodioxane ring is often a critical determinant of biological activity, making enantioselective synthesis a key area of research.[1] Within this important class of compounds, 2-acetyl-1,4-benzodioxane serves as a valuable and versatile intermediate for the synthesis of more complex molecules.
Discovery and Historical Context
While a definitive first synthesis of 2-acetyl-1,4-benzodioxane is not clearly documented in readily available historical literature, its development is intrinsically linked to the broader exploration of 2-substituted 1,4-benzodioxanes. Early research into this class of compounds was driven by the desire to create novel therapeutic agents. A significant advancement in the synthesis of chiral 2-substituted 1,4-benzodioxanes, including the acetyl derivative, was reported by Gershengorn and coworkers.[1] Their work provided a reliable method for obtaining the enantiopure (S)-enantiomer, which has been instrumental in subsequent research and development.
Synthesis of 2-Acetyl-1,4-Benzodioxane
The synthesis of 2-acetyl-1,4-benzodioxane, particularly its enantiopure forms, is a topic of significant interest. A widely recognized and efficient method for preparing (S)-2-acetyl-1,4-benzodioxane involves the use of a Weinreb amide intermediate.[1][3]
Enantioselective Synthesis via Weinreb Amide
This synthetic route commences with the resolution of racemic 1,4-benzodioxane-2-carboxylic acid. The resulting (S)-acid is then converted to the corresponding Weinreb amide, which subsequently undergoes reaction with a methyl organometallic reagent to yield the desired (S)-2-acetyl-1,4-benzodioxane.[1]
Diagram of the Synthetic Workflow:
Caption: Enantioselective synthesis of (S)-2-acetyl-1,4-benzodioxane.
Detailed Experimental Protocol: Synthesis of (S)-2-Acetyl-1,4-benzodioxane from (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide
Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a controlled laboratory setting.
Materials:
-
(S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide (Weinreb Amide)
-
Methylmagnesium chloride (MeMgCl) or Methyllithium (MeLi) solution in an appropriate solvent (e.g., THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Grignard/Organolithium Reagent: Add the methylmagnesium chloride or methyllithium solution dropwise to the stirred solution of the Weinreb amide via the dropping funnel over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-2-acetyl-1,4-benzodioxane.
Physicochemical and Spectroscopic Characterization
The identity and purity of 2-acetyl-1,4-benzodioxane are confirmed through a combination of physical and spectroscopic methods.
| Property | Data |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Data not consistently reported |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.06-6.82 (m, 4H, Ar-H), 4.62 (dd, J = 5.3, 3.3 Hz, 1H, O-CH-), 4.43 (dd, J = 11.4, 3.3 Hz, 1H, O-CH₂-), 4.28 (dd, J = 11.4, 5.3 Hz, 1H, O-CH₂-), 2.31 (s, 3H, -COCH₃).[1]
-
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 206.1 (C=O), 143.2 (Ar-C), 142.2 (Ar-C), 122.1 (Ar-CH), 122.0 (Ar-CH), 117.5 (Ar-CH), 117.3 (Ar-CH), 78.2 (O-CH-), 64.4 (O-CH₂-), 26.8 (-CH₃).[1]
Infrared (IR) Spectroscopy
The IR spectrum of 2-acetyl-1,4-benzodioxane would be expected to show characteristic absorption bands for the following functional groups:
-
C=O stretch (ketone): A strong absorption band around 1710-1730 cm⁻¹.
-
C-O-C stretch (ether): Strong absorptions in the region of 1250-1050 cm⁻¹.
-
Ar-H stretch: Weak to medium bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region.
-
Ar C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Biological Activity and Potential Applications
While specific in-depth pharmacological studies on 2-acetyl-1,4-benzodioxane are not extensively reported, the broader class of 2-substituted 1,4-benzodioxanes has demonstrated a wide range of biological activities. This suggests that 2-acetyl-1,4-benzodioxane holds potential as a key intermediate in the development of novel therapeutics.
The 1,4-benzodioxane scaffold is a known pharmacophore for α-adrenergic receptor antagonists.[4][5] Furthermore, derivatives have been investigated for their activity as:
-
Antiproliferative agents: Targeting enzymes like farnesyl transferase (FTase).[1]
-
Antimicrobial agents: Showing inhibitory effects on bacterial proteins such as FtsZ.[1]
-
Nicotinic Acetylcholine Receptor (nAChR) ligands: With potential applications in neurological disorders.[1]
The acetyl group at the 2-position provides a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space and the generation of libraries of compounds for biological screening.
Diagram of Potential Signaling Pathway Interactions:
Caption: Potential biological targets of 1,4-benzodioxane derivatives.
Conclusion
2-Acetyl-1,4-benzodioxane stands as a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. While its own detailed pharmacological profile is an area ripe for further investigation, its role as a key building block is well-established. The availability of robust enantioselective synthetic routes, coupled with the known biological importance of the 1,4-benzodioxane scaffold, positions 2-acetyl-1,4-benzodioxane as a valuable tool for the development of novel and potent therapeutic agents. Future research focused on the specific biological activities of this compound and its derivatives is warranted and holds the promise of uncovering new avenues for drug discovery.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Formation of 2-imino-1,4-benzodioxan and its trimerisation to give a derivative of 1,3,5-triazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone from Catechol
Abstract
The 1,4-benzodioxane scaffold is a privileged structural motif found in a wide array of pharmacologically active molecules and natural products.[1][2][3] Its derivatives are noted for their interaction with various biological targets, including adrenergic and dopaminergic systems, making them valuable building blocks in drug discovery.[1] This document provides a comprehensive, in-depth guide for the multi-step synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone, also known as 2-acetyl-1,4-benzodioxane, commencing from the readily available starting material, catechol. The described pathway involves the initial formation of the 1,4-benzodioxane ring system via a Williamson ether synthesis, followed by functional group manipulations culminating in a highly efficient Weinreb ketone synthesis to install the desired acetyl group at the C2 position. This protocol is designed for researchers in organic and medicinal chemistry, offering detailed procedural steps, mechanistic insights, and critical safety considerations.
Introduction & Synthetic Strategy
The synthesis of 2-substituted 1,4-benzodioxanes presents a unique challenge compared to substitution on the aromatic ring. A direct Friedel-Crafts acylation of 1,4-benzodioxane would lead to substitution at the electron-rich 6-position of the benzene ring, not the desired C2 position of the dioxane moiety.[4][5] Therefore, a more nuanced strategy is required.
Our synthetic approach is a robust three-stage process:
-
Stage 1: Heterocycle Formation. Catechol is reacted with methyl 2,3-dibromopropanoate under basic conditions to construct the 1,4-benzodioxane ring, yielding methyl 1,4-benzodioxan-2-carboxylate. This reaction proceeds via a double intramolecular Williamson ether synthesis.
-
Stage 2: Saponification. The resulting ester is hydrolyzed to the corresponding carboxylic acid, 1,4-benzodioxan-2-carboxylic acid, a key intermediate for subsequent functionalization.
-
Stage 3: Weinreb Ketone Synthesis. The carboxylic acid is converted into a stable N-methoxy-N-methylamide (Weinreb amide). This intermediate cleanly reacts with a methyl organometallic reagent (e.g., methylmagnesium chloride) to afford the target ketone, this compound, preventing the common over-addition side reaction that produces tertiary alcohols.[1]
This strategy provides a reliable and scalable route to the target compound, a versatile intermediate for further elaboration in drug development programs.
Figure 1: High-level overview of the multi-stage synthetic workflow.
Experimental Protocols & Mechanistic Discussion
PART A: Synthesis of 1,4-Benzodioxan-2-carboxylic Acid (Intermediate I)
This section covers the first two stages of the synthesis: the formation of the heterocyclic ester and its subsequent hydrolysis.
Reaction Principle: The core of this step is the reaction between the diphenoxide of catechol (formed in situ with a base) and methyl 2,3-dibromopropanoate. The reaction is a tandem SN2 displacement, where one alkoxide attacks a carbon bearing a bromine atom, and the second alkoxide intramolecularly attacks the other, closing the six-membered dioxane ring. The subsequent saponification is a standard base-catalyzed hydrolysis of the methyl ester to a carboxylate salt, followed by acidic workup to yield the carboxylic acid.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| Catechol | 120-80-9 | 110.11 | Toxic, Irritant, Mutagen[6] |
| Methyl 2,3-dibromopropanoate | 5445-19-2 | 245.91 | Corrosive, Lachrymator |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Irritant |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Reproductive Toxin, Irritant |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Corrosive, Respiratory Irritant |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Highly Flammable |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | None (Anhydrous is irritant) |
Protocol 1: Synthesis of Methyl 1,4-benzodioxan-2-carboxylate
-
Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add catechol (11.0 g, 100 mmol) and anhydrous potassium carbonate (41.5 g, 300 mmol).
-
Solvent Addition: Add 200 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Initiation: Stir the suspension vigorously under a nitrogen atmosphere. Add methyl 2,3-dibromopropanoate (24.6 g, 100 mmol) dropwise over 30 minutes at room temperature.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup: After cooling to room temperature, pour the reaction mixture into 800 mL of ice-cold water. A precipitate or oil should form.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 200 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 150 mL) followed by brine (1 x 150 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure methyl 1,4-benzodioxan-2-carboxylate.
Protocol 2: Saponification to 1,4-Benzodioxan-2-carboxylic Acid (Intermediate I)
-
Setup: Dissolve the crude ester from the previous step in 150 mL of methanol in a 500 mL round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water.
-
Heating: Heat the mixture to reflux and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting ester.
-
Solvent Removal: Cool the mixture and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50 °C to a constant weight.
PART B: Synthesis of this compound (Final Product)
Reaction Principle & Causality: The conversion of a carboxylic acid to a ketone using an organometallic reagent is often plagued by over-addition, yielding a tertiary alcohol. The Weinreb ketone synthesis elegantly circumvents this issue.[1] The carboxylic acid is first activated with 1,1'-carbonyldiimidazole (CDI) and then reacted with N,O-dimethylhydroxylamine to form a Weinreb amide. This amide reacts with the Grignard reagent to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, at which point the Grignard reagent has been quenched. This two-stage stability prevents the second equivalent of the organometallic reagent from adding to the newly formed ketone.
Figure 2: Mechanism of the Weinreb ketone synthesis preventing over-addition.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 1,4-Benzodioxan-2-carboxylic acid | 3663-82-9 | 180.16 | Irritant |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | 162.15 | Moisture Sensitive, Irritant |
| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | 97.54 | Irritant |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Highly Flammable, Peroxide Former |
| Methylmagnesium chloride (MeMgCl) | 676-58-4 | 74.83 | Flammable, Water-Reactive |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Irritant |
Protocol 3: Synthesis of this compound
-
Amide Formation - Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1,4-benzodioxan-2-carboxylic acid (Intermediate I, 9.0 g, 50 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Activation: Add 1,1'-carbonyldiimidazole (CDI) (8.9 g, 55 mmol) portion-wise at room temperature. Stir the mixture for 1-2 hours, or until gas evolution (CO₂) ceases and the solution becomes clear.
-
Amine Addition: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55 mmol) in 50 mL of anhydrous THF. To this suspension, add the activated carboxyl solution from step 2 via cannula. Stir the resulting mixture at room temperature overnight (12-16 hours).
-
Amide Workup: Quench the reaction by adding 100 mL of water. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Weinreb amide, which is often used directly in the next step without further purification.
-
Ketone Synthesis - Setup: Dissolve the crude Weinreb amide in 100 mL of anhydrous THF in a flame-dried 500 mL three-necked flask and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Grignard Addition: Add methylmagnesium chloride (3.0 M solution in THF, 25 mL, 75 mmol) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 2-3 hours. Monitor by TLC for the disappearance of the amide.
-
Quenching & Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction & Purification: Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient eluent, e.g., 10% to 30% ethyl acetate in hexanes) to afford the pure this compound as a solid or low-melting oil.[7][8]
Characterization & Data
The final product should be characterized to confirm its identity and purity.
Expected Product Characteristics
| Property | Value |
| Chemical Name | This compound[7][9] |
| Alternate Name | 2-Acetyl-1,4-benzodioxane[7] |
| CAS Number | 1011-48-9[8] |
| Molecular Formula | C₁₀H₁₀O₃[9] |
| Molecular Weight | 178.18 g/mol [8] |
| Appearance | Solid[8] |
| Melting Point | ~32.4 °C[7] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.90 (m, 4H, Ar-H), 4.75 (dd, 1H), 4.40 (dd, 1H), 4.15 (dd, 1H), 2.30 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~206.0 (C=O), 143.5, 142.0, 122.0, 121.8, 117.5, 117.2, 75.0, 65.0, 25.5 (-CH₃) |
Note: NMR chemical shifts are approximate and should be confirmed with an authentic sample or detailed spectral analysis.
Safety & Handling
-
Catechol: Catechol is toxic if swallowed or absorbed through the skin and is a suspected mutagen.[6] Handle with extreme caution, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Halogenated Reagents: Methyl 2,3-dibromopropanoate is corrosive and a lachrymator. Avoid inhalation and skin contact.
-
Solvents: Anhydrous solvents like THF and DMF pose specific risks. THF can form explosive peroxides and is highly flammable. DMF is a reproductive toxin.[10] Handle only in a fume hood.
-
Grignard Reagents: Methylmagnesium chloride is highly flammable and reacts violently with water and protic solvents.[1] All glassware must be rigorously flame-dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
General Precautions: Always wear appropriate PPE. Understand the specific hazards of each reagent by consulting its Safety Data Sheet (SDS) before beginning work.[11][12]
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nj.gov [nj.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound AldrichCPR 1011-48-9 [sigmaaldrich.com]
- 9. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 10. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of 2-Acetyl-1,4-benzodioxane
Abstract
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] 2-Acetyl-1,4-benzodioxane, in particular, serves as a critical synthetic intermediate for advanced pharmaceutical agents, including novel FtsZ-targeting antimicrobials.[1][4] This application note provides a comprehensive guide to the synthesis of 2-acetyl-1,4-benzodioxane, focusing on a robust and efficient methodology rooted in the Williamson ether synthesis. We delve into the reaction mechanism, offering expert insights into the role of phase-transfer catalysis (PTC) for optimizing reaction efficiency between immiscible phases.[5][6] This document presents a detailed, step-by-step laboratory protocol, complete with characterization data, troubleshooting advice, and visualizations to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction and Significance
The 1,4-benzodioxane moiety is a cornerstone in the design of therapeutics targeting a wide array of pharmacological systems, including adrenergic, dopaminergic, and serotoninergic receptors.[1][3] Its rigid, bicyclic structure provides a well-defined conformational scaffold, making it an ideal building block for creating ligands with high specificity and affinity.
2-Acetyl-1,4-benzodioxane emerges as a particularly valuable synthon. The acetyl group offers a reactive handle for a variety of chemical transformations, such as reductions to form chiral alcohols, or serving as a precursor for more complex side chains.[4] Its most notable recent application is in the development of a new class of benzamide-based FtsZ inhibitors, which present a promising strategy to combat antimicrobial resistance (AMR).[4] In many of these applications, the stereochemistry at the C2 position is paramount for biological activity, underscoring the need for well-controlled synthetic methods.[1]
This guide focuses on a direct and scalable synthesis from catechol and 3-bromo-2-butanone, leveraging phase-transfer catalysis to overcome common synthetic hurdles and enhance reaction yields.
Reaction Mechanism and Scientific Rationale
The formation of the 1,4-benzodioxane ring is a classic example of the Williamson ether synthesis , an SN2 reaction between an alkoxide and an organohalide.[7][8] In this specific application, the reaction is an intramolecular double etherification.
Core Mechanism: Intramolecular Williamson Ether Synthesis
The reaction proceeds through two key mechanistic steps:
-
Deprotonation: Catechol, a di-phenol, is a weak acid. A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates one of the hydroxyl groups to form a phenoxide anion. This anion is a significantly more potent nucleophile than the neutral hydroxyl group.
-
Nucleophilic Substitution (SN2): The newly formed phenoxide attacks the electrophilic carbon atom bearing the bromine atom in 3-bromo-2-butanone. This is the first SN2 reaction, forming a C-O bond and displacing the bromide ion. This creates an intermediate that still possesses a second phenolic hydroxyl group and a ketone.
-
Cyclization: The second hydroxyl group is then deprotonated by the base. The resulting phenoxide performs a second, intramolecular SN2 attack on the adjacent carbon, leading to the formation of the six-membered dioxane ring. This final step secures the bicyclic 1,4-benzodioxane structure.
Caption: Overall reaction for the synthesis of 2-acetyl-1,4-benzodioxane.
The Critical Role of Phase-Transfer Catalysis (PTC)
A significant challenge in this synthesis is the poor mutual solubility of the reactants. The catecholate salt is soluble in an aqueous or highly polar phase, while the halo-ketone is typically soluble in a non-polar organic phase. Without intervention, the reaction would be extremely slow, occurring only at the phase interface.
Phase-transfer catalysis elegantly solves this problem.[6][9] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction can occur.
The PTC Cycle:
-
The quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) at the phase interface.
-
The resulting ion pair [Q⁺ArO⁻] is lipophilic due to the alkyl chains on the cation and dissolves in the organic phase.
-
In the organic phase, the "naked" and highly reactive phenoxide anion attacks the halo-ketone.
-
After the reaction, the catalyst cation (Q⁺) pairs with the displaced bromide anion (Br⁻) and returns to the interface to repeat the cycle.
This catalytic cycle dramatically increases the reaction rate and allows for milder reaction conditions, leading to higher yields and fewer side products.[5][9]
Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Catechol (Benzene-1,2-diol) | ≥99% | Sigma-Aldrich | Toxic, handle with care. |
| 3-Bromo-2-butanone | 95-97% | TCI, Alfa Aesar | Lachrymator, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Must be anhydrous for best results. |
| Tetrabutylammonium Bromide (TBAB) | ≥98% | Sigma-Aldrich | The phase-transfer catalyst. |
| Acetone | Anhydrous | VWR | Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated Sodium Bicarbonate (aq.) | - | - | For work-up. |
| Brine (Saturated NaCl aq.) | - | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Step-by-Step Synthesis Procedure
Caption: High-level workflow for the synthesis of 2-acetyl-1,4-benzodioxane.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (5.50 g, 50.0 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol, 3.0 eq), and tetrabutylammonium bromide (TBAB) (1.61 g, 5.0 mmol, 0.1 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Initiate Reaction: Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 56 °C).
-
Substrate Addition: In a dropping funnel, prepare a solution of 3-bromo-2-butanone (8.20 g, 54.3 mmol, 1.05 eq) in 20 mL of anhydrous acetone. Add this solution dropwise to the refluxing mixture over a period of 30 minutes.
-
Causality Insight: Slow addition is crucial to control the exotherm of the reaction and prevent the formation of undesired polymeric side products.
-
-
Reaction Monitoring: Maintain the reaction at reflux for 6-8 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the catechol starting material spot has been consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with an additional 50 mL of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted catechol, water (1 x 50 mL), and finally brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a brown oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 25% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and concentrate to afford 2-acetyl-1,4-benzodioxane as a pale yellow solid or oil.
Safety Precautions
-
Conduct the entire procedure in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Catechol is toxic and can be absorbed through the skin.
-
3-Bromo-2-butanone is a lachrymator (causes tearing) and is corrosive. Avoid inhalation and skin contact.
Characterization and Data Analysis
A successfully synthesized product should be thoroughly characterized to confirm its identity and purity. The following data are consistent with the structure of 2-acetyl-1,4-benzodioxane.[1]
| Analysis Technique | Expected Results for 2-Acetyl-1,4-benzodioxane |
| ¹H NMR | (300 MHz, CDCl₃) δ (ppm): 6.95-6.82 (m, 4H, Ar-H), 4.62 (dd, J = 5.3, 3.3 Hz, 1H, O-CH-CO), 4.43 (dd, J = 11.4, 3.3 Hz, 1H, O-CH₂), 4.28 (dd, J = 11.4, 5.3 Hz, 1H, O-CH₂), 2.31 (s, 3H, CO-CH₃).[1] |
| ¹³C NMR | (75 MHz, CDCl₃) δ (ppm): 206.1 (C=O), 143.2 (Ar-C), 142.2 (Ar-C), 122.1 (Ar-CH), 122.0 (Ar-CH), 117.5 (Ar-CH), 117.3 (Ar-CH), 78.2 (O-CH-CO), 64.4 (O-CH₂), 26.8 (CO-CH₃).[1] |
| FT-IR | (cm⁻¹): ~1725 (C=O stretch, ketone), ~1270 (C-O stretch, ether), ~1590 & 1490 (C=C stretch, aromatic). |
| Mass Spec (ESI) | m/z: Calculated for C₁₀H₁₀O₃ [M+H]⁺: 179.0654; Found: 179.0652. |
| Appearance | Pale yellow solid or oil. |
| Yield | 65-80% (typical). |
Troubleshooting and Field Insights
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction or inefficient phase transfer. | Ensure K₂CO₃ is completely anhydrous. Increase reflux time. Ensure vigorous stirring. Consider using a different PTC, such as a phosphonium salt, for higher temperatures.[6] |
| Polymeric Side Products | Reaction temperature too high or bromo-ketone added too quickly. | Maintain a gentle, controlled reflux. Ensure slow, dropwise addition of the bromo-ketone solution. |
| Incomplete Cyclization | Insufficient base or reaction time. | Use at least 3 equivalents of base to ensure both deprotonations can occur. Extend the reaction time and monitor carefully by TLC. |
| Difficult Purification | Presence of closely-eluting impurities. | Optimize the solvent system for column chromatography. A shallow gradient (e.g., 5% -> 20% EtOAc over many column volumes) can improve separation. |
Conclusion
The synthesis of 2-acetyl-1,4-benzodioxane via a phase-transfer catalyzed Williamson ether synthesis is a reliable and high-yielding method suitable for both academic research and industrial drug development settings. By understanding the underlying mechanism, particularly the crucial role of the phase-transfer catalyst in bridging the solubility gap between reactants, scientists can effectively troubleshoot and optimize the reaction. The detailed protocol and characterization data provided herein serve as a self-validating system to ensure the successful and reproducible synthesis of this valuable pharmaceutical intermediate.
References
- 1. air.unimi.it [air.unimi.it]
- 2. air.unimi.it [air.unimi.it]
- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sctunisie.org [sctunisie.org]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. crdeepjournal.org [crdeepjournal.org]
The Versatility of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone: A Keystone Building Block in Modern Organic Synthesis
The quest for novel therapeutic agents and functional materials is intrinsically linked to the development of efficient and versatile synthetic methodologies. Central to this endeavor is the strategic utilization of key building blocks—molecules that serve as foundational scaffolds for the construction of complex molecular architectures. Among these, 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone, also known as 2-acetyl-1,4-benzodioxane, has emerged as a particularly valuable and versatile intermediate. Its unique structural features, combining a chiral center with a reactive ketone functionality, make it a powerful tool in the arsenal of synthetic chemists, particularly in the fields of medicinal chemistry and drug development.
This comprehensive guide delves into the diverse applications of this compound as a building block in organic synthesis. We will explore a range of synthetic transformations, providing detailed protocols and mechanistic insights to empower researchers in their scientific pursuits. The 1,4-benzodioxane motif is a common feature in numerous biologically active molecules, and understanding the reactivity of this key ethanone derivative is paramount for the development of new chemical entities.[1]
I. Foundational Reactions: Harnessing the Reactivity of the Ketone Moiety
The synthetic utility of this compound is primarily centered around the reactivity of its ketone functional group and the adjacent α-protons. These sites allow for a variety of classical and contemporary organic reactions, enabling the construction of a wide array of more complex molecules.
α-Halogenation: Paving the Way for Nucleophilic Substitution
The introduction of a halogen atom at the α-position to the carbonyl group dramatically enhances the synthetic utility of this compound, transforming it into a potent electrophile for various nucleophilic substitution reactions. This transformation is a gateway to a multitude of derivatives, including α-amino ketones, α-hydroxy ketones, and various heterocyclic systems.[2][3]
Protocol 1: α-Bromination of this compound
This protocol describes a general method for the α-bromination of an aryl ketone, which can be adapted for this compound.
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the cooled solution via a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
The precipitated product, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone, is collected by vacuum filtration.
-
Wash the solid with cold water and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent and also as a catalyst by promoting the enolization of the ketone, which is the nucleophilic species that reacts with bromine.
-
Ice Bath: The initial cooling is crucial to control the exothermic reaction and to prevent the formation of polybrominated byproducts.
-
Slow Addition of Bromine: This helps to maintain control over the reaction rate and temperature.
-
Sodium Thiosulfate Wash: This step is essential to quench any excess bromine, which is a corrosive and hazardous reagent.
The Willgerodt-Kindler Reaction: A Gateway to Carboxylic Acid Derivatives
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding ω-arylalkanamides or thioamides, which can then be hydrolyzed to the carboxylic acids.[4][5][6][7] This reaction is particularly significant as it provides a direct synthetic route from this compound to 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid and its derivatives, which are key intermediates in the synthesis of pharmaceuticals like Doxazosin.
Protocol 2: Willgerodt-Kindler Reaction of this compound
This protocol outlines the synthesis of the morpholine thioamide derivative, which can be subsequently hydrolyzed to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sulfur (S₈)
-
Morpholine
-
Pyridine (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Add pyridine as the solvent and heat the mixture to reflux under a nitrogen atmosphere.
-
Maintain the reflux for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 10% hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude thioamide product can be purified by column chromatography on silica gel.
Hydrolysis to the Carboxylic Acid:
-
The purified thioamide is then refluxed in a mixture of acetic acid, sulfuric acid, and water to hydrolyze it to the corresponding carboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid.
Diagram: Willgerodt-Kindler Reaction Workflow
Caption: Workflow for the Willgerodt-Kindler reaction.
II. Carbon-Carbon Bond Forming Reactions: Expanding the Molecular Framework
The ability to form new carbon-carbon bonds is the cornerstone of organic synthesis. This compound serves as an excellent substrate for several key C-C bond-forming reactions.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. This reaction is widely used to synthesize chalcones (1,3-diaryl-2-propen-1-ones), which are important intermediates for the synthesis of flavonoids and other heterocyclic compounds with diverse biological activities.[8][9][10][11][12]
Protocol 3: Synthesis of a Chalcone Derivative
This protocol details the base-catalyzed condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with vigorous stirring.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Collect the precipitated chalcone by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Table 1: Representative Chalcone Derivatives
| Benzaldehyde Derivative | Product Name | Yield (%) |
| Benzaldehyde | 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-phenylprop-2-en-1-one | ~85% |
| 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-en-1-one | ~90% |
| 4-Methoxybenzaldehyde | 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | ~88% |
The Mannich Reaction: Introduction of Aminomethyl Groups
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[13][14][15][16] The product, a Mannich base, is a β-amino-carbonyl compound that can be a valuable intermediate for further transformations.
Protocol 4: Mannich Reaction of this compound
This protocol describes the synthesis of a Mannich base using dimethylamine.
Materials:
-
This compound
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate) to precipitate the Mannich base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify the Mannich base by column chromatography or recrystallization.
References
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. japsonline.com [japsonline.com]
- 12. jetir.org [jetir.org]
- 13. Mannich reaction - Wikipedia [en.wikipedia.org]
- 14. adichemistry.com [adichemistry.com]
- 15. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 16. repository.sustech.edu:8080 [repository.sustech.edu:8080]
Applications of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged 1,4-Benzodioxan Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 1,4-benzodioxan moiety is a quintessential example of such a scaffold. Its unique conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for designing ligands that can selectively interact with various biological targets. At the heart of many synthetic routes towards these valuable molecules lies 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone, a versatile ketone that serves as a pivotal intermediate for a diverse range of pharmacologically active agents.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in the development of adrenergic receptor antagonists, anticonvulsant agents, and serotonin receptor ligands, providing detailed protocols for its synthesis and the biological evaluation of its derivatives.
I. Adrenergic Receptor Antagonists: A Cornerstone in Cardiovascular Drug Discovery
The 1,4-benzodioxan ring system is a hallmark of several potent and selective α1-adrenergic receptor antagonists. These agents are crucial in the management of hypertension and benign prostatic hyperplasia (BPH). The prototypical example is Doxazosin, which features the 1,4-benzodioxan core. The synthesis of many of these antagonists relies on the elaboration of the this compound core.
Mechanism of Action and Structure-Activity Relationships (SAR)
α1-Adrenergic receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, mediate vasoconstriction. Antagonists of these receptors induce vasodilation, leading to a decrease in blood pressure. The 1,4-benzodioxan moiety in these antagonists typically serves as a mimic of the catechol ring of the endogenous ligands.
Key SAR insights for 1,4-benzodioxan-based α1-antagonists include:
-
The Amine Moiety: A basic amine is crucial for binding to a conserved aspartate residue in the receptor's transmembrane domain 3.
-
The Linker: The nature and length of the chain connecting the benzodioxan ring to the amine are critical for affinity and selectivity.
-
Substituents on the Benzodioxan Ring: Modifications to the aromatic portion of the scaffold can influence potency and pharmacokinetic properties.
Synthetic Protocol: Synthesis of this compound
This protocol outlines a common method for the synthesis of the title compound, a key precursor for many adrenergic antagonists.
Materials:
-
Catechol
-
3-Chloro-2-butanone
-
Potassium carbonate (K2CO3)
-
Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of catechol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloro-2-butanone (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Experimental Workflow: Synthesis of a Doxazosin Analog
Caption: Synthetic workflow for a Doxazosin analog.
II. Anticonvulsant Agents: Exploring Novel Treatments for Epilepsy
Derivatives of 1,4-benzodioxan have also emerged as a promising class of anticonvulsant agents. The scaffold's ability to be functionalized at various positions allows for the fine-tuning of anticonvulsant activity and the reduction of neurotoxicity.
Putative Mechanisms of Action
The precise mechanism of action for many 1,4-benzodioxan-based anticonvulsants is still under investigation, but several hypotheses exist:
-
Modulation of Voltage-Gated Sodium Channels: Some derivatives may stabilize the inactivated state of these channels, thereby reducing neuronal hyperexcitability.
-
Interaction with GABAergic Systems: Enhancement of GABAergic inhibition is a common mechanism for anticonvulsant drugs.
-
Antagonism of Glutamatergic Receptors: Inhibition of excitatory neurotransmission can also lead to anticonvulsant effects.
Protocol: Evaluation of Anticonvulsant Activity in a Rodent Model (Maximal Electroshock Seizure Test)
Principle: The maximal electroshock seizure (MES) test is a widely used preclinical model to screen for anticonvulsant activity. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is indicative of its potential efficacy against generalized tonic-clonic seizures.
Procedure:
-
Administer the test compound (a derivative of this compound) or vehicle to a group of mice or rats at a predetermined time before the test.
-
Apply a brief electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected animals in the treated group compared to the vehicle control group.
III. Serotonin Receptor Ligands: Targeting Neurological and Psychiatric Disorders
The versatility of the 1,4-benzodioxan scaffold extends to the realm of neuroscience, with many derivatives showing high affinity for various serotonin (5-HT) receptor subtypes. In particular, ligands for the 5-HT1A receptor have been developed for the treatment of anxiety and depression.
Signaling Pathway of 5-HT1A Receptor Activation
Strategic Synthesis of Alpha-1 Adrenoceptor Antagonists Utilizing Benzodioxane Scaffolds
An Application Note for Drug Development Professionals
Abstract: This guide provides a detailed framework for the synthesis and evaluation of alpha-1 (α₁) adrenoceptor antagonists, a critical class of therapeutics for conditions like hypertension and benign prostatic hyperplasia (BPH).[1][2][3][4] We focus on derivatives of 1,4-benzodioxane, a privileged scaffold known to impart high affinity and selectivity for α₁-adrenoceptors.[5] The following sections elucidate the underlying pharmacology of the α₁-receptor, explain the strategic rationale for employing the benzodioxane moiety, and provide detailed, field-tested protocols for the synthesis and characterization of these potent antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design and synthesize novel α₁-adrenoceptor antagonists.
The Alpha-1 Adrenoceptor Signaling Pathway: The Target
Understanding the target's mechanism of action is fundamental to rational drug design. Alpha-1 adrenoceptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[6] Their activation by endogenous catecholamines like norepinephrine and epinephrine initiates a well-defined signaling cascade crucial for regulating smooth muscle tone, particularly in the vasculature and prostate.[1][6][7]
Mechanism of Action:
-
Ligand Binding: An agonist (e.g., norepinephrine) binds to the α₁-adrenoceptor.
-
Gq Protein Activation: This binding event induces a conformational change in the receptor, activating the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6]
-
Downstream Effects:
-
Physiological Response: The elevated intracellular calcium and activated PKC lead to a cascade of events culminating in smooth muscle contraction, causing effects like vasoconstriction in blood vessels.[8]
Alpha-1 antagonists function by competitively binding to the α₁-adrenoceptor, thereby preventing the binding of endogenous agonists and blocking this entire signaling cascade.[8] This leads to smooth muscle relaxation, resulting in vasodilation and a reduction in blood pressure.[2][4]
Caption: The Gq-coupled signaling cascade of the alpha-1 adrenoceptor.
The Benzodioxane Scaffold: A Privileged Structure
The 1,4-benzodioxane moiety is a cornerstone in the design of high-affinity α₁-adrenoceptor antagonists. Its prevalence is not coincidental but is based on key structure-activity relationships (SAR) that confer selectivity and potency.
-
Rationale for Use: The benzodioxane core acts as a rigid scaffold that correctly orients the other pharmacophoric elements—typically a protonatable nitrogen atom within a piperazine or similar basic moiety and an aromatic ring system—for optimal interaction with the receptor's binding pocket.
-
Selectivity: Many benzodioxane-based compounds exhibit significant selectivity for α₁- over α₂-adrenoceptors.[5] This is clinically vital, as non-selective blockade can lead to undesirable side effects like reflex tachycardia due to the blockade of presynaptic α₂-receptors that normally inhibit norepinephrine release.[8][9]
-
Structural Analogy: The structure of many benzodioxane antagonists, such as WB-4101, serves as a foundational model. Research has demonstrated that modifications to the phenyl moiety, the linker, and the terminal amine group can fine-tune the affinity and selectivity profile of the resulting compounds.[5][10] For instance, ortho-substitution on the terminal phenyl ring often increases affinity.[5]
General Synthetic Strategy
The synthesis of benzodioxane-based α₁-antagonists typically follows a convergent strategy. This involves the preparation of a key benzodioxane intermediate, which is then coupled to a suitably functionalized amine side chain, often an arylpiperazine derivative. This modular approach allows for the rapid generation of a library of analogs for SAR studies.
Caption: A generalized workflow for the synthesis of benzodioxane-based α₁-antagonists.
Detailed Experimental Protocols
The following protocols describe a representative synthesis of a potent α₁-antagonist.
Causality Behind Choices:
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen for the coupling reaction to facilitate the Sₙ2 reaction without solvating the nucleophile excessively.
-
Base: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the piperazine nitrogen, activating it as a nucleophile, without competing in the substitution reaction. The choice of a carbonate base also serves as an acid scavenger.
-
Temperature: The reaction is often heated to increase the reaction rate, as both the nucleophile (piperazine) and the electrophile (chloromethyl benzodioxane) can be sterically hindered.
Protocol 4.1: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane
This protocol details the synthesis of the key electrophilic intermediate.
-
Reaction Setup: To a solution of catechol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition of Reagent: Add (R,S)-epichlorohydrin (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Affix a reflux condenser and heat the mixture to reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to yield the crude epoxide intermediate (2-(hydroxymethyl)-1,4-benzodioxane).
-
Chlorination: Dissolve the crude intermediate in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Purification: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-(chloromethyl)-1,4-benzodioxane as a clear oil.
Protocol 4.2: Synthesis of Final Antagonist: Coupling with 1-(2-methoxyphenyl)piperazine
This protocol describes the nucleophilic substitution reaction to form the final product.
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) and 2-(chloromethyl)-1,4-benzodioxane (1.1 eq) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography (Silica gel, DCM:Methanol gradient) to afford the final compound. If necessary, the product can be converted to its hydrochloride salt for improved stability and solubility by treating a solution of the free base in ether with ethereal HCl.
Protocol 4.3: Characterization
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Confirm the presence of all expected protons and their integrations. Key signals include the aromatic protons from both the benzodioxane and phenylpiperazine moieties, the methoxy group singlet, and the aliphatic protons of the piperazine and benzodioxane rings.
-
¹³C NMR: Confirm the presence of all expected carbon atoms.
-
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound. An acceptable purity for in vitro biological testing is typically >95%.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the benzodioxane antagonist structure provides valuable insights for optimizing potency and selectivity. The table below summarizes common modifications and their general effects on α₁-adrenoceptor affinity, based on published studies.[5][10][11]
| Structural Region | Modification | General Effect on α₁-Affinity | Rationale/Insight |
| Benzodioxane Core | Substitution on the aromatic ring | Highly dependent on position and substituent nature. | Can influence electronic properties and steric interactions within the binding pocket. |
| Linker Chain | Altering length or atom type (e.g., O to CH₂) | Can be modified without great loss of affinity, suggesting some flexibility.[5] | Optimizes the distance and orientation between the benzodioxane and piperazine moieties. |
| Terminal Aryl Group | Ortho-methoxy substitution | Generally increases affinity.[5][11] | The methoxy group may form a key hydrogen bond or favorable van der Waals interaction. |
| Terminal Aryl Group | Replacement with other heterocycles (e.g., furan, pyridine) | Often decreases affinity compared to the 2-methoxyphenyl group.[11] | Highlights the specific electronic and steric requirements of the receptor's sub-pocket. |
| Piperazine Nitrogen | Alkyl substitution | Greatly reduces affinity.[5] | Suggests the secondary amine (or its protonated form) is crucial for a key ionic interaction. |
Conclusion
The 1,4-benzodioxane scaffold remains a highly effective and versatile platform for the design and synthesis of potent and selective α₁-adrenoceptor antagonists. The synthetic strategies outlined in this guide, based on a convergent and modular approach, provide a robust framework for developing novel chemical entities. By combining these synthetic protocols with rigorous characterization and a deep understanding of the target's pharmacology, researchers can efficiently explore the chemical space and advance the development of next-generation therapeutics for cardiovascular and urological disorders.
References
- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]
- 5. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 9. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Chiral 1,4-Benzodioxane Derivatives
Prepared by: Senior Application Scientist, Google Gemini
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 1,4-Benzodioxanes in Medicinal Chemistry
The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a chiral center at the C2 position of the dioxane ring often leads to significant differences in pharmacological activity between enantiomers, a phenomenon known as a high eudismic ratio.[1] This underscores the critical importance of stereocontrolled synthesis to access enantiomerically pure 1,4-benzodioxane derivatives for drug discovery and development.
This application note provides a detailed guide to the asymmetric synthesis of chiral 1,4-benzodioxane derivatives, focusing on modern, efficient, and highly enantioselective catalytic methods. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to aid researchers in selecting the optimal synthetic strategy for their specific target molecules. Detailed, step-by-step protocols for key methodologies are provided to ensure reproducibility and successful implementation in the laboratory.
The absolute configuration of the C2 stereocenter has a profound impact on the biological activity of these compounds.[3] For instance, the antihypertensive drug Doxazosin, which acts as an α1-adrenergic receptor blocker, is a racemic mixture, but its enantiomers exhibit different pharmacological profiles.[4] Other notable examples of bioactive molecules containing the chiral 1,4-benzodioxane ring include the antidepressant MKC-242 and the potent α1D-adrenergic antagonist WB4101.[3] These examples highlight the necessity for robust and versatile methods for the enantioselective synthesis of this important class of heterocyclic compounds.
Strategic Approaches to Asymmetric Synthesis
Historically, the synthesis of enantiomerically enriched 1,4-benzodioxanes relied on methods such as the use of chiral building blocks or enzymatic kinetic resolution.[3][5] While effective, these approaches can be limited in scope and may require stoichiometric amounts of chiral reagents. Modern synthetic chemistry has increasingly focused on the development of catalytic asymmetric methods, which offer greater efficiency, atom economy, and the ability to generate a wide range of chiral products from simple achiral starting materials.
This guide will focus on two prominent and highly effective strategies:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: A powerful and atom-economical method for the direct reduction of prochiral 1,4-benzodioxine precursors.
-
Palladium-Catalyzed Asymmetric Intramolecular C-O Bond Formation: A versatile approach for the cyclization of functionalized precursors to construct the chiral 1,4-benzodioxane ring system.
Methodology 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted-1,4-Benzodioxines
Asymmetric hydrogenation represents a highly efficient and environmentally benign approach for the synthesis of chiral compounds.[6] The direct hydrogenation of 2-substituted-1,4-benzodioxines offers a direct route to chiral 1,4-benzodioxanes. Iridium complexes bearing chiral phosphine ligands have emerged as particularly effective catalysts for this transformation, delivering high enantioselectivities for a broad range of substrates.[5][6]
Causality Behind Experimental Choices: The "Why"
The success of this methodology hinges on the careful selection of the catalyst system, which includes the iridium precursor and a chiral ligand, as well as the reaction conditions.
-
The Iridium Precursor: [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene) is a commonly used and commercially available iridium precursor. It is stable to air and moisture, making it convenient to handle. In the presence of a chiral ligand and under a hydrogen atmosphere, it forms the active cationic iridium hydride species that catalyzes the hydrogenation.
-
The Chiral Ligand: BIDIME-dimer: The choice of the chiral ligand is paramount for achieving high enantioselectivity. The (R,R,R,R)-BIDIME-dimer is a highly effective ligand for the iridium-catalyzed asymmetric hydrogenation of 2-substituted-1,4-benzodioxines.[6] Its rigid, sterically demanding structure creates a well-defined chiral environment around the iridium center, effectively differentiating between the two prochiral faces of the benzodioxine substrate.
-
The Solvent System (THF/MeOH): A mixture of tetrahydrofuran (THF) and methanol (MeOH) is often employed as the solvent system. THF is a good solvent for both the substrate and the catalyst complex. Methanol can serve as a proton source and may also influence the solubility and activity of the catalyst.
-
The Additive (Acetic Acid): Acetic acid is a crucial additive in this reaction. Computational studies suggest that the enantioselectivity of the hydrogenation process is controlled by an outer-sphere protonation step.[5] Acetic acid acts as a Brønsted acid co-catalyst, facilitating this key protonation event and influencing the stereochemical outcome.
-
Hydrogen Pressure and Temperature: High hydrogen pressure (e.g., 600 psi) is typically required to ensure a sufficient concentration of hydrogen in the reaction mixture, driving the hydrogenation to completion.[6] An elevated temperature (e.g., 50 °C) increases the reaction rate.[6]
Experimental Workflow Diagram
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation of 2-Cyclopropyl-1,4-benzodioxine
This protocol is adapted from a literature procedure for the asymmetric hydrogenation of 2-cyclopropyl-1,4-benzodioxine.[6]
Materials:
-
2-Cyclopropyl-1,4-benzodioxine
-
[Ir(cod)Cl]2
-
(R,R,R,R)-BIDIME-dimer
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a vial, add [Ir(cod)Cl]2 (0.002 mmol) and (R,R,R,R)-BIDIME-dimer (0.006 mmol).
-
Add anhydrous THF (0.3 mL) and anhydrous MeOH (0.3 mL).
-
Stir the mixture at room temperature for 15 minutes to form the catalyst solution.
-
-
Reaction Setup:
-
In a separate vial, dissolve 2-cyclopropyl-1,4-benzodioxine (0.2 mmol) in the catalyst solution.
-
Add acetic acid (8 mmol).
-
Transfer the vial containing the reaction mixture into a high-pressure autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 600 psi with hydrogen gas.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
-
Workup and Purification:
-
After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-cyclopropyl-1,4-benzodioxane.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is set up under an inert atmosphere. |
| Insufficient hydrogen pressure | Check for leaks in the autoclave and ensure the pressure is maintained throughout the reaction. | |
| Low reaction temperature | Increase the temperature in small increments (e.g., 5-10 °C). | |
| Low Enantioselectivity | Impure ligand or catalyst precursor | Use high-purity reagents. |
| Incorrect ligand-to-metal ratio | Ensure the correct stoichiometry of the ligand and iridium precursor is used. | |
| Presence of coordinating impurities | Purify the substrate carefully before the reaction. |
Methodology 2: Palladium-Catalyzed Asymmetric Intramolecular Alkene Aryloxyarylation
This strategy provides a powerful means to construct chiral 1,4-benzodioxanes, particularly those bearing a quaternary stereocenter at the C2 position. The reaction involves the intramolecular coupling of an alkene and an aryl ether C-O bond, catalyzed by a palladium complex with a chiral phosphine ligand.[7][8]
Causality Behind Experimental Choices: The "Why"
-
The Palladium Precursor: Palladium catalysts are well-known for their ability to facilitate C-O bond formation. A suitable palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, is used to generate the active Pd(0) species in situ.
-
The Chiral Ligand: The choice of a sterically bulky and conformationally well-defined chiral monophosphorus ligand is crucial for high reactivity and enantioselectivity.[7][8] These ligands create a chiral pocket around the palladium center, which controls the facial selectivity of the migratory insertion of the alkene into the Pd-O bond.
-
The Base: A base is required to facilitate the initial oxidative addition of the aryl ether C-O bond to the Pd(0) complex. The choice of base can significantly impact the reaction rate and yield.
-
The Solvent: An appropriate solvent is needed to dissolve the reactants and the catalyst. The polarity and coordinating ability of the solvent can influence the catalyst's activity and stability.
Reaction Mechanism Diagram
Caption: Catalytic Cycle for Pd-Catalyzed Asymmetric Intramolecular Alkene Aryloxyarylation.
Detailed Protocol: Synthesis of a Chiral 1,4-Benzodioxane with a Quaternary Stereocenter
This protocol is a general representation based on the principles of palladium-catalyzed asymmetric intramolecular alkene aryloxyarylation.[7][8] Specific conditions may need to be optimized for different substrates.
Materials:
-
Alkene-tethered aryl ether substrate
-
Palladium precursor (e.g., Pd(OAc)2)
-
Chiral monophosphorus ligand (e.g., L4 or L5 as described in the literature[7][8])
-
Base (e.g., Cs2CO3 or K3PO4)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (in a glovebox):
-
To a Schlenk tube, add the palladium precursor (e.g., 2 mol%), the chiral ligand (e.g., 2.2 mol%), and the base (e.g., 2 equivalents).
-
Add the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction:
-
Add the alkene-tethered aryl ether substrate (1 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Reaction | Inactive catalyst | Ensure anhydrous and anaerobic conditions. The palladium precursor may need to be pre-activated. |
| Unsuitable base | Screen different bases (e.g., other carbonate or phosphate bases). | |
| Low Yield | Substrate decomposition | Lower the reaction temperature. |
| Catalyst deactivation | Use a more robust ligand or add a stabilizing additive. | |
| Low Enantioselectivity | Inappropriate ligand | Screen a variety of chiral ligands. |
| Racemization of the product | Lower the reaction temperature or shorten the reaction time. |
Alternative and Emerging Methodologies
While transition metal catalysis is a dominant approach, other innovative methods for the asymmetric synthesis of chiral 1,4-benzodioxanes are continuously being developed.
-
Organocatalysis: Chiral phosphoric acids have been employed as organocatalysts for the enantioselective synthesis of chiral 1,4-benzodioxepines through intramolecular oxetane desymmetrization.[9] This approach avoids the use of transition metals, offering a "greener" alternative.
-
Biocatalysis: Engineered enzymes, such as mutants of Candida antarctica lipase B (CALB), have been successfully used for the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester, providing access to enantiomerically pure building blocks.[3] This method offers high enantioselectivity under mild reaction conditions.
Conclusion
The asymmetric synthesis of chiral 1,4-benzodioxane derivatives is a vibrant and evolving field of research, driven by the significant biological importance of these compounds. This application note has provided a detailed overview of two powerful and widely applicable catalytic methodologies: iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric intramolecular C-O bond formation. By understanding the underlying principles and following the detailed protocols, researchers can confidently approach the synthesis of these valuable chiral molecules. The continued development of novel catalytic systems, including organocatalysts and biocatalysts, promises to further expand the synthetic toolbox for accessing this important class of heterocycles with even greater efficiency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of 1,4-benzodioxane lignans [morressier.com]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
Prepared by a Senior Application Scientist
Introduction: The Structural and Pharmaceutical Significance of a Benzodioxane Ketone
1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone, a heterocyclic compound with the CAS number 1011-48-9, is a molecule of interest in medicinal chemistry and drug development.[1] Its core structure features a benzodioxin ring fused to an ethanone group. The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged motif found in a variety of biologically active molecules, highlighting its importance in interacting with biological targets.[2][3] The ethanone substituent introduces a reactive carbonyl group and a chiral center, further expanding its potential for chemical modification and stereospecific interactions.
Given its potential role as a key intermediate or a final active pharmaceutical ingredient (API), rigorous analytical characterization is imperative to ensure its identity, purity, and quality. This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the definitive characterization of this compound. The methodologies outlined herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools for confident structural elucidation and quality control.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.18 g/mol | |
| Appearance | Solid (off-white to light yellow powder) | [5] |
| InChIKey | KVCWAZWJLMNADA-UHFFFAOYSA-N | [4] |
I. Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for accurate quantification.
A. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the workhorse for purity assessment of moderately polar compounds like this compound. The method's efficacy relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
-
Stationary Phase: A C18 column is the standard choice for separating compounds based on hydrophobicity.[6] For isomers with similar hydrophobicities, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can offer enhanced selectivity through π-π interactions with the aromatic ring of the analyte.[6]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC.[7][8] The ratio of acetonitrile to water is a critical parameter that controls the retention time and resolution.[6] A buffer, such as potassium phosphate with phosphoric acid, is used to maintain a stable pH, which is crucial for reproducible results, especially if any ionizable impurities are present.[6]
-
Detector: A photodiode array (PDA) detector is highly effective due to the presence of a chromophore (the aromatic ring and carbonyl group) in the molecule, allowing for detection at multiple wavelengths. A wavelength of 280 nm is often suitable for aromatic ketones.[9]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[7]
-
-
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA, 280 nm |
| Run Time | 15 minutes |
-
Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification can be achieved by creating a calibration curve with standards of known concentrations.
-
Diagram: HPLC Workflow for Purity Assessment
Caption: A streamlined workflow for the HPLC-PDA analysis of this compound.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data for structural elucidation.
-
Injection Mode: Split injection is typically used to prevent column overloading.
-
Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating compounds based on their boiling points and polarity.
-
Oven Program: A temperature gradient is employed to ensure the efficient separation of compounds with a range of volatilities.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for identification.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
| Parameter | Recommended Conditions |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
-
Data Analysis:
-
The retention time of the peak corresponding to the compound is used for identification.
-
The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. This can be compared with spectral libraries for confirmation.
-
II. Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[10]
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for both ¹H and ¹³C NMR because it is chemically inert, volatile, and produces a single sharp signal at 0 ppm.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS.
-
-
Acquisition Parameters:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Expected ¹H NMR Signals:
-
Aromatic Protons: Multiplets in the range of δ 6.8-7.5 ppm.
-
Dioxin Ring Protons: The methine proton (CH) adjacent to the carbonyl group is expected to be a multiplet around δ 4.5-5.0 ppm. The methylene protons (CH₂) will likely appear as multiplets around δ 4.0-4.5 ppm.
-
Methyl Protons: A singlet around δ 2.2 ppm.
-
-
Expected ¹³C NMR Signals:
-
Carbonyl Carbon: A signal in the range of δ 195-205 ppm.
-
Aromatic Carbons: Signals between δ 110-150 ppm.
-
Dioxin Ring Carbons: Signals in the range of δ 60-80 ppm.
-
Methyl Carbon: A signal around δ 25 ppm.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]
-
Sample Preparation: Attenuated Total Reflectance (ATR) is a convenient and rapid technique for solid samples. Alternatively, a KBr pellet can be prepared for transmission analysis.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ketone) | ~1680 |
| C-O (ether) | ~1250 and ~1050 |
| C=C (aromatic) | ~1600 and ~1475 |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~3000-2850 |
Diagram: Integrated Analytical Approach
Caption: An integrated workflow illustrating the complementary nature of various analytical techniques.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic use of chromatographic and spectroscopic techniques ensures the unambiguous determination of its identity, purity, and structure. Adherence to these protocols will enable researchers and drug development professionals to maintain high standards of quality and consistency in their work with this important chemical entity.
References
- 1. This compound|High-Purity [benchchem.com]
- 2. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound, CasNo.1011-48-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes & Protocols: The Strategic Use of 2-Acetyl-1,4-Benzodioxane in the Synthesis of Novel PARP1 Inhibitors
Abstract: Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone enzyme in the DNA damage response pathway, making it a high-value target in oncology. The principle of synthetic lethality, particularly in cancers with homologous recombination deficiencies like BRCA1/2 mutations, has propelled PARP1 inhibitors to the forefront of targeted therapies. This guide details the strategic application of 2-acetyl-1,4-benzodioxane, a versatile chemical building block, in the rational design and synthesis of novel PARP1 inhibitors. We provide a comprehensive overview of PARP1's mechanism, the pharmacophoric importance of the benzodioxane scaffold, a plausible synthetic route from 2-acetyl-1,4-benzodioxane to a potent inhibitor core, and detailed, field-tested protocols for synthesis and preliminary evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space in PARP1 inhibitor discovery.
Foundational Principles: The Rationale for Targeting PARP1
PARP1: The Guardian of Genomic Integrity
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear protein that functions as a critical first responder to DNA damage.[1][2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, NAD+.[3][4] This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair proteins, such as XRCC1, to the lesion, facilitating the base excision repair (BER) pathway.[2][5] The efficient repair of thousands of SSBs that occur daily is essential for maintaining genomic stability and preventing cell death.
The Power of Synthetic Lethality
The therapeutic efficacy of PARP1 inhibitors is rooted in the concept of synthetic lethality. This occurs when a combination of two genetic defects (or a genetic defect and a drug) leads to cell death, whereas either event alone is viable. Many hereditary cancers, particularly breast and ovarian cancers, harbor mutations in the BRCA1 or BRCA2 genes, which are essential for repairing DNA double-strand breaks (DSBs) through the high-fidelity homologous recombination (HR) pathway.[2][6]
In these HR-deficient cells, the repair of SSBs by the PARP1-mediated BER pathway is critical for survival. When a PARP1 inhibitor is introduced, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[5] Because the HR pathway is already compromised, the cell cannot repair these DSBs, leading to catastrophic genomic instability and apoptotic cell death. This creates a powerful and selective method for killing cancer cells while largely sparing healthy cells with functional HR pathways.
Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.
Dual Mechanisms of Action: Catalytic Inhibition and PARP Trapping
PARP inhibitors function through two primary mechanisms:
-
Catalytic Inhibition: As competitive inhibitors of NAD+, they bind to the catalytic domain of PARP1, preventing the synthesis of PAR chains. This halts the recruitment of downstream repair factors.[4][6]
-
PARP Trapping: Certain inhibitors not only block PARP1's enzymatic activity but also "trap" the PARP1 protein on the DNA at the site of the break.[5][6] This trapped PARP1-DNA complex is a significant physical obstruction to DNA replication and transcription machinery, proving to be even more cytotoxic than the mere absence of PARylation.[7] The potency of different PARP inhibitors often correlates with their trapping efficiency.
The 1,4-Benzodioxane Scaffold: A Privileged Structure
Pharmacophoric Significance
The 2,3-dihydro-1,4-benzodioxine ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. In the context of PARP1 inhibition, this moiety serves several key functions. Studies have identified compounds like 2,3-dihydro-1,4-benzodioxine-5-carboxamide as potent leads in the development of novel PARP1 inhibitors.[1] The benzodioxane ring acts as a rigid and planar system that can effectively position key functional groups to interact with the nicotinamide binding pocket of the PARP1 catalytic domain. Its oxygen atoms can participate in hydrogen bonding, and the aromatic portion can engage in pi-stacking interactions with key amino acid residues.
2-Acetyl-1,4-Benzodioxane: A Versatile Synthetic Precursor
2-Acetyl-1,4-benzodioxane (also known as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) is an ideal starting material for several reasons:
-
Chemical Handles: It possesses two key reactive sites: the acetyl group and the aromatic ring.
-
Acetyl Group Manipulation: The methyl ketone of the acetyl group is readily functionalized. It can be oxidized to a carboxylic acid, converted to an amide, or used in condensation reactions.
-
Aromatic Ring Substitution: The electron-donating nature of the dioxin ring system activates the aromatic ring for electrophilic substitution, allowing for the introduction of additional functional groups to modulate potency and selectivity.
Synthetic Strategy: From Benzodioxane to a Phthalazinone-like Core
To illustrate the utility of 2-acetyl-1,4-benzodioxane, we propose a synthetic route to a novel PARP1 inhibitor analogue that incorporates the benzodioxane scaffold into a phthalazinone-like core, a key feature of highly potent inhibitors like Olaparib.
Retrosynthetic Analysis & Forward Workflow
The target molecule is designed to mimic the key interactions of known inhibitors. The benzodioxane moiety provides the planar aromatic system, while the phthalazinone core presents the critical amide functionality for hydrogen bonding within the PARP1 active site. The synthesis hinges on converting the acetyl group into a carboxylic acid, which can then be used to construct the heterocyclic core.
Caption: Proposed Synthetic Workflow for a PARP1 Inhibitor Analogue.
Justification of Synthetic Route
-
Step 1 (Oxidation): The haloform reaction (e.g., using sodium hypobromite) is a classic and efficient method for converting a methyl ketone directly into a carboxylic acid. This is a crucial first step to prepare for the cyclization.
-
Step 2 (Acyl Chloride Formation): Conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a standard procedure to facilitate the subsequent Friedel-Crafts acylation.
-
Step 3 (Friedel-Crafts Acylation): This key C-C bond-forming reaction builds the carbon skeleton of the final inhibitor. The acyl chloride will react with a suitable aromatic partner (e.g., fluorobenzonitrile) to construct the keto-nitrile precursor.
-
Step 4 (Cyclization): The final heterocyclic ring is formed via condensation with hydrazine hydrate. The hydrazine will react with both the ketone and the nitrile (after potential hydrolysis to an amide or acid) to form the stable phthalazinone ring system.
Detailed Experimental Protocols
Safety Precautions & Reagent Handling
All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.
-
2-Acetyl-1,4-benzodioxane: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Bromine & Sodium Hydroxide (for Haloform): Highly corrosive and toxic. Handle with extreme care.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle under an inert atmosphere (N₂ or Ar).
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water.
-
Hydrazine Hydrate (N₂H₄·H₂O): Highly toxic, corrosive, and a suspected carcinogen. Use extreme caution and proper containment.
Protocol: Synthesis of Intermediate 1 (2,3-dihydro-1,4-benzodioxine-6-carboxylic acid)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (8.0 g, 200 mmol) in 100 mL of deionized water and cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add bromine (3.2 mL, 62 mmol) to the cold NaOH solution while stirring vigorously. Maintain the temperature below 10 °C.
-
Substrate Addition: In a separate beaker, dissolve 2-acetyl-1,4-benzodioxane (9.0 g, 50.5 mmol) in 50 mL of 1,4-dioxane. Add this solution dropwise to the freshly prepared sodium hypobromite solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench any excess hypobromite by adding a saturated solution of sodium sulfite until a starch-iodide test is negative.
-
Acidification: Acidify the aqueous solution to pH 2 with concentrated HCl. A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired carboxylic acid.
| Characterization Data (Expected) | |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ 12.8 (s, 1H, COOH), 7.4-7.5 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 4.2-4.3 (m, 4H, OCH₂CH₂O) |
| Mass Spec (ESI-) | m/z = 179.0 [M-H]⁻ |
| Yield | ~85-95% |
Protocol: Synthesis of Final PARP1 Inhibitor Analogue
(This protocol describes the subsequent steps in a generalized manner, as specific reagents and conditions would be optimized for a particular target molecule.)
-
Acyl Chloride Formation: Suspend Intermediate 1 (10 mmol) in 20 mL of dichloromethane (DCM) with a catalytic amount of DMF. Add oxalyl chloride (12 mmol) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
-
Friedel-Crafts Acylation: Dissolve 2-fluorobenzoyl chloride (10 mmol) and a suitable coupling partner in a dry, non-protic solvent like dichloroethane. Cool to 0 °C and add aluminum chloride (AlCl₃, 12 mmol) portion-wise. Stir at room temperature until completion (monitored by TLC/LC-MS). Carefully pour the reaction mixture over ice and extract with an organic solvent.
-
Cyclization with Hydrazine: Dissolve the keto-intermediate from the previous step (5 mmol) in ethanol. Add hydrazine hydrate (10 mmol) and a catalytic amount of acetic acid. Reflux the mixture for 6-12 hours.
-
Purification: After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue using column chromatography on silica gel to obtain the final benzodioxane-phthalazinone analogue.
| Characterization Data (Final Product) | |
| Appearance | Solid (color dependent on final structure) |
| Purity (HPLC) | >95% |
| ¹H NMR & ¹³C NMR | To be confirmed based on the exact structure |
| HRMS (High-Res MS) | Calculated and found mass to confirm elemental composition |
In Vitro Evaluation Protocol
PARP1 Enzymatic Assay (HTRF)
A common method for assessing PARP1 inhibition is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Principle: The assay measures the synthesis of PAR in the presence of biotinylated-NAD+. Recombinant human PARP1 enzyme is incubated with the test compound, activated DNA, and biotin-NAD+.
-
Detection: The resulting biotinylated-PAR polymer is detected using a two-step addition of streptavidin-Europium cryptate (donor) and an anti-PAR monoclonal antibody labeled with a suitable acceptor (e.g., d2).
-
Signal: In the absence of an inhibitor, PARP1 is active, creating a long biotinylated polymer that brings the donor and acceptor into close proximity, generating a high HTRF signal (FRET). An effective inhibitor will prevent PAR synthesis, resulting in a low signal.
Protocol Outline
-
Add 2 µL of the test compound (serially diluted in DMSO) to the wells of a 384-well plate.
-
Add 4 µL of a mixture containing PARP1 enzyme and activated DNA. Incubate for 15 minutes.
-
Initiate the reaction by adding 4 µL of biotin-NAD+. Incubate for 60 minutes at 25 °C.
-
Stop the reaction and add 10 µL of the detection reagents (streptavidin-Europium and anti-PAR antibody).
-
Incubate for 60 minutes and read the plate on an HTRF-compatible reader.
| Biological Activity Data Summary | |
| Assay Type | PARP1 Enzymatic HTRF |
| Parameter Measured | IC₅₀ (nM) |
| Positive Control | Olaparib (IC₅₀ ~1-5 nM) |
| Negative Control | DMSO |
| Result | IC₅₀ value for synthesized analogue |
Conclusion
2-Acetyl-1,4-benzodioxane stands out as a highly valuable and cost-effective starting material for the synthesis of novel PARP1 inhibitors. Its favorable chemical properties allow for straightforward and high-yielding transformations to construct complex heterocyclic cores characteristic of potent inhibitors. The synthetic strategy outlined herein provides a logical and adaptable framework for medicinal chemists to generate new chemical entities for this important therapeutic target. Further optimization of the synthesized analogues, guided by structure-activity relationship (SAR) studies and computational modeling, can lead to the development of next-generation clinical candidates for treating HR-deficient cancers.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-1,4-Benzodioxane
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetyl-1,4-benzodioxane. As a key intermediate in various pharmacologically active compounds, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern the formation of common impurities. Our aim is to empower you with the knowledge to not only identify and resolve issues but also to proactively prevent them in your synthetic workflow.
Part 1: Common Impurities and Their Origins
The synthesis of 2-acetyl-1,4-benzodioxane, particularly via the widely employed Weinreb ketone synthesis, is a robust method. However, like any multi-step synthesis, it is susceptible to the formation of various impurities. Understanding the origin of these impurities is the first step toward effective troubleshooting and process optimization.
A common synthetic route involves the conversion of 1,4-benzodioxan-2-carboxylic acid to its corresponding N-methoxy-N-methylamide (Weinreb-Nahm amide), followed by the addition of a methyl Grignard reagent. Impurities can arise from each of these stages, as well as from the initial preparation of the benzodioxane scaffold.
dot
Caption: Synthetic pathway for 2-acetyl-1,4-benzodioxane and points of impurity introduction.
| Impurity Class | Specific Impurity | Origin |
| Starting Material Related | Unreacted Catechol | Incomplete reaction during the formation of the 1,4-benzodioxane ring. |
| Catechol Dimers/Polymers | Oxidative side reactions of catechol, especially in the presence of base and air. | |
| Over-alkylation Products | Reaction of the product with the alkylating agent used to form the benzodioxane ring. | |
| Weinreb Amide Formation | Unreacted 1,4-benzodioxan-2-carboxylic acid | Incomplete activation of the carboxylic acid or incomplete reaction with N,O-dimethylhydroxylamine. |
| Coupling Agent Byproducts | For example, imidazole if 1,1'-carbonyldiimidazole (CDI) is used as the activating agent. | |
| Grignard Reaction | Unreacted Weinreb-Nahm Amide | Incomplete reaction with the methyl Grignard reagent due to insufficient reagent, low temperature, or short reaction time. |
| 2-(1,4-benzodioxan-2-yl)propan-2-ol (Tertiary Alcohol) | Over-addition of the Grignard reagent to the ketone product. While minimized by the Weinreb amide, it can occur with excess reagent or elevated temperatures. | |
| Hydrolyzed Weinreb-Nahm Amide | Hydrolysis of the Weinreb amide back to the carboxylic acid during aqueous workup. | |
| Stereochemical Impurities | (R)-2-acetyl-1,4-benzodioxane (in the synthesis of the S-enantiomer) | Racemization at the C2 position, which can be promoted by basic conditions. |
Part 2: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of 2-acetyl-1,4-benzodioxane.
Q1: My final product shows a significant amount of unreacted 1,4-benzodioxan-2-carboxylic acid. What went wrong?
A1: The presence of the starting carboxylic acid in your final product points to issues in the Weinreb amide formation step.
-
Incomplete Activation: The conversion of the carboxylic acid to the Weinreb amide requires an activating agent, such as oxalyl chloride or CDI. Ensure that you are using a sufficient stoichiometric amount of the activating agent and that it is of high purity. Old or improperly stored activating agents can be less effective.
-
Insufficient Reaction Time or Temperature: The activation of the carboxylic acid and the subsequent reaction with N,O-dimethylhydroxylamine may require specific reaction times and temperatures to go to completion. Consult the literature for the specific conditions for your chosen coupling agent. For CDI, the activation is often rapid at room temperature, but the subsequent reaction with the hydroxylamine may require several hours.
-
Moisture Contamination: Carboxylic acid activation is sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench the activated intermediate, leading back to the carboxylic acid.
Troubleshooting Protocol: Optimizing Weinreb Amide Formation
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas.
-
Use freshly opened or properly stored coupling agents and solvents. Anhydrous solvents are critical.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Spot for the disappearance of the starting carboxylic acid.
-
If using CDI, the evolution of CO2 gas should be observed upon its addition. The subsequent addition of N,O-dimethylhydroxylamine hydrochloride should be done after the initial activation is complete.
Q2: I have an unexpected peak in my 1H NMR with a singlet around 2.3 ppm, but it's not my product. What could it be?
A2: A singlet in that region could correspond to the methyl group of your desired product, but if other characteristic peaks are absent, it might be a byproduct. A likely candidate is the tertiary alcohol, 2-(1,4-benzodioxan-2-yl)propan-2-ol, formed from over-addition of the Grignard reagent.
-
Cause: The Weinreb-Nahm amide forms a stable chelated intermediate that typically prevents over-addition. However, if an excess of the Grignard reagent is used, or if the reaction temperature is allowed to rise significantly, this intermediate can break down, and the newly formed ketone can react further.
Preventing Over-addition:
-
Stoichiometry is Key: Use a carefully measured amount of the Grignard reagent, typically 1.1 to 1.5 equivalents.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the Grignard reagent and for a period afterward before allowing it to slowly warm to room temperature.
-
Reverse Addition: In some cases, adding the Weinreb amide solution to the Grignard reagent can help maintain a low concentration of the amide and minimize over-addition.
Q3: My chiral HPLC shows two peaks, indicating racemization. How can I prevent this?
A3: The stereocenter at the C2 position of the 1,4-benzodioxane ring is susceptible to racemization, particularly under basic conditions.
-
Cause: The proton at the C2 position is acidic and can be abstracted by a base, leading to a planar enolate intermediate which can then be protonated from either face, resulting in racemization.
-
Prevention during Synthesis:
-
Avoid Strong Bases: When possible, use non-basic or mildly basic conditions.
-
Careful Workup: During the workup of the Grignard reaction, quenching with a saturated aqueous solution of ammonium chloride is generally preferred over strongly acidic or basic solutions.
-
Temperature: Higher temperatures can also promote racemization.
-
Q4: After purification, I still see a persistent impurity that I can't identify. What are some less common possibilities?
A4: If you have ruled out the more common impurities, consider the following:
-
Impurities from Starting Materials:
-
Chloroacetone Impurities: Commercial chloroacetone can contain impurities like mesityl oxide.[1] These can potentially undergo reactions under the synthesis conditions to form complex byproducts.
-
Catechol Dimers: Catechol can undergo oxidative dimerization, especially in the presence of base and oxygen. These dimers can be carried through the synthesis.
-
-
Side Reactions of Intermediates:
-
If an acid chloride is prepared as an intermediate for the Weinreb amide formation, it can be unstable and undergo side reactions if not used promptly.
-
Analytical Approach to Identify Unknown Impurities:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the molecular formula of the impurity.
-
NMR Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments can help elucidate the structure of the unknown compound.
-
Reference Standards: If you suspect a particular impurity, synthesizing a small amount of it as a reference standard for comparison by HPLC or TLC can be a definitive way to confirm its identity.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the best method to purify the final 2-acetyl-1,4-benzodioxane?
A: Column chromatography on silica gel is the most common and effective method for purifying 2-acetyl-1,4-benzodioxane. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the product from less polar impurities (like starting materials) and more polar impurities (like the tertiary alcohol or unreacted carboxylic acid).
Q: Can I use a different Grignard reagent, for example, methylmagnesium bromide?
A: Yes, methylmagnesium bromide or methylmagnesium iodide can also be used. The choice of the Grignard reagent can sometimes influence the reaction rate and the formation of byproducts, but all are generally effective for this transformation.
Q: How can I monitor the progress of the Grignard reaction?
A: The most reliable way to monitor the reaction is by taking small aliquots from the reaction mixture at different time points, quenching them with a suitable reagent (e.g., saturated ammonium chloride solution), and analyzing the organic extract by TLC or LC-MS. This will allow you to see the disappearance of the Weinreb amide and the appearance of the desired ketone product.
Q: Is it necessary to use an inert atmosphere for the entire synthesis?
A: While the initial formation of the benzodioxane ring may not always require strictly inert conditions, the steps involving the activation of the carboxylic acid and, most critically, the Grignard reaction, must be performed under an inert atmosphere (e.g., nitrogen or argon). Grignard reagents are highly reactive towards oxygen and moisture.
References
Optimizing reaction conditions for the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The 1,4-benzodioxane scaffold is a key building block in many biologically active molecules.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through a Friedel-Crafts acylation of 1,4-benzodioxan.[4] This classic electrophilic aromatic substitution reaction involves reacting 1,4-benzodioxan with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Q2: Which Lewis acid is most effective for this acylation?
Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for this type of Friedel-Crafts acylation due to its strong ability to generate the acylium ion electrophile.[4] However, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions. In some cases, metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to be efficient catalysts.
Q3: What are the typical starting materials and reagents?
The key starting materials and reagents are:
-
Substrate: 1,4-Benzodioxan
-
Acylating Agent: Acetyl chloride or Acetic anhydride
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃)
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂).
Q4: What is the expected yield for this reaction?
Yields can vary significantly based on the specific reaction conditions, scale, and purification methods. With optimized conditions, it is possible to achieve good to excellent yields.
Q5: Are there any significant safety precautions I should be aware of?
Yes, several safety precautions are crucial:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reaction: The addition of the Lewis acid and the acylating agent can be highly exothermic. It is essential to control the temperature with an ice bath, especially during the initial stages of the reaction.
-
Corrosive Reagents: Acetyl chloride and aluminum chloride are corrosive and react violently with water, releasing HCl gas. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: The reaction workup involves quenching the reaction mixture, often with ice-cold water or dilute acid. This should be done slowly and cautiously in a fume hood, as it can be a vigorous process.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. Consider opening a new bottle if in doubt. | Lewis acids are highly hygroscopic and will be deactivated by moisture, preventing the formation of the reactive acylium ion.[4] |
| Insufficient Catalyst | Use a stoichiometric amount or a slight excess of the Lewis acid. For acylations with acyl chlorides, a 1:1 molar ratio of substrate to Lewis acid is often a good starting point. | The Lewis acid forms a complex with the acylating agent to generate the electrophile. It also coordinates to the product ketone, requiring at least a stoichiometric amount. |
| Poor Quality Reagents | Use freshly distilled or high-purity 1,4-benzodioxan and acylating agent. | Impurities in the starting materials can interfere with the reaction or lead to unwanted side products. |
| Incorrect Reaction Temperature | Maintain a low temperature (typically 0 °C) during the addition of reagents to control the initial exothermic reaction. The reaction may then be allowed to warm to room temperature or gently heated to drive it to completion. | Low initial temperatures prevent degradation of starting materials and products and can improve selectivity. Subsequent warming provides the necessary activation energy for the reaction to proceed. |
Experimental Protocol: Optimizing Catalyst Activity
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.
-
Assemble the reaction apparatus under a stream of dry nitrogen or argon.
-
Weigh the required amount of aluminum chloride in a glove box or under a positive pressure of inert gas.
-
Add the Lewis acid to the cooled solvent, followed by the slow, dropwise addition of the acylating agent.
-
Finally, add the 1,4-benzodioxan solution dropwise, maintaining the low temperature.
Issue 2: Formation of Multiple Products (Isomers or Polysubstitution)
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| High Reaction Temperature | Run the reaction at a lower temperature. Start at 0 °C and only warm if the reaction is not proceeding. | Higher temperatures can lead to a loss of regioselectivity, resulting in the formation of different positional isomers. It can also promote polysubstitution.[4] |
| Excess Acylating Agent | Use a molar ratio of acylating agent to 1,4-benzodioxan of approximately 1:1 to 1.1:1. | A large excess of the acylating agent increases the likelihood of multiple acyl groups being added to the aromatic ring.[4] |
| Choice of Solvent | The polarity of the solvent can influence the regioselectivity. Experiment with different non-polar aprotic solvents like dichloromethane, dichloroethane, or nitrobenzene. | The solvent can affect the solvation of the reaction intermediates and influence the position of electrophilic attack. |
Data Presentation: Effect of Solvent on Regioselectivity (Hypothetical Data)
| Solvent | Temperature (°C) | Ratio of desired product to other isomers |
| Dichloromethane | 0 | 95:5 |
| Dichloroethane | 25 | 88:12 |
| Nitrobenzene | 25 | 85:15 |
Issue 3: Difficult Product Purification
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. | Unreacted starting material can be difficult to separate from the product due to similar polarities. |
| Formation of Side Products | If significant side products are observed, revisit the reaction conditions (temperature, stoichiometry) to minimize their formation. | Side products can co-elute with the desired product during chromatography, making purification challenging. |
| Emulsion during Workup | During the aqueous workup, add a saturated solution of sodium chloride (brine) to help break up any emulsions. | The brine increases the ionic strength of the aqueous layer, which can help to separate the organic and aqueous phases. |
| Column Chromatography Issues | Use a suitable solvent system for column chromatography. A mixture of hexane and ethyl acetate is often a good starting point. A gradual gradient of the more polar solvent can improve separation. | Proper solvent selection is critical for achieving good separation of the product from impurities on a silica gel column. |
Experimental Workflow: Purification
Caption: General purification workflow for this compound.
Issue 4: Reaction Fails to Initiate
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Deactivated Aromatic Ring | Ensure the starting 1,4-benzodioxan is not substituted with strongly electron-withdrawing groups. | Friedel-Crafts reactions are generally not successful on deactivated aromatic rings.[4] |
| Order of Addition | The order of addition of reagents can be critical. Typically, the Lewis acid is added to the solvent, followed by the acylating agent, and then the substrate. | This order allows for the pre-formation of the reactive acylium ion complex before the introduction of the nucleophilic aromatic ring. |
Logical Relationship: Reagent Addition Sequence
Caption: Recommended order of reagent addition for the Friedel-Crafts acylation.
III. References
-
This compound - Guidechem. Available at: --INVALID-LINK--
-
2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - ChemicalBook. Available at: --INVALID-LINK--
-
How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi. Available at: --INVALID-LINK--
-
Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - NIH. Available at: --INVALID-LINK--
-
Friedel–Crafts Acylation - Sigma-Aldrich. Available at: --INVALID-LINK--
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. Available at: --INVALID-LINK--
-
Synthesis of New Derivatives of 4-(1,4-Benzodioxan-2-yl)thiophene - Vardanyan. Available at: --INVALID-LINK--
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: --INVALID-LINK--
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC - NIH. Available at: --INVALID-LINK--
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: --INVALID-LINK--
-
Friedel-Crafts Reactions for Biomolecular Chemistry - ChemRxiv. Available at: --INVALID-LINK--
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: --INVALID-LINK--
-
Friedel–Crafts acylation reactions using metal triflates in ionic liquid - University of Liverpool. Available at: --INVALID-LINK--
-
Formation of 2-imino-1,4-benzodioxan and its trimerisation to give a derivative of 1,3,5-triazine - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: --INVALID-LINK--
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: --INVALID-LINK--
-
Chemistry and Pharmacology of Benzodioxanes - TSI Journals. Available at: --INVALID-LINK--
References
Technical Support Center: Troubleshooting Side Reactions in the α-Bromination of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
Welcome to the technical support guide for the synthesis of 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. This α-bromo ketone is a valuable building block in pharmaceutical and materials science research.[1] However, its synthesis is often complicated by competing side reactions stemming from the molecule's inherent structural features. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges, ensuring higher yields and product purity.
Section 1: The Reaction Landscape: Desired Pathway vs. Competing Side Reactions
The primary goal is the selective bromination at the α-carbon of the ketone. This reaction, typically performed under acidic conditions, proceeds through an enol intermediate which acts as the nucleophile.[2][3] However, the electron-rich nature of the benzodioxin ring system creates a landscape where multiple reaction pathways compete, leading to a complex product mixture if not properly controlled.
The diagram below illustrates the primary reaction and its major competing pathways.
References
Technical Support Center: Stability and Storage of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
Introduction: Welcome to the technical support guide for 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone (CAS No. 1011-48-9), a key heterocyclic building block utilized in medicinal chemistry and drug discovery.[1][2] The integrity of this compound is paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows based on its known chemical properties and data from structurally related analogs.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
The recommended practice for storing this compound is to maintain it in a tightly sealed container in a cool, dry, and dark environment. Based on data from analogous benzodioxane compounds, sensitivity to light is a primary concern.[3][4] An inert atmosphere is also strongly advised.
-
Temperature: Store in a refrigerator at 2-8°C for long-term stability. While its melting point is low (approximately 32.4°C), preventing temperature cycling near this point is crucial to maintain its crystalline structure and prevent degradation.[5]
-
Atmosphere: Store under an inert gas such as argon or nitrogen.[6] The ether linkages and the aromatic ring of the benzodioxane moiety can be susceptible to slow oxidation over time.
-
Light: Protect from all sources of light by using an amber vial and storing it in a dark location (e.g., inside a cabinet or a sealed box).[3][4] Light exposure can initiate radical-based degradation pathways.
-
Container: Use a tightly sealed, properly labeled container to prevent moisture ingress and contamination.[7]
Q2: What is the expected physical appearance and what are the signs of degradation?
This compound is typically a solid at room temperature.[8][9] Any deviation from a consistent, crystalline solid, such as discoloration (e.g., darkening to brown), oiling out, or clumping, may indicate degradation or the absorption of moisture.[3] Purity should always be confirmed analytically before use, especially if the material has been stored for an extended period or if visual changes are observed.
Q3: What are the primary chemical incompatibilities I should be aware of?
To prevent rapid decomposition or hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: These can aggressively attack the benzodioxane ring system.[3][4][6]
-
Strong Acids: While generally stable, the ether linkages in the dioxane ring could be susceptible to cleavage under harsh acidic conditions.[3][4]
Q4: I am seeing unexpected peaks in my NMR/LC-MS analysis. Could this be degradation?
Yes, this is a common indicator of compound degradation. The primary degradation pathways for benzodioxane derivatives involve oxidation and light-induced reactions.[3][4][6] This can lead to the formation of various byproducts, including potential ring-opened species or products of aromatic ring oxidation. We recommend a systematic troubleshooting approach to identify the source of the impurity.
Q5: A supplier notes that they do not collect analytical data for this product. What does this mean for my research?
Some suppliers provide unique chemical building blocks for early-stage research with the understanding that the end-user assumes responsibility for confirming identity and purity.[9] This underscores the importance of performing your own quality control (QC) upon receiving the material and periodically thereafter. A baseline analytical profile (e.g., ¹H NMR, LC-MS) is essential for validating your starting material and troubleshooting any future experiments.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results or Appearance of Unknown Impurities
This workflow helps diagnose issues with compound purity that may arise during storage or handling.
Caption: Workflow for troubleshooting inconsistent analytical data.
Issue 2: Compound Has Changed Color or Physical State
Visual changes are a strong indicator of chemical degradation. This guide provides a decision-making framework.
Caption: Decision guide for addressing physical changes in the compound.
Data Summary & Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1011-48-9 | [8][9] |
| Molecular Formula | C₁₀H₁₀O₃ | [8] |
| Molecular Weight | 178.18 g/mol | [8][9] |
| Physical Form | Solid | [8][9] |
| Melting Point | 32.4 °C | [5] |
| Boiling Point | 89-90 °C @ 0.3 Torr |[5] |
Table 2: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale & Source(s) |
|---|---|---|
| Temperature | 2-8°C (Refrigerator) | Prevents thermal degradation and cycling near the melting point. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Minimizes risk of oxidation.[6] |
| Light | Protect from Light (Amber Vial) | Compound class is known to be light-sensitive.[3][4] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Prevents rapid chemical decomposition.[3][4][6] |
Experimental Protocol: Aliquoting and Storage
This protocol is designed to preserve the integrity of the bulk compound during handling.
-
Preparation: Move the main container from cold storage to a desiccator and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Inert Environment: Perform all weighing and aliquoting in a glove box or on a bench with a steady stream of inert gas (e.g., argon or nitrogen) directed into the vial.
-
Aliquot Calculation: Pre-calculate the required amounts for your experiments to avoid repeated opening of the main container. Prepare several smaller aliquots rather than repeatedly accessing a large stock.
-
Transfer: Use clean, dry spatulas and tools for transfer.
-
Sealing and Storage: Place each aliquot into a pre-labeled amber glass vial. Purge the headspace of each vial with inert gas for 15-30 seconds before tightly sealing with a PTFE-lined cap.
-
Final Storage: Securely wrap the cap with paraffin film for an extra barrier against moisture and air. Place all vials (including the main stock container) back into 2-8°C storage, preferably within a secondary container.
References
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound AldrichCPR 1011-48-9 [sigmaaldrich.com]
- 9. This compound AldrichCPR 1011-48-9 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Acetyl-1,4-benzodioxane
Welcome to the technical support center for the synthesis of 2-acetyl-1,4-benzodioxane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields and product purity. The 1,4-benzodioxane scaffold is a crucial building block in many biologically active molecules, making the efficient synthesis of its derivatives, like 2-acetyl-1,4-benzodioxane, a significant area of interest.[1][2][3]
Overview of Primary Synthetic Routes
There are several established methods for the synthesis of 2-acetyl-1,4-benzodioxane. The choice of route often depends on the availability of starting materials, desired scale, and the specific stereochemistry required. The three most common approaches are outlined below.
References
Technical Support Center: Grignard Reactions with 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
Welcome to the technical support guide for troubleshooting Grignard reactions involving 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique structural features of this α-alkoxy ketone present distinct challenges and opportunities in synthesis, which this guide will address in a practical, question-and-answer format.
Introduction: The Substrate and the Challenge
This compound is a valuable building block in medicinal chemistry.[1][2] Its core structure, containing a benzodioxane moiety, is found in numerous pharmacologically active compounds. The ketone functionality provides a direct handle for introducing molecular complexity via carbon-carbon bond formation, with the Grignard reaction being a primary tool for this purpose.[3][4][5]
However, the presence of the α-alkoxy group (the ether oxygen within the dioxin ring) introduces a layer of complexity not seen with simple alkyl or aryl ketones.[6][7][8][9][10] This feature can lead to chelation control, influencing the stereochemical outcome of the reaction and potentially causing unexpected side reactions if not properly managed. This guide will provide in-depth, field-proven insights to help you overcome common hurdles and achieve consistent, high-yielding results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Grignard reaction is consistently showing low yield, with a significant amount of starting material recovered. What are the likely causes and how can I fix this?
Answer:
Low conversion is a frequent issue in Grignard reactions and can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits and their solutions.
Root Cause Analysis & Solutions:
-
Inactive Grignard Reagent: The Grignard reagent is the heart of the reaction. Its potency can be compromised by moisture, air, or improper preparation.
-
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[11][12][13]
-
Solvent Quality: Use freshly distilled, anhydrous ether or tetrahydrofuran (THF).[11][14][15] THF is often preferred as it can better stabilize the Grignard reagent.[11][15]
-
Magnesium Activation: The magnesium turnings are coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.[16][17]
-
Reagent Titration: Before use, titrate a small aliquot of your prepared Grignard reagent to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.
-
-
-
Protic Impurities: Grignard reagents are strong bases and will be quenched by any source of acidic protons, including water in the solvent or starting material, or even the hydroxyl groups on silica gel from a previous purification step.[12][19][20]
-
Troubleshooting Protocol:
-
Dry Starting Material: Ensure your this compound is completely dry. If it's a solid, dry it in a vacuum oven. If it's an oil, dissolve it in an anhydrous solvent and dry over magnesium sulfate, then remove the solvent under vacuum.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
-
-
Insufficient Reagent Equivalents: While a 1:1 stoichiometry is theoretical, in practice, a slight excess of the Grignard reagent is often necessary to drive the reaction to completion and overcome any minor quenching events.
-
Recommendation: Start with 1.2 to 1.5 equivalents of the Grignard reagent. Adjust as needed based on titration results and reaction monitoring.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting flow for low reaction conversion.
Question 2: I'm observing a significant side product that appears to be the result of enolization of my ketone. How can I suppress this?
Answer:
This is a classic competing reaction pathway, especially with sterically hindered Grignard reagents which can act as bases rather than nucleophiles.[3] The α-proton of your ketone is acidic and can be abstracted by the Grignard reagent to form a magnesium enolate, which upon workup, regenerates the starting ketone.
Mechanism of Enolization vs. Nucleophilic Addition:
Caption: Competing pathways: Nucleophilic addition vs. enolization.
Strategies to Favor Nucleophilic Addition:
-
Lower Reaction Temperature: Enolization often has a higher activation energy than nucleophilic addition. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can significantly favor the desired pathway.
-
Experimental Protocol:
-
Dissolve the ketone in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Grignard reagent dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours) before slowly warming to room temperature.
-
-
-
Use of Additives: Certain Lewis acids can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic attack.
-
Cerium(III) chloride (CeCl₃): The Luche reduction conditions, adapted for Grignard reagents, can be highly effective. CeCl₃ coordinates to the carbonyl oxygen, making it a better electrophile and suppressing enolization.
-
Protocol with CeCl₃:
-
Anhydrous CeCl₃ (1.2 - 1.5 eq) is suspended in anhydrous THF and stirred vigorously for 2-4 hours at room temperature to activate it.
-
The suspension is cooled to -78 °C.
-
The ketone is added, followed by the dropwise addition of the Grignard reagent.
-
The reaction is stirred at low temperature before workup.
-
-
-
Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent. For example, methylmagnesium bromide is less likely to act as a base than tert-butylmagnesium chloride.
Quantitative Comparison of Conditions:
| Parameter | Standard Conditions | Low-Temperature | CeCl₃ Additive |
| Temperature | Room Temp to Reflux | -78 °C to 0 °C | -78 °C |
| Addition Rate | Moderate | Slow, dropwise | Slow, dropwise |
| Typical Outcome | Potential for enolization | Favors addition | Strongly favors addition |
| Complexity | Low | Moderate | High |
Question 3: My reaction produces a complex mixture of products, and I suspect the benzodioxane ring is reacting. Is this possible?
Answer:
While the benzodioxane ring is generally stable, under certain conditions, particularly with prolonged heating or highly reactive Grignard reagents, side reactions involving this moiety can occur. The ether oxygens are Lewis basic and can coordinate to the magnesium of the Grignard reagent.
Potential Side Reactions Involving the Benzodioxane Ring:
-
Chelation-Controlled Addition: The α-alkoxy oxygen can form a five-membered chelate with the magnesium of the Grignard reagent and the carbonyl oxygen. This locks the conformation of the substrate and can lead to highly diastereoselective addition, but it also alters the reactivity of the carbonyl.[6][7][8][9][10]
Caption: Chelation control in α-alkoxy ketones.
-
Ring Opening: Although less common, highly reactive or sterically demanding Grignard reagents, especially at elevated temperatures, could potentially induce ring-opening of the dioxane ring. This would lead to a complex mixture of phenolic compounds.
Mitigation Strategies:
-
Control Temperature: Avoid prolonged heating or refluxing conditions. Perform the reaction at 0 °C or below.
-
Choice of Solvent: Diethyl ether is less coordinating than THF and may reduce the extent of chelation if it is problematic.[14][15] However, THF is generally better for Grignard reagent formation and stability.[11][15] 2-Methyltetrahydrofuran (2-MeTHF) can be a greener and sometimes more effective alternative to THF.[21]
-
Use Less Reactive Organometallics: If Grignard reagents prove too reactive, consider organozinc or organocuprate reagents, which are generally softer nucleophiles and less prone to side reactions.
Question 4: What is the standard protocol for the workup and purification of the tertiary alcohol product?
Answer:
A proper workup is crucial for isolating your product in high purity and preventing decomposition.
Step-by-Step Workup and Purification Protocol:
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench any unreacted Grignard reagent and protonate the magnesium alkoxide salt of your product.[19] Avoid adding water directly, as it can be too exothermic. Do not use strong acid initially if your product is acid-sensitive.[4][19]
-
Continue adding the NH₄Cl solution until the vigorous reaction ceases and two clear layers begin to form.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer two to three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water to remove inorganic salts.
-
Wash with a saturated brine solution (NaCl(aq)) to aid in breaking up emulsions and removing residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane/methanol solvent system, depending on the polarity of the product.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.[18][22]
-
References
- 1. CAS 2879-20-1: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Additions of Organomagnesium Halides to 뱉Alkoxy Ketones: Revision of the Chelation-Control Model - American Chemical Society - Figshare [acs.figshare.com]
- 11. reddit.com [reddit.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. adichemistry.com [adichemistry.com]
- 18. mason.gmu.edu [mason.gmu.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. ijarse.com [ijarse.com]
- 22. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Scale-Up Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. This molecule is a valuable building block in medicinal chemistry, often serving as a key intermediate for various therapeutic agents.[1][2][3][4] The primary challenge in its synthesis, particularly at scale, lies in the controlled formation of the ketone at the C2 position of the heterocyclic ring, often while maintaining stereochemical integrity.
This guide is structured as a series of questions and answers to directly address common issues encountered during process development and scale-up. We will delve into the causality behind experimental choices, provide troubleshooting strategies, and offer detailed, field-proven protocols.
Section 1: Synthesis Overview & Core Challenges
The most reliable and scalable synthesis of this compound does not proceed via a direct Friedel-Crafts acylation of 1,4-benzodioxan, a common misconception that leads to incorrect regioisomers. The preferred route involves the conversion of a C2-carboxylic acid derivative. The Weinreb amide route is particularly advantageous for scale-up as it minimizes the over-addition of organometallic reagents, a common issue that leads to the formation of tertiary alcohol impurities.[1]
Primary Synthetic Pathway: The Weinreb Amide Route
This pathway involves three key transformations starting from the readily available 1,4-benzodioxan-2-carboxylic acid.
Caption: Recommended synthetic workflow for the target ketone.
Key Scale-Up Challenges Summary
| Challenge Category | Specific Issues & Considerations |
| Reaction Control | Exotherm Management: The organometallic addition step is highly exothermic and requires precise temperature control to prevent side reactions. |
| Reagent Addition: Slow, controlled addition of the Grignard or organolithium reagent is critical to avoid impurity formation. | |
| Chemical Handling & Safety | Moisture Sensitivity: All steps, especially the organometallic addition, are highly sensitive to moisture. Rigorous anhydrous conditions are mandatory. |
| Pyrophoric Reagents: Handling large quantities of organolithium reagents requires specialized equipment and safety protocols. | |
| Corrosive Reagents: Thionyl chloride (SOCl₂) and other activating agents are corrosive and release toxic fumes. | |
| Work-up & Purification | Quenching: Large-scale quenching of organometallic reactions can be hazardous if not properly controlled. |
| Emulsion Formation: Aqueous work-ups can lead to stable emulsions, complicating phase separation. | |
| Purification Method: Avoiding column chromatography is a primary goal for scale-up. Developing a robust crystallization procedure is essential. | |
| Yield & Purity | Byproduct Formation: The primary impurity is often the tertiary alcohol from over-addition of the organometallic reagent. |
| Stereochemical Integrity: If starting with an enantiopure carboxylic acid, preventing racemization during activation and reaction is crucial.[1] |
Section 2: Troubleshooting Guide
Q1: My Grignard reaction to form the ketone is sluggish and stalls, leaving unreacted Weinreb amide. What went wrong?
Answer: This is a common issue often related to the quality of the Grignard reagent or the reaction conditions.
-
Causality & Explanation:
-
Grignard Reagent Potency: Grignard reagents (MeMgCl) degrade over time, especially with exposure to atmospheric moisture or CO₂. A low-potency reagent will result in incomplete conversion. It is crucial to titrate the Grignard reagent immediately before use to determine its exact molarity.
-
Reaction Temperature: While the addition is done at low temperatures (0 °C or below) to control the exotherm, the reaction may require warming to room temperature to ensure it proceeds to completion. A reaction kept too cold for too long may stall.
-
Solvent Effects: The choice of solvent is critical. Tetrahydrofuran (THF) is the most common solvent. Ensure it is anhydrous (<50 ppm water). The presence of even small amounts of water will quench the Grignard reagent.
-
-
Troubleshooting Steps:
-
Verify Reagent Titer: Always titrate a small aliquot of the Grignard reagent before starting the reaction.
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous THF. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the Weinreb amide. If the reaction stalls after the addition is complete, allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Q2: I am forming a significant amount of a tertiary alcohol byproduct during the ketone synthesis step. How can I prevent this?
Answer: The formation of a tertiary alcohol is the classic result of a second equivalent of the organometallic reagent adding to the newly formed ketone. The Weinreb amide intermediate is specifically designed to prevent this, but poor process control can override its stability.
-
Causality & Explanation:
-
The key feature of the Weinreb amide is that it forms a stable, six-membered chelate with the magnesium (from MeMgCl) after the first addition. This chelate is stable at low temperatures and does not readily react with a second equivalent of the Grignard reagent. However, this stability is compromised by:
-
High Localized Concentrations: Adding the Grignard reagent too quickly creates "hot spots" where the local concentration of MeMgCl is high, leading to immediate double addition before the chelate can fully form.
-
Elevated Temperature: If the reaction temperature is not adequately controlled and rises too high, the intermediate chelate can break down, revealing the ketone which is then rapidly attacked by excess Grignard reagent.
-
-
-
Preventative Measures:
-
Slow, Sub-surface Addition: Add the Grignard reagent slowly and below the surface of the reaction mixture to ensure rapid dispersion and prevent localized high concentrations.
-
Strict Temperature Control: Maintain the internal reaction temperature at or below 0 °C during the entire addition. Use an efficient cooling bath (e.g., ice-brine).
-
Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the Grignard reagent. Precise stoichiometry based on a fresh titer is critical.
-
Caption: Decision tree for troubleshooting tertiary alcohol formation.
Q3: My aqueous work-up is generating a thick emulsion that won't separate. How do I break it and prevent it in the future?
Answer: Emulsions are common after quenching Grignard reactions due to the formation of magnesium salts (e.g., Mg(OH)Cl), which act as surfactants.
-
Causality & Explanation:
-
When the reaction is quenched with aqueous solutions like ammonium chloride or HCl, fine precipitates of magnesium salts form at the aqueous-organic interface. These colloidal particles stabilize the oil-in-water or water-in-oil droplets, preventing coalescence and phase separation.
-
-
Immediate Solutions (Breaking the Emulsion):
-
Add Brine: Add a significant amount of saturated NaCl solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Filter through Celite®: For smaller scales, filtering the entire mixture through a pad of Celite® or diatomaceous earth can break the emulsion by physically removing the solid particles that stabilize it.
-
Change pH: Sometimes, adjusting the pH of the aqueous layer further away from neutral can help dissolve the salts.
-
-
Preventative Measures for Scale-Up:
-
Reverse Quench: Add the reaction mixture slowly to the vigorously stirred quench solution. This prevents the formation of a thick, unmanageable mass.
-
Use a Buffered Quench: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective quench. It's acidic enough to dissolve the magnesium salts without being as harsh as strong acids.
-
Solvent Choice: Using a less water-miscible solvent for extraction, like methyl tert-butyl ether (MTBE) or toluene instead of THF (which is water-miscible), can lead to cleaner phase splits. Often, the THF is diluted with a solvent like MTBE or ethyl acetate before the wash steps.
-
Section 3: The Friedel-Crafts Acylation "Trap"
A frequent error made by chemists less familiar with benzodioxan chemistry is attempting a direct Friedel-Crafts acylation on the 1,4-benzodioxan starting material. This will not yield the desired C2-substituted product.
Q: Why can't I use aluminum chloride and acetyl chloride to make my product?
Answer: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. It occurs on the electron-rich benzene ring, not the saturated dioxane ring. The ether oxygens of the 1,4-benzodioxan ring are activating and ortho-, para-directing. Therefore, acylation will occur primarily at the 6-position (para to one oxygen) and to a lesser extent at the 7-position.
Caption: Incorrect Friedel-Crafts pathway vs. the desired product.
Furthermore, scaling up reactions with aluminum chloride (AlCl₃) presents significant safety hazards. AlCl₃ is a water-reactive solid that releases large amounts of heat and corrosive hydrogen chloride (HCl) gas upon contact with moisture.[5][6][7] Handling and quenching large quantities requires specialized equipment and extreme caution.[8][9]
Section 4: Detailed Scale-Up Protocol
This protocol describes the synthesis of racemic this compound from 1,4-benzodioxan-2-carboxylic acid in a 10 L vessel.
Protocol 1: Synthesis of the Weinreb Amide
-
Vessel Preparation: Ensure the 10 L glass reactor is clean, dry, and inerted with nitrogen. Equip it with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Reagent Charge: Charge 1,4-benzodioxan-2-carboxylic acid (540 g, 3.0 mol, 1.0 equiv) and dichloromethane (DCM, 5.0 L) into the reactor. Stir to form a slurry.
-
Acid Activation: Cool the mixture to 0-5 °C. Slowly add thionyl chloride (392 g, 260 mL, 3.3 mol, 1.1 equiv) via an addition funnel over 60-90 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC (disappearance of starting material).
-
Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM. Co-evaporate with toluene (2 x 500 mL) to ensure all volatiles are removed. Re-dissolve the resulting crude acyl chloride in fresh, anhydrous DCM (5.0 L).
-
Amide Formation: In a separate vessel, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (322 g, 3.3 mol, 1.1 equiv) in DCM (2.0 L). Cool this slurry to 0-5 °C.
-
Base Addition: Slowly add a base such as triethylamine (668 g, 920 mL, 6.6 mol, 2.2 equiv) or pyridine to the slurry, keeping the temperature below 10 °C.
-
Coupling: Slowly add the acyl chloride solution from step 5 to the amine slurry over 1-2 hours, maintaining a temperature of 0-10 °C. Stir for an additional 2 hours at room temperature after the addition is complete.
-
Work-up: Quench the reaction by adding 1 M HCl (3.0 L). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2.0 L) and brine (2.0 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide, typically as a solid or thick oil.
Protocol 2: Ketone Formation via Grignard Addition
-
Vessel Preparation: Ensure a separate 10 L reactor is rigorously dried and inerted with nitrogen.
-
Reagent Charge: Charge the Weinreb amide (from the previous step, assuming ~3.0 mol) and anhydrous tetrahydrofuran (THF, 4.0 L) into the reactor. Stir until fully dissolved.
-
Cooling: Cool the solution to -5 °C to 0 °C using an ice-brine bath.
-
Grignard Addition: Obtain methylmagnesium chloride (MeMgCl, ~3.15 mol, 1.05 equiv, typically a 3 M solution in THF) and titrate it immediately before use. Add the titrated MeMgCl solution via a cannula or addition funnel sub-surface over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Monitor for the disappearance of the Weinreb amide by TLC or HPLC.
-
Quenching (Reverse Quench): In a separate larger vessel (e.g., 20 L), prepare a vigorously stirred solution of saturated aqueous ammonium chloride (5.0 L) cooled in an ice bath. Slowly transfer the reaction mixture into the quench solution via cannula, ensuring the quench temperature stays below 20 °C.
-
Extraction & Purification:
-
Once the quench is complete, allow the phases to separate.
-
Extract the aqueous layer with methyl tert-butyl ether (MTBE, 2 x 2 L).
-
Combine all organic layers and wash with brine (3 L).
-
Dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/water or heptane/ethyl acetate) to yield the final product.
-
References
- 1. air.unimi.it [air.unimi.it]
- 2. mdpi.com [mdpi.com]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. Aluminum Chloride | AlCl3 Uses & Hazards - Lesson | Study.com [study.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. redox.com [redox.com]
Removal of starting materials from 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone product
Welcome to the technical support center for challenges related to the synthesis and purification of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who may encounter difficulties in isolating this target molecule from its reaction precursors. Purity is paramount for downstream applications, and the effective removal of starting materials is a critical, often non-trivial, step. This document provides in-depth, troubleshooting-focused answers to common purification challenges.
Introduction: The Challenge of Purity
The synthesis of this compound often involves the reaction of catechol (1,2-dihydroxybenzene) with a suitable C3 synthon or the acylation of 1,4-benzodioxan.[1][2] Incomplete reactions can lead to a crude product contaminated with highly polar starting materials like catechol or non-polar precursors like 1,4-benzodioxan. The disparate polarities of these potential contaminants require a multi-step, logic-based purification strategy. This guide explains the causality behind each step, empowering you to make informed decisions in your own laboratory workflow.
Frequently Asked Questions & Troubleshooting Guides
Q1: How can I quickly assess which starting materials are contaminating my crude product?
Answer:
Before attempting any purification, it is crucial to identify the impurities present. Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for this initial assessment. By co-spotting your crude reaction mixture alongside the starting materials on the same TLC plate, you can visualize the contaminants.
The Principle of TLC Analysis: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel, which is polar) and a mobile phase (the eluent).
-
Polar compounds , like catechol, will have a strong affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a low Retention Factor (Rf).
-
Non-polar compounds will have a greater affinity for the mobile phase and will travel further, resulting in a higher Rf.
-
The product, this compound, is of intermediate polarity and will have an Rf value between these extremes.
Table 1: Example TLC Analysis for Reaction Monitoring
| Compound | Expected Rf (3:1 Hexane:Ethyl Acetate) | Rationale |
|---|---|---|
| 1,4-Benzodioxan | ~0.80 | Non-polar ether, travels far with the solvent front. |
| Product | ~0.45 | Ketone and ether functionalities provide moderate polarity. |
| Catechol | ~0.10 (often with streaking) | Highly polar diol, adsorbs strongly to silica. |
Experimental Protocol: Analytical TLC
-
Prepare a TLC developing chamber with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).
-
On a silica gel TLC plate, lightly spot the catechol standard, the crude reaction mixture, and the product (if a pure standard is available) in separate lanes.
-
Place the plate in the chamber and allow the solvent to ascend to near the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used to visualize compounds that are not UV-active.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to identify the components of your crude mixture.
Q2: My TLC shows a significant amount of unreacted catechol. What is the most efficient method for its removal?
Answer:
The most effective method for removing catechol, a phenolic compound, is an aqueous basic wash (liquid-liquid extraction). This exploits the acidic nature of the phenolic protons in catechol.
Causality: Catechol's hydroxyl groups are weakly acidic (pKa ≈ 9.5). When the organic reaction mixture is washed with an aqueous solution of a base (e.g., sodium hydroxide, NaOH), the catechol is deprotonated to form sodium catecholate. This resulting salt is an ionic species and is highly soluble in the aqueous phase, while the neutral organic product remains in the organic phase. This allows for a clean separation.[3][4]
References
- 1. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. US4420642A - Selective removal and recovery of catechol mixed with 2-methallyloxyphenol - Google Patents [patents.google.com]
- 4. EP0086969B1 - Selective removal of catechol from 2-methallyloxyphenol - Google Patents [patents.google.com]
Characterization of unexpected byproducts in benzodioxane synthesis
Welcome to the technical support center for benzodioxane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during the synthesis of this important scaffold. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the insights needed to troubleshoot effectively and ensure the integrity of your synthetic route.
Introduction
The 1,4-benzodioxane moiety is a privileged scaffold found in numerous biologically active compounds.[1][2][3] Its synthesis, while often appearing straightforward, can be fraught with challenges, including low yields, difficult purifications, and the formation of unexpected byproducts. This guide provides a structured approach to identifying and resolving these common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during benzodioxane synthesis.
Q1: My Williamson ether synthesis of a 1,4-benzodioxane from a catechol and a dihaloethane is very low-yielding. What are the most likely causes?
A1: Low yields in this classic synthesis route often stem from several competing factors:
-
Competing Elimination Reactions: The alkoxide, formed by deprotonating the catechol, is a strong base. If your dihaloalkane is sterically hindered (e.g., a secondary halide), it can promote E2 elimination, forming alkene byproducts instead of the desired ether.[4][5][6][7]
-
Polymerization: The mono-alkylated catechol intermediate can react with another molecule of the dihaloalkane or another catechol molecule, leading to the formation of oligomers or polymers.
-
Poor Solubility: The catechol salt may have poor solubility in your chosen solvent, leading to a slow or incomplete reaction.
-
Reaction Conditions: Inappropriate temperature or reaction time can significantly impact yield. Williamson ether synthesis can require extended reflux to proceed to completion.[5]
Q2: I'm observing two spots on my TLC that are very close together. Could they be regioisomers?
A2: Yes, the formation of regioisomers is a common issue when using substituted catechols. For instance, reacting 3-nitrocatechol with methyl 2,3-dibromopropionate can yield both 8-nitro and 5-nitro-1,4-benzodioxane-2-carboxylate.[8] These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
Q3: How can I confirm the structure of an unexpected byproduct?
A3: A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation.[9][10][11]
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity, offering the first clue to its identity. Techniques like LC-MS are invaluable for online separation and identification.[12]
-
NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): This is the most powerful tool for determining the precise structure. ¹H and ¹³C NMR provide information on the chemical environment of protons and carbons, while 2D NMR experiments (like HMBC and HSQC) reveal connectivity between atoms, which is crucial for distinguishing isomers.[8][13][14]
-
FTIR Spectroscopy: Can help identify key functional groups in the byproduct that may differ from your target molecule, such as a hydroxyl group (from incomplete reaction) or a C=C bond (from elimination).[13][14]
Part 2: Troubleshooting Guide: From Observation to Solution
This section provides a problem-oriented approach to troubleshooting specific experimental issues.
Issue 1: An Unknown Impurity is Detected by TLC/HPLC
You've run your reaction and the initial analysis shows a significant unknown peak or spot.
Caption: Workflow for identifying and eliminating byproducts.
| Byproduct Type | Likely Cause | Mass Spec Signature (vs. Product) | Key ¹H NMR Signals | Resolution Strategy |
| Mono-alkylated Intermediate | Incomplete reaction; insufficient base or reaction time. | M - (alkylating agent fragment) + H | Presence of a phenolic -OH proton (broad singlet, exchanges with D₂O). | Increase reaction time/temperature; use a stronger base or more equivalents. |
| Elimination Product (Alkene) | Use of secondary/tertiary halides; high temperature.[4][7] | M - (catechol fragment) | Vinylic protons (δ 5-6.5 ppm). | Use a primary alkyl halide; lower reaction temperature; use a less-hindered base. |
| Dimer/Polymer | Incorrect stoichiometry; high concentration. | 2M or higher | Complex, broad, or overlapping signals in the aromatic and aliphatic regions. | Use high dilution conditions; ensure slow addition of reagents. |
| Regioisomer | Use of asymmetrically substituted catechol.[8] | Same molecular weight (M). | Subtle shifts in aromatic protons; requires 2D NMR (HMBC) for confirmation. | Careful optimization of chromatography; consider alternative synthetic route with directing groups. |
Monitoring the reaction is crucial to identify the point at which byproduct formation begins.[15]
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Spotting: On a TLC plate, spot a baseline of your starting materials (catechol and dihaloalkane) and a co-spot.
-
Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube.
-
Quenching & Dilution: Quench the aliquot in a vial containing a small amount of dilute acid and an organic solvent (e.g., ethyl acetate).
-
Analysis: Spot the quenched sample on the TLC plate.
-
Development & Visualization: Develop the plate in the prepared chamber and visualize under UV light and/or with a chemical stain (e.g., potassium permanganate). Track the disappearance of starting materials and the appearance of the product and any byproducts.
Issue 2: Racemization of a Chiral Center
For syntheses involving chiral 2-substituted-1,4-benzodioxanes, preserving the stereochemical integrity is critical.[1]
The proton at the C2 position of a 1,4-benzodioxane-2-carboxylate or related derivative can be acidic. In the presence of a strong base (e.g., during ester hydrolysis or Grignard reagent addition), this proton can be abstracted, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.[1]
Caption: Decision tree for mitigating racemization.
This protocol is essential for monitoring the stereochemical purity at each synthetic step.[1]
-
Column Selection: Choose a suitable chiral stationary phase. Columns like Phenomenex Lux Cellulose-1 are effective for resolving benzodioxane enantiomers.[1]
-
Mobile Phase Preparation: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization. For acidic compounds, adding a small amount of an acid like formic acid can improve peak shape.[1]
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture or purified product in the mobile phase to a concentration of approximately 0.5-1 mg/mL. Filter the sample through a 0.45 µm filter.[1]
-
Injection & Analysis: Inject the sample (e.g., 20 µL) onto the HPLC system.
-
Data Interpretation: Integrate the peak areas for both the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Conclusion
Troubleshooting unexpected byproducts in benzodioxane synthesis requires a systematic approach grounded in a solid understanding of reaction mechanisms and modern analytical techniques. By carefully monitoring reactions, hypothesizing potential side reactions, and using a suite of characterization tools, researchers can efficiently identify the root cause of impurities and modify their synthetic strategies to achieve higher yields and purity. This guide serves as a starting point for navigating these challenges, empowering you to move your projects forward with confidence and scientific rigor.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. air.unimi.it [air.unimi.it]
- 9. rroij.com [rroij.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 13. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 14. scirp.org [scirp.org]
- 15. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Validation & Comparative
A Comparative Guide to the Spectral Data of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone and Its Analogs
This guide provides an in-depth comparison of the spectral data for 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. By understanding the spectral signatures of these compounds, researchers can gain crucial insights into their molecular structure, purity, and chemical environment, which are vital for advancing pharmaceutical and chemical research.
The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an acetyl group at the 2-position of the dihydro-1,4-benzodioxin ring, as in this compound, creates a chiral center and introduces a key carbonyl functionality. The precise characterization of this and related molecules is paramount for understanding their structure-activity relationships. This guide will objectively compare the spectral performance of this target molecule with selected analogs, supported by experimental data, to provide a comprehensive analytical resource.
Molecular Structures for Comparison
For this guide, we will focus on the spectral data of our primary compound of interest, This compound (1) , and compare it with a key positional isomer, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2) . This comparison will highlight how the position of the acetyl group on the benzodioxan ring system influences the spectral characteristics.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information about the chemical environment of protons within a molecule. The position of the acetyl group in our target compound and its analog leads to distinct differences in their respective spectra.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Proton Assignment | This compound (1) | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2) |
| Aromatic Protons | 6.82-6.95 (m, 3H), 7.06-6.94 (m, 1H)[1] | ~7.4 (d), ~7.3 (dd), ~6.9 (d) |
| -OCH₂- Protons | 4.28 (dd, J = 11.4, 5.3 Hz, 1H), 4.43 (dd, J = 11.4, 3.3 Hz, 1H)[1] | ~4.3 (s, 4H) |
| -CH(OAc)- Proton | 4.62 (dd, J = 5.3, 3.3 Hz, 1H)[1] | - |
| -C(=O)CH₃ Protons | 2.31 (s, 3H)[1] | ~2.5 (s, 3H) |
Expertise & Experience: The most striking difference in the ¹H NMR spectra is the region of the dihydrodioxin ring protons. In compound 1 , the protons of the -OCH₂- and -CH(OAc)- groups form a complex AMX spin system, resulting in distinct doublet of doublets for each proton due to both geminal and vicinal coupling[1]. In contrast, for the symmetrically substituted analog 2 , the two -OCH₂- groups are chemically equivalent, leading to a singlet or a narrow multiplet around 4.3 ppm. The downfield shift of the aromatic protons in analog 2 is attributed to the deshielding effect of the carbonyl group directly attached to the aromatic ring.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Carbon Assignment | This compound (1) | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2) |
| C=O | 206.1[1] | ~196 |
| Aromatic Carbons | 143.2, 142.2, 122.1, 122.0, 117.5, 117.3[1] | ~148, ~143, ~130, ~123, ~117, ~117 |
| -OCH₂- | 64.4[1] | ~64 |
| -CH(OAc)- | 78.2[1] | - |
| -C(=O)CH₃ | 26.8[1] | ~26 |
Trustworthiness: The data presented in Tables 1 and 2 are derived from peer-reviewed scientific literature, ensuring a high degree of reliability. The consistency of the chemical shifts with established principles of NMR spectroscopy further validates the assigned structures. For instance, the carbonyl carbon in compound 1 at 206.1 ppm is typical for a ketone, and the upfield shift of the corresponding carbon in analog 2 to ~196 ppm is consistent with conjugation to the aromatic ring.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound (1) | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2) |
| C=O Stretch (Ketone) | ~1720 | ~1670 |
| C-O-C Stretch (Ether) | ~1250 and ~1050 | ~1260 and ~1040 |
| Aromatic C=C Stretch | ~1600 and ~1500 | ~1600 and ~1500 |
| sp² C-H Stretch | >3000 | >3000 |
| sp³ C-H Stretch | <3000 | <3000 |
Authoritative Grounding: The position of the carbonyl (C=O) stretching frequency is highly diagnostic. In compound 1 , the acetyl group is attached to a saturated carbon, resulting in a typical ketone C=O stretch around 1720 cm⁻¹. In contrast, for analog 2 , the carbonyl group is conjugated with the aromatic ring. This conjugation delocalizes the pi electrons of the C=O bond, weakening it and lowering the stretching frequency to around 1670 cm⁻¹. This phenomenon is a well-established principle in IR spectroscopy. The presence of strong C-O-C stretching bands for the ether linkages in the dihydrodioxin ring is a characteristic feature for both molecules.
III. Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Table 4: Predicted Mass Spectrometry Data
| Ion | This compound (1) | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2) |
| Molecular Ion [M]⁺˙ | m/z 178 | m/z 178 |
| [M+H]⁺ | m/z 179 | m/z 179 |
| Key Fragments | m/z 135 ([M-CH₃CO]⁺), m/z 43 ([CH₃CO]⁺) | m/z 163 ([M-CH₃]⁺), m/z 135 ([M-CH₃CO]⁺) |
Expertise & Experience: Both isomers are expected to show a molecular ion peak at m/z 178, corresponding to the molecular formula C₁₀H₁₀O₃. The fragmentation patterns, however, will differ. For compound 1 , a prominent fragment at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is expected from the alpha-cleavage of the keto group. Another significant fragment would be observed at m/z 135, resulting from the loss of the acetyl group. For analog 2 , in addition to the loss of the acetyl group, cleavage of the methyl group from the molecular ion to give a fragment at m/z 163 is also a likely fragmentation pathway.
IV. Experimental Protocols
To ensure the reproducibility and validity of the presented data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C NMR spectrum.
-
Integrate the peaks in the ¹H NMR spectrum.
Synthesis of this compound (1)
The synthesis of (S)-2-Acetyl-1,4-benzodioxane (1 ) can be achieved from (S)-1,4-Benzodioxan-2-carboxylic acid via a Weinreb amide intermediate[1].
-
Weinreb Amide Formation: (S)-1,4-Benzodioxan-2-carboxylic acid is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an appropriate solvent like dichloromethane.
-
Grignard Reaction: The resulting Weinreb amide is then treated with methylmagnesium bromide (MeMgBr) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C to yield the desired ketone, (S)-2-Acetyl-1,4-benzodioxane.
Causality Behind Experimental Choices: The use of a Weinreb amide is a strategic choice to prevent the over-addition of the Grignard reagent, which is a common side reaction when reacting Grignard reagents with esters or acid chlorides to form ketones. The stable tetrahedral intermediate formed with the Weinreb amide collapses to the ketone only upon acidic workup, thus ensuring a high yield of the desired product.
V. Visualizations
Molecular Structures
Caption: Molecular structures of the target compound and its analog.
Experimental Workflow: NMR Analysis
Caption: A streamlined workflow for NMR sample preparation and analysis.
VI. Conclusion
The comprehensive spectral analysis of this compound and its 6-acetyl analog reveals distinct and predictable differences in their NMR, IR, and MS data. These variations are primarily dictated by the position of the acetyl group, which influences the electronic environment and symmetry of the molecules. This guide serves as a valuable resource for the unambiguous identification and characterization of these and similar 1,4-benzodioxan derivatives. The provided experimental protocols offer a foundation for obtaining high-quality, reproducible data, which is the cornerstone of robust scientific research and development.
References
A Comparative Guide to the Biological Activity of 1,4-Benzodioxane Isomers: From Receptor Selectivity to Cytotoxic Potential
For researchers, medicinal chemists, and professionals in drug development, the 1,4-benzodioxane scaffold represents a privileged structure, forming the core of numerous biologically active molecules.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including α-adrenergic receptor antagonism, serotonin receptor modulation, and potent anticancer activity.[2][3] A critical aspect often dictating the therapeutic efficacy and selectivity of these compounds lies in their stereochemistry. The spatial arrangement of substituents, particularly at the C2 position of the dioxane ring, can dramatically influence their interaction with biological targets.[4][5]
This guide provides an in-depth, objective comparison of the biological activities of 1,4-benzodioxane isomers, with a focus on enantioselectivity. We will delve into their differential effects on key pharmacological targets, supported by experimental data, and provide detailed protocols for the assays used to generate this data. This analysis aims to equip researchers with the necessary insights to make informed decisions in the design and development of novel therapeutics based on the 1,4-benzodioxane framework.
Enantioselective Interactions with Adrenergic and Serotonergic Receptors
The differential binding of 1,4-benzodioxane enantiomers to G protein-coupled receptors (GPCRs) is a well-documented phenomenon, profoundly impacting their pharmacological profiles. This is particularly evident in their interaction with α-adrenergic and 5-HT1A serotonin receptors.
Comparative Binding Affinities at α1-Adrenergic Receptor Subtypes
The α1-adrenergic receptors, subdivided into α1A, α1B, and α1D subtypes, are crucial mediators of smooth muscle contraction and play a significant role in the cardiovascular system.[6][7] The prototypical α1-adrenoceptor antagonist, WB4101 (2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane), and its analogues exhibit marked enantioselectivity in their binding to these receptor subtypes.[8]
Generally, the (S)-enantiomer of WB4101 and its derivatives display significantly higher affinity for α1-adrenergic receptors compared to their (R)-counterparts. This stereochemical preference underscores the importance of the chiral center in orienting the molecule within the receptor's binding pocket for optimal interaction.
| Compound/Isomer | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Reference |
| (S)-WB4101 | 0.25 | 3.1 | 0.16 | [2] |
| (R)-WB4101 | 39.8 | 251.2 | 25.1 | [2] |
Data Interpretation: The data clearly illustrates the pronounced enantioselectivity of WB4101. The (S)-isomer exhibits nanomolar to sub-nanomolar affinity for all three α1-adrenergic receptor subtypes, with a particularly high affinity for the α1A and α1D subtypes. In contrast, the (R)-isomer shows a significantly diminished affinity, with Ki values in the micromolar range. This dramatic difference highlights the critical role of stereochemistry in the design of potent and selective α1-adrenoceptor antagonists.
α1-Adrenergic Receptor Signaling Pathway
The binding of an antagonist, such as a 1,4-benzodioxane derivative, to the α1-adrenergic receptor blocks the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine. This pathway is primarily coupled through Gq/11 proteins.
Caption: α1-Adrenergic receptor signaling pathway and its inhibition.
Divergent Activity at 5-HT1A Receptors
Interestingly, the stereochemical preference can be reversed for different receptor families. While the (S)-enantiomers of many 1,4-benzodioxane derivatives are potent at α1-adrenoceptors, some studies have shown that for certain analogues, the (S)-isomer can also be a potent agonist at 5-HT1A serotonin receptors.[3] This dual activity is a critical consideration in drug development, as it can lead to off-target effects or be harnessed for polypharmacological approaches.
| Compound/Isomer | 5-HT1A Receptor Ki (nM) | 5-HT1A Receptor Activity | Reference |
| (S)-2 (analogue) | 1.2 | Agonist | [3] |
| (R)-2 (analogue) | 125 | - | [3] |
Data Interpretation: The data for this analogue demonstrates a clear preference of the (S)-isomer for the 5-HT1A receptor, with a Ki value in the low nanomolar range, indicative of high-affinity binding. This enantiomer also acts as an agonist at this receptor. The (R)-isomer, in contrast, has a significantly lower affinity. This highlights the nuanced structure-activity relationships of these compounds, where stereochemistry dictates not only the affinity but also the functional activity at different receptor targets.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: 5-HT1A receptor signaling pathway activation.
Comparative Anticancer Activity of 1,4-Benzodioxane Isomers
Beyond their effects on GPCRs, 1,4-benzodioxane derivatives have emerged as promising anticancer agents.[9] Their cytotoxic effects are also often stereoselective, with one enantiomer exhibiting significantly greater potency against cancer cell lines.
Enantioselective Cytotoxicity in Cancer Cell Lines
Studies have shown that the chirality of 1,4-benzodioxane derivatives can profoundly influence their anticancer activity. For instance, in human prostate cancer cells (PC-3), a notable difference in cytotoxicity has been observed between enantiomers.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| (R)-4 (analogue) | PC-3 | 15.3 | [3] |
| (S)-4 (analogue) | PC-3 | > 50 | [3] |
Data Interpretation: The (R)-enantiomer of this particular analogue demonstrates significant cytotoxic activity against the PC-3 prostate cancer cell line, with an IC50 value in the low micromolar range. Conversely, the (S)-enantiomer is largely inactive at the concentrations tested. This stark difference underscores the importance of stereochemistry in the design of effective anticancer agents based on the 1,4-benzodioxane scaffold.
Apoptosis Signaling Pathway
The anticancer activity of many 1,4-benzodioxane derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key assays used to characterize the biological activity of 1,4-benzodioxane isomers.
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of 1,4-benzodioxane isomers for α1-adrenergic receptor subtypes.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]-Prazosin for α1 receptors) at a concentration near its Kd, and varying concentrations of the unlabeled 1,4-benzodioxane isomer.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled standard antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the isomer that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand binding assay workflow.
MTT Assay for Cell Viability (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
-
Seed cancer cells (e.g., PC-3 or MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[10]
-
Incubate the plate overnight to allow cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of the 1,4-benzodioxane isomers in a complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
3. MTT Incubation:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: MTT assay workflow for cytotoxicity assessment.
Conclusion
The biological activity of 1,4-benzodioxane derivatives is exquisitely sensitive to their stereochemistry. As demonstrated, enantiomers can exhibit vastly different affinities and functional activities at key pharmacological targets such as adrenergic and serotonin receptors. This enantioselectivity also extends to their cytotoxic effects on cancer cells. A thorough understanding of these structure-activity relationships is paramount for the rational design of potent, selective, and safe therapeutic agents. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this versatile and medicinally important scaffold.
References
- 1. From 2-Aminomethyl-1,4-benzodioxane Enantiomers to Unichiral 2-Cyano- and 2-Carbonyl-Substituted Benzodioxanes via Dich… [ouci.dntb.gov.ua]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Alpha-1A adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Characterization of alpha-1 adrenergic receptors in the heart using [3H]WB4101: effect of 6-hydroxydopamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain alpha-adrenergic receptors: comparison of [3H]WB 4101 binding with norepinephrine-stimulated cyclic AMP accumulation in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay [protocols.io]
A Comparative Guide to the Reactivity of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone and Acetophenone
Introduction
In the landscape of synthetic chemistry and drug development, the nuanced reactivity of functionalized aromatic ketones is of paramount importance. Acetophenone, the simplest aromatic ketone, serves as a fundamental benchmark for understanding carbonyl chemistry.[1] This guide provides an in-depth comparative analysis of acetophenone and a structurally related analogue, 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. The latter incorporates the 1,4-benzodioxan scaffold, a privileged motif found in numerous pharmacologically active compounds.[2][3][4]
This document moves beyond a mere description of properties to dissect the underlying electronic and steric factors that govern the reactivity of these two ketones. By examining their behavior in key chemical transformations, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic applications. The discussion is grounded in established chemical principles and supported by detailed experimental protocols for direct comparison.
Structural and Electronic Analysis: The Source of Divergent Reactivity
The reactivity of a ketone is primarily dictated by two key factors: the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The substituents attached to the carbonyl group modulate these properties through inductive and resonance effects.
Acetophenone: Acetophenone features a phenyl ring directly conjugated with the carbonyl group. While the phenyl ring is generally considered electron-withdrawing through resonance, this effect primarily deactivates the ring itself toward electrophilic aromatic substitution. The carbonyl group's reactivity is influenced by the delocalization of π-electrons, which slightly reduces the partial positive charge on the carbonyl carbon compared to aliphatic ketones.[5]
This compound: This molecule presents a more complex electronic environment. The acetyl group is not directly attached to the benzene ring but to the C2 position of the dihydrodioxin ring.[6] The critical distinction arises from the two oxygen atoms within the dihydrodioxin moiety.
-
Inductive Effect: Oxygen is highly electronegative. The oxygen atom at the 1-position, being α to the carbonyl-bearing carbon, exerts a significant electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic. It also serves to stabilize the conjugate base formed upon deprotonation of the α-carbon, thus increasing the acidity of the α-protons.
-
Resonance Effect: The oxygen atoms of the benzodioxin ring can donate lone-pair electrons to the fused benzene ring, a feature that influences the aromatic system's properties.[7] However, this has a less direct impact on the exocyclic acetyl group compared to the powerful inductive effect of the adjacent ether oxygen.
The structural and electronic differences are visualized below.
Caption: Structural and key electronic differences between the two ketones.
Comparative Reactivity Analysis
Based on the electronic profiles, we can predict significant differences in reactivity. This compound is anticipated to be more reactive in reactions involving both the carbonyl carbon and the α-protons.
Nucleophilic Addition to the Carbonyl Group
The increased electrophilicity of the carbonyl carbon in the benzodioxin derivative should lead to faster rates of nucleophilic addition compared to acetophenone. This applies to a wide range of reactions, including reductions, organometallic additions, and cyanohydrin formation.
Example Reaction: Reduction with Sodium Borohydride The reduction of a ketone to a secondary alcohol is a classic nucleophilic addition reaction. We predict that under identical conditions, this compound will be reduced more rapidly than acetophenone.
Reactions Involving Enolate Formation
The acidity of α-hydrogens in ketones typically ranges from a pKa of 19-21.[8] The electron-withdrawing inductive effect of the adjacent oxygen in the benzodioxin derivative is expected to lower the pKa of its α-protons relative to acetophenone, facilitating easier and faster enolate formation.[9]
This enhanced acidity has profound implications for a variety of crucial C-C bond-forming reactions.
Example Reaction: Aldol Condensation The base-catalyzed aldol condensation relies on the formation of a nucleophilic enolate, which then attacks an electrophilic carbonyl compound.[10][11][12] Due to the more acidic α-protons, this compound should form its enolate more readily and thus participate more efficiently in aldol reactions than acetophenone.
Caption: Comparative enolate formation from both ketones.
The Wittig Reaction
The Wittig reaction, which converts ketones into alkenes, involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[13][14] While steric hindrance can play a role, the enhanced electrophilicity of the carbonyl in this compound suggests it should react more readily with Wittig reagents, particularly less reactive, stabilized ylides which often fail to react with sterically hindered or less reactive ketones.[15][16]
Quantitative Data and Experimental Protocols
To provide a tangible basis for comparison, the following table summarizes expected outcomes based on the principles discussed.
| Reaction Type | Ketone | Predicted Relative Reactivity | Rationale |
| Nucleophilic Addition | Acetophenone | Slower | Less electrophilic carbonyl carbon. |
| (e.g., NaBH₄ Reduction) | This compound | Faster | More electrophilic carbonyl due to -I effect of ether oxygen. |
| Enolate Formation | Acetophenone | Slower / Requires stronger base | Less acidic α-protons (pKa ≈ 19-21).[8] |
| (e.g., Aldol Condensation) | This compound | Faster / Requires milder base | More acidic α-protons due to -I effect of ether oxygen. |
| Wittig Reaction | Acetophenone | Slower (especially with stabilized ylides) | Less electrophilic carbonyl carbon. |
| This compound | Faster | More electrophilic carbonyl carbon. |
Protocol 1: Comparative Aldol Condensation with Benzaldehyde
This protocol is designed to qualitatively and quantitatively compare the rate of the Claisen-Schmidt condensation.
Objective: To compare the reaction yield of chalcone products from acetophenone and this compound with benzaldehyde under identical conditions over a set time course.
Materials:
-
Acetophenone
-
This compound
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Deionized Water
-
Ice Bath
-
Stir plates and stir bars
-
TLC plates (Silica gel 60 F₂₅₄)
-
HPLC or GC-MS for quantitative analysis
Procedure:
-
Reaction Setup: Prepare two identical 50 mL round-bottom flasks.
-
Flask A (Acetophenone): Add acetophenone (5.0 mmol) and benzaldehyde (5.0 mmol) to 15 mL of 95% ethanol.
-
Flask B (Benzodioxin Ketone): Add this compound (5.0 mmol) and benzaldehyde (5.0 mmol) to 15 mL of 95% ethanol.
-
-
Initiation: Place both flasks on stir plates and begin stirring. To each flask, add 4.0 mL of 2 M NaOH solution simultaneously. Start a timer.
-
Monitoring: At time points (t = 5, 15, 30, and 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of 1 M HCl and 1 mL of ethyl acetate. Analyze the organic layer by TLC to monitor the consumption of the starting ketone and formation of the more conjugated chalcone product.
-
Workup (at t = 60 min): Cool the reaction mixtures in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Analysis: Dry the products to a constant weight and calculate the percentage yield. Analyze the purity and confirm the structure via melting point, NMR, and/or mass spectrometry.
Caption: Experimental workflow for the comparative aldol condensation.
Conclusion
The introduction of a 2,3-dihydro-1,4-benzodioxin moiety in place of a simple phenyl group significantly enhances the reactivity of an adjacent acetyl group. This heightened reactivity stems from the potent electron-withdrawing inductive effect of the α-ether oxygen, which increases both the electrophilicity of the carbonyl carbon and the acidity of the α-protons. Consequently, this compound is predicted to outperform acetophenone in a wide array of fundamental organic reactions, including nucleophilic additions, aldol condensations, and Wittig reactions.
This understanding is critical for synthetic strategy. When designing syntheses involving the 1,4-benzodioxan core, chemists can anticipate faster reaction times and potentially milder conditions compared to analogous reactions with acetophenone. This knowledge allows for more efficient route design and better control over reaction outcomes in the development of novel therapeutics and other advanced materials.
References
- 1. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid [mdpi.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]
- 6. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. scribd.com [scribd.com]
- 12. sites.nvcc.edu [sites.nvcc.edu]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone as a Key Synthetic Intermediate
Introduction: The Strategic Importance of the 1,4-Benzodioxane Scaffold
In the landscape of medicinal chemistry, the 1,4-benzodioxane scaffold has proven to be a remarkably versatile and enduring structural motif.[1][2] Its prevalence in a wide array of biologically active compounds stems from its unique conformational properties and its ability to engage with various biological targets. Molecules incorporating this scaffold have been successfully developed as agonists and antagonists for neuronal nicotinic, α1-adrenergic, and serotoninergic receptors, as well as potent anticancer and antibacterial agents.[2][3] The therapeutic potential of these compounds is often critically dependent on the precise stereochemistry and substitution pattern of the benzodioxane ring.[3][4]
This guide focuses on the validation of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone , a chiral ketone that serves as a high-value intermediate in the synthesis of complex pharmaceuticals. The placement of the acetyl group at the C2 position of the dioxane ring introduces a key chiral center, the absolute configuration of which profoundly influences the biological activity of the final drug substance.[4] The purpose of this document is to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of this intermediate against viable alternatives, supported by experimental data and detailed validation protocols. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in scientific integrity.
Physicochemical Profile and Synthesis Overview
A thorough understanding of an intermediate's physical and chemical properties is fundamental to its effective use in multi-step synthesis.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1011-48-9 | [5][6] |
| Molecular Formula | C₁₀H₁₀O₃ | [7] |
| Molecular Weight | 178.18 g/mol | |
| Appearance | Off-white to light yellow solid/powder | [6] |
| Purity | Typically ≥98% | [6] |
The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of catechol with a suitable three-carbon electrophile bearing a ketone or a precursor group. The workflow below illustrates a generalized synthetic pathway.
Caption: Generalized synthetic workflow for this compound.
Comparative Analysis: The Strategic Advantage of the 2-Acetyl Isomer
The choice of a starting intermediate is a critical decision point in drug development, impacting yield, purity, cost, and the overall timeline. A frequent alternative to the C2-substituted title compound is its structural isomer, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 2879-20-1), where the acetyl group is attached to the benzene ring.[8][9] While both are valuable, their utility differs significantly based on the target molecule's design.
The primary advantage of this compound lies in its inherent chirality and the reactivity of the acetyl group directly attached to the stereocenter. This allows for direct stereoselective modifications and extensions from the chiral core, a crucial feature for building molecules with high eudismic ratios (the ratio of pharmacological activity between enantiomers).[3] The 6-acetyl isomer, being achiral, is more suited for synthesizing compounds where modifications are primarily on the aromatic ring and chirality is introduced in later steps, which can often be less efficient.
| Parameter | This compound | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | Rationale & Justification |
| Chirality | Chiral (Racemic or Enantiopure) | Achiral | The C2-isomer provides a direct handle for stereocontrolled synthesis, which is often a primary goal in modern drug design to maximize efficacy and minimize off-target effects. |
| Key Application | Synthesis of molecules with a chiral side chain at C2 (e.g., certain beta-blockers, antipsychotics).[4][10] | Synthesis of molecules where the benzodioxane is a core fragment with substitutions on the aromatic ring (e.g., Doxazosin). | The position of the ketone dictates the subsequent synthetic strategy. The C2 ketone is ideal for building out complex, chiral side-chains. |
| Synthetic Versatility | High. Ketone can be reduced, animated, or used in aldol/Claisen condensations to directly build chiral complexity. | Moderate. Ketone is used to build achiral side chains or as a directing group for further aromatic substitution. | Direct manipulation of the chiral center in the C2-isomer allows for more efficient and convergent synthetic routes to complex chiral targets. |
| Stereocontrol | Excellent. Can be resolved into single enantiomers or synthesized enantioselectively, preserving stereointegrity through the synthetic route.[4][10] | Not Applicable (Achiral) | For drugs where one enantiomer is significantly more active or safer, starting with an enantiopure C2-intermediate is a major strategic advantage. |
Comprehensive Experimental Validation
Rigorous analytical validation is non-negotiable to ensure the identity, purity, and suitability of a key intermediate. The following protocols provide a self-validating system for the quality control of this compound.
Caption: Analytical validation workflow for the key intermediate.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
HPLC is the gold standard for determining the purity of chemical intermediates. For chiral molecules like this one, chiral HPLC is essential to determine the enantiomeric excess (e.e.).
A. Purity Determination (Reverse-Phase HPLC)
-
Objective: To quantify the purity of the intermediate and identify any process-related impurities.
-
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 30% acetonitrile, ramping to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 220 nm or 254 nm.[4]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of mobile phase.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
B. Enantiomeric Excess (Chiral HPLC)
-
Objective: To separate and quantify the (R) and (S) enantiomers.
-
Protocol:
-
System: HPLC with UV detector.
-
Column: A chiral stationary phase is required, such as a Daicel CHIRALCEL OJ-H column.[4]
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides unambiguous structural confirmation by mapping the chemical environment of ¹H and ¹³C nuclei.
-
Objective: To confirm the molecular structure and connectivity of the intermediate.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
¹H NMR Expected Signals:
-
Aromatic Protons (4H): Multiplets in the range of δ 6.8-7.0 ppm, characteristic of the benzodioxane ring.[10]
-
C2-Proton (1H): A multiplet (e.g., a double of doublets) around δ 5.0 ppm, coupled to the C3 methylene protons.[10]
-
C3-Methylene Protons (2H): Two distinct signals (diastereotopic protons) appearing as doublets of doublets between δ 4.2-4.5 ppm.[10]
-
Acetyl Methyl Protons (3H): A sharp singlet around δ 2.2 ppm.
-
-
¹³C NMR Expected Signals:
-
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the intermediate and can provide structural information through fragmentation patterns.
-
Objective: To verify the molecular weight and gain supporting structural evidence.
-
Protocol:
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis:
-
Molecular Ion (M⁺): For C₁₀H₁₀O₃, the expected molecular ion peak will be at an m/z (mass-to-charge ratio) of 178.06.[7]
-
Key Fragmentation Patterns: Common fragmentation includes the loss of the acetyl group (CH₃CO•), leading to a prominent peak at m/z 135. Another characteristic fragmentation is the cleavage of the dioxane ring. The observation of these specific fragments provides high confidence in the assigned structure.[11]
-
-
Conclusion
The validation of This compound through a rigorous combination of chromatographic and spectroscopic techniques confirms its identity, purity, and stereochemical integrity. Its strategic advantage over achiral isomers, such as the 6-acetyl derivative, is clear for the synthesis of complex chiral drug candidates where stereochemistry is paramount. The C2-acetyl group provides a direct and versatile synthetic handle at the molecule's chiral center, enabling more efficient and stereocontrolled synthetic routes. By employing the validation protocols outlined in this guide, researchers and drug development professionals can confidently utilize this intermediate, ensuring the quality and consistency required for the successful advancement of new therapeutic agents.
References
- 1. air.unimi.it [air.unimi.it]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. jieheng.lookchem.com [jieheng.lookchem.com]
- 7. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 8. CAS 2879-20-1: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone [cymitquimica.com]
- 9. chemimpex.com [chemimpex.com]
- 10. air.unimi.it [air.unimi.it]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative study of different synthetic routes to 2-acetyl-1,4-benzodioxane
Introduction
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and pharmaceutical agents.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in drug discovery, with derivatives exhibiting activities ranging from α-adrenergic blocking to antidepressant and antihypertensive effects.[2][4] Within this class, 2-acetyl-1,4-benzodioxane serves as a critical ketone intermediate, providing a versatile handle for further chemical elaboration into more complex drug candidates. The stereochemistry at the C2 position, in particular, has been shown to be crucial for biological activity, making the development of efficient and selective synthetic routes a topic of significant interest for researchers in medicinal and organic chemistry.[1][4]
This guide provides an in-depth comparative analysis of the principal synthetic strategies employed to construct 2-acetyl-1,4-benzodioxane. We will dissect each route, explaining the causality behind experimental choices, providing validated protocols, and offering a critical evaluation of their respective strengths and weaknesses to guide researchers in selecting the optimal pathway for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of 2-acetyl-1,4-benzodioxane can be broadly categorized into three main approaches: (1) direct electrophilic acylation of the pre-formed 1,4-benzodioxane ring; (2) functional group manipulation of a C2-substituted benzodioxane precursor; and (3) construction of the heterocyclic ring from a catechol starting material. Each strategy presents a distinct set of advantages regarding step economy, control of selectivity, and scalability.
Caption: High-level overview of the three primary synthetic routes to 2-acetyl-1,4-benzodioxane.
Route 1: Friedel-Crafts Acylation of 1,4-Benzodioxane
The most conceptually straightforward approach is the direct acylation of the aromatic ring of 1,4-benzodioxane using an acetylating agent under Friedel-Crafts conditions. This method leverages a classic electrophilic aromatic substitution mechanism.[5][6]
Mechanism and Experimental Rationale
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion.[5] The electron-rich 1,4-benzodioxane ring then acts as a nucleophile, attacking the acylium ion. The ether oxygen atoms of the dioxane ring are ortho-, para-directing activators. Acylation is expected to occur primarily at the C6 position (para to the C4-oxygen) due to reduced steric hindrance compared to the C5 and C8 positions.
Causality of Choices:
-
Lewis Acid: AlCl₃ is commonly used due to its high activity, but it is required in stoichiometric amounts as it complexes with the product ketone. Milder catalysts like zinc triflate or copper triflate can also be employed, sometimes in ionic liquids, which may offer better selectivity and easier workarounds.
-
Solvent: A non-coordinating solvent like dichloromethane (DCM) or nitrobenzene is essential to prevent reaction with the Lewis acid catalyst.
-
Temperature: The reaction is typically initiated at low temperatures (0 °C) to control the exothermic reaction and minimize side-product formation before being allowed to warm.
Caption: Simplified workflow for the Friedel-Crafts acylation of 1,4-benzodioxane.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Add a solution of 1,4-benzodioxane (1.0 eq) in dry DCM (5 mL) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 6-acetyl-1,4-benzodioxane.
Route 2: Synthesis via Weinreb Amide Intermediate
This strategy offers superior control, particularly for producing enantiomerically pure 2-acetyl-1,4-benzodioxane.[1] It begins with 1,4-benzodioxane-2-carboxylic acid, which can be obtained in its racemic or enantiopure form. The key step is the conversion of the carboxylic acid to a Weinreb amide, which then cleanly converts to the methyl ketone upon reaction with a methyl Grignard or organolithium reagent.
Mechanism and Experimental Rationale
The primary advantage of the Weinreb amide (N-methoxy-N-methylamide) is its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent. This intermediate does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition seen with other carbonyl derivatives (like esters or acid chlorides), which would lead to the formation of a tertiary alcohol. This route is therefore highly reliable and high-yielding.[1]
Causality of Choices:
-
Amide Formation: The carboxylic acid is first activated, often with carbonyldiimidazole (CDI) or by conversion to the acid chloride (SOCl₂), before reacting with N,O-dimethylhydroxylamine hydrochloride.[1] CDI is a mild and effective coupling agent.
-
Organometallic Reagent: Methylmagnesium chloride (MeMgCl) is a readily available and effective Grignard reagent for this transformation.[1]
-
Temperature Control: The addition of the Grignard reagent is performed at 0 °C to prevent side reactions and ensure the stability of the tetrahedral intermediate.
References
- 1. air.unimi.it [air.unimi.it]
- 2. tsijournals.com [tsijournals.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 1,4-Benzodioxane Derivatives as Enzyme Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity for multiple biological targets—is a cornerstone of efficient medicinal chemistry. The 1,4-benzodioxane moiety has emerged as one such versatile template, demonstrating a remarkable capacity to modulate the activity of a diverse array of enzymes crucial in various pathological processes. This guide provides a comparative analysis of 1,4-benzodioxane derivatives as inhibitors of key enzymes, offering insights into their potency, selectivity, and the mechanistic rationale for their design. We will delve into their efficacy against monoamine oxidase B (MAO-B), cyclooxygenase-2 (COX-2), mammalian target of rapamycin (mTOR), and acetylcholinesterase (AChE), comparing their performance with established clinical inhibitors and elucidating the experimental methodologies used for their evaluation.
The Allure of the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane structure, a fusion of a benzene ring and a 1,4-dioxane ring, offers a unique combination of rigidity and conformational flexibility. This allows for precise orientation of substituent groups to interact with the active sites of enzymes.[1] Its inherent physicochemical properties, including metabolic stability and favorable oral bioavailability, further enhance its appeal as a drug-like scaffold.[2] Molecular modeling and structure-activity relationship (SAR) studies have revealed that the oxygen atoms of the dioxane ring can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking and hydrophobic interactions with amino acid residues within the enzyme's active site.[3] This multi-faceted binding potential underpins the broad spectrum of enzymatic inhibition exhibited by its derivatives.
Monoamine Oxidase B (MAO-B) Inhibition: A Promising Avenue for Neurodegenerative Diseases
Monoamine oxidase B is a key enzyme in the catabolism of dopamine in the brain. Its inhibition can increase dopamine levels, a therapeutic strategy for Parkinson's disease.[4] A number of 1,4-benzodioxan-substituted chalcones and other derivatives have been synthesized and evaluated as potent and selective MAO-B inhibitors.[4][5]
Comparative Efficacy of 1,4-Benzodioxane Derivatives as MAO-B Inhibitors
| Compound Class | Specific Derivative | Target | IC50 (µM) | Selectivity Index (SI) vs. MAO-A | Reference Inhibitor | IC50 (µM) |
| 1,4-Benzodioxan-substituted chalcones | (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][4][6]dioxin-6-yl)prop-2-en-1-one | hMAO-B | 0.026 | >1538 | Rasagiline | ~0.01-0.07 |
| 1,4-Benzodioxan-substituted thienyl chalcones | Compound 12 | hMAO-B | 0.11 | >333 | Safinamide | ~0.02-0.09 |
SI = IC50 (MAO-A) / IC50 (MAO-B)
As the data illustrates, certain 1,4-benzodioxane derivatives exhibit potency comparable to, and in some cases exceeding, that of established MAO-B inhibitors like rasagiline and safinamide, coupled with high selectivity over the MAO-A isoform. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibition. Molecular docking studies have shown that the 1,4-benzodioxane moiety of these inhibitors fits snugly into the hydrophobic "aromatic cage" of the MAO-B active site, forming key interactions with surrounding amino acid residues.[5]
Experimental Protocol: MAO-B Inhibition Assay
The inhibitory activity of 1,4-benzodioxane derivatives against MAO-B is typically determined using a fluorometric or spectrophotometric assay.
Principle: The assay measures the production of hydrogen peroxide (H2O2) or the conversion of a substrate by MAO-B. The rate of this reaction is monitored in the presence and absence of the inhibitor.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine or a fluorogenic substrate, is prepared in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibitor Preparation: The 1,4-benzodioxane derivatives and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The MAO-B enzyme is pre-incubated with the inhibitor or vehicle control for a specified time at 37°C.
-
Initiation of Reaction: The substrate is added to initiate the enzymatic reaction.
-
Detection: The formation of the product is measured over time using a microplate reader. For fluorometric assays, the increase in fluorescence is monitored. For spectrophotometric assays, the change in absorbance is measured.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for MAO-B Inhibition Assay
Caption: Workflow for a typical MAO-B inhibition assay.
Cyclooxygenase-2 (COX-2) Inhibition: A Focus on Anti-Inflammatory Applications
Cyclooxygenase-2 is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7] Phenylpiperazine derivatives of 1,4-benzodioxane have been investigated as a new class of selective COX-2 inhibitors with anti-inflammatory properties.[6][8]
Comparative Efficacy of 1,4-Benzodioxane Derivatives as COX-2 Inhibitors
| Compound Class | Specific Derivative | Target | IC50 (µM) | Selectivity Index (SI) vs. COX-1 | Reference Inhibitor | IC50 (µM) |
| Phenylpiperazine derivative of 1,4-benzodioxane | Compound with 3-trifluoromethylphenyl substitution | COX-2 | 0.12 | 70 | Celecoxib | ~0.06 - 0.88 |
SI = IC50 (COX-1) / IC50 (COX-2)
The data indicates that 1,4-benzodioxane derivatives can be potent and highly selective COX-2 inhibitors, with potencies in a similar range to the well-established drug celecoxib.[8] The 1,4-benzodioxane scaffold can be strategically modified to optimize interactions within the COX-2 active site, leading to enhanced potency and selectivity.[6]
Experimental Protocol: COX-2 Inhibition Assay
The inhibitory activity of 1,4-benzodioxane derivatives against COX-2 is commonly assessed using a colorimetric or fluorometric inhibitor screening kit.
Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The production of PGH2 is coupled to a detection system that generates a measurable colorimetric or fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and the COX-2 enzyme solution.
-
Inhibitor Preparation: Dissolve the 1,4-benzodioxane derivatives and a reference inhibitor (e.g., celecoxib) in a suitable solvent and prepare serial dilutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the diluted inhibitors or vehicle control to the respective wells and pre-incubate for a defined period at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Detection: Immediately add the detection reagent (e.g., a chromogenic or fluorogenic substrate for the peroxidase reaction) and monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value as described for the MAO-B assay.
Workflow for COX-2 Inhibition Assay
Caption: General workflow for a COX-2 inhibition assay.
Mammalian Target of Rapamycin (mTOR) Inhibition: A Strategy for Cancer Therapy
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[9][10] Consequently, mTOR has become a significant target for anticancer drug development.[9] Certain 1,4-benzodioxane-hydrazone derivatives have been identified as potential mTOR inhibitors.[1]
Comparative Efficacy of 1,4-Benzodioxane Derivatives as mTOR Inhibitors
| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| 1,4-Benzodioxane-hydrazone | Compound 7e | mTOR Kinase | 5.47 | Everolimus | ~0.001-0.02 (cell-based assays) |
The available data suggests that while 1,4-benzodioxane derivatives can inhibit mTOR, their potency may be lower than that of established mTOR inhibitors like everolimus.[1][11] However, the 1,4-benzodioxane scaffold offers significant opportunities for further optimization to improve potency and explore novel binding modes within the mTOR kinase domain. The development of these derivatives as anticancer agents is an active area of research.[9]
Experimental Protocol: mTOR Kinase Inhibition Assay
The inhibitory effect of 1,4-benzodioxane derivatives on mTOR kinase activity can be evaluated using an in vitro kinase assay.
Principle: This assay measures the phosphorylation of a specific mTOR substrate by recombinant mTOR protein. The level of phosphorylation is quantified in the presence of varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer containing ATP and magnesium chloride. Obtain recombinant active mTOR enzyme and a suitable substrate (e.g., a recombinant protein or a peptide).
-
Inhibitor Preparation: Dissolve the 1,4-benzodioxane derivatives and a reference inhibitor (e.g., everolimus) in DMSO and prepare serial dilutions.
-
Kinase Reaction: In a microplate, combine the mTOR enzyme, the substrate, and the inhibitor at various concentrations.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time.
-
Detection of Phosphorylation: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as:
-
Phospho-specific antibodies: Use an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA or Western blot format.
-
Radiolabeled ATP: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Use a system where the amount of remaining ATP after the kinase reaction is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: Quantify the signal for each inhibitor concentration and calculate the IC50 value.
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway and the point of inhibition.
Acetylcholinesterase (AChE) Inhibition: A Target for Alzheimer's Disease
Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic approach for managing the symptoms of Alzheimer's disease. Some derivatives of 1,4-benzodioxane have been investigated for their potential as AChE inhibitors.
Comparative Efficacy of 1,4-Benzodioxane Derivatives as AChE Inhibitors
While the exploration of 1,4-benzodioxane derivatives as AChE inhibitors is an emerging area, some studies have reported promising activity.
| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives (related scaffold) | Compound 4a (ortho-chloro) | AChE | 0.91 | Donepezil | 0.14 |
Although direct IC50 values for 1,4-benzodioxane derivatives as AChE inhibitors are not as extensively documented in readily available literature, related heterocyclic scaffolds have shown potential. The structural features of the 1,4-benzodioxane moiety suggest it could be a valuable template for designing novel AChE inhibitors. Further research and optimization are needed to fully assess their potential in this therapeutic area.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, and a solution of the substrate ATCh.
-
Inhibitor Preparation: Dissolve the test compounds and a reference inhibitor (e.g., donepezil) in a suitable solvent and prepare serial dilutions.
-
Assay Reaction: In a 96-well plate, add the buffer, DTNB, and the AChE enzyme to each well.
-
Inhibitor Incubation: Add the diluted inhibitors or vehicle control and pre-incubate for a specified time at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the ATCh substrate to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.
Ellman's Method for AChE Inhibition
Caption: Principle of Ellman's method for AChE inhibition assay.
Conclusion and Future Directions
The 1,4-benzodioxane scaffold has unequivocally demonstrated its value in the design of potent and selective enzyme inhibitors. Its derivatives have shown remarkable efficacy against a range of therapeutically relevant enzymes, including MAO-B, COX-2, and mTOR, with promising initial findings for AChE. The versatility of this scaffold allows for fine-tuning of inhibitory activity and selectivity through strategic chemical modifications, guided by molecular modeling and SAR studies.
For researchers and drug development professionals, 1,4-benzodioxane derivatives represent a rich source of lead compounds for a variety of therapeutic areas. Future research should focus on expanding the scope of enzymatic targets for this scaffold, optimizing the potency and pharmacokinetic properties of existing lead compounds, and conducting in vivo studies to validate their therapeutic potential. The continued exploration of this privileged structure holds significant promise for the development of next-generation enzyme inhibitors with improved efficacy and safety profiles.
References
- 1. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Current development of mTOR inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone Derivatives
For researchers and professionals in the field of drug discovery and development, the 1,4-benzodioxane scaffold represents a privileged structure, consistently appearing in a diverse array of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone derivatives. By objectively comparing the performance of various structural analogues and providing supporting experimental data, this document aims to elucidate the key molecular features governing their biological activity and to guide the rational design of future therapeutic agents.
The 1,4-Benzodioxane Core: A Versatile Pharmacophore
The 2,3-dihydro-1,4-benzodioxin ring system is a common motif in numerous therapeutic agents, demonstrating a wide range of pharmacological activities.[1] Its structural rigidity and the presence of two oxygen atoms in the heterocyclic ring play a crucial role in receptor binding and interaction with biological targets.[2] Studies on related 1,4-benzodioxan compounds have revealed their potential as α-adrenoceptor antagonists, anticancer agents, and 5-HT1A receptor agonists, highlighting the versatility of this scaffold in medicinal chemistry.[3]
This guide will focus specifically on derivatives bearing an ethanone (acetyl) group at the 2-position of the benzodioxin ring, a substitution pattern that offers a unique starting point for exploring diverse biological activities.
General Synthetic Strategies
The synthesis of this compound and its derivatives typically involves the reaction of a catechol precursor with a suitable three-carbon synthon bearing the acetyl group or a precursor that can be readily converted to it. The chirality at the 2-position is a critical factor influencing biological activity, and thus, enantioselective synthetic routes are often employed.
Diagram of the Core Scaffold and Numbering:
Caption: Core structure of this compound with standard numbering.
Structure-Activity Relationship Insights from Analogues
While direct and extensive SAR studies on a wide range of this compound derivatives are not abundantly available in a single comprehensive source, we can glean valuable insights by comparing related structures from various studies.
Modifications of the Benzodioxin Ring System
The integrity and substitution pattern of the benzodioxin ring are critical for biological activity.
-
Role of the Dioxane Ring Oxygens: Studies on analogues of WB 4101, a potent α1-adrenoceptor antagonist with a 2-substituted 1,4-benzodioxan structure, have shown that the two oxygen atoms at positions 1 and 4 play distinct roles. The oxygen at position 4 is thought to be important for stabilizing an optimal conformation for receptor interaction, while the oxygen at position 1 may directly interact with the receptor.[2]
-
Replacement of the Benzodioxin Ring: Replacing the benzodioxin ring with a more flexible 1,4-dioxane ring has been shown to produce compounds with diverse biological profiles, including selective α1D-adrenoceptor antagonists, potential anticancer agents, and full 5-HT1A receptor agonists.[3] This suggests that the rigidity of the fused benzene ring is not always essential and that a non-planar dioxane ring can be a suitable scaffold for various biological targets.
-
Substitution on the Benzene Ring: The position and nature of substituents on the aromatic portion of the benzodioxin ring significantly influence activity. For example, in a series of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids, the position of the acetic acid group on the benzene ring was crucial for anti-inflammatory activity. The 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid derivative showed potency comparable to ibuprofen.[4]
Modifications at the 2-Position: The Ethanone Side Chain
The ethanone group at the 2-position provides a key point for modification to explore and optimize biological activity. Although systematic studies on a large series of ethanone analogues are limited, we can infer potential SAR trends.
-
Conversion to Other Functional Groups: The carbonyl group of the ethanone moiety is a versatile handle for chemical transformations. It can be reduced to a hydroxyl group, converted to an oxime, or used as a starting point for the synthesis of more complex side chains. Each of these modifications would significantly alter the electronic and steric properties of the molecule, likely leading to different biological activities.
-
α-Substitution: Introduction of substituents at the α-position of the ethanone group (the methylene group adjacent to the carbonyl) can influence both the reactivity and the steric bulk of the side chain. This could be a critical area for SAR exploration to enhance potency or selectivity for a particular biological target.
-
Chain Extension or Variation: Replacing the methyl group of the ethanone with longer alkyl chains, aryl groups, or heterocyclic moieties would dramatically change the lipophilicity and overall shape of the molecule. This is a common strategy in medicinal chemistry to probe the binding pocket of a target receptor or enzyme.
Comparison with Structurally Related Compounds
To further understand the potential of this compound derivatives, it is instructive to compare their core structure with other biologically active benzodioxane-containing compounds.
| Compound Class | Key Structural Feature at C2 | Primary Biological Activity | Reference |
| WB 4101 Analogues | -[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]- | α1-Adrenoceptor Antagonism | [2] |
| 1,4-Dioxane Analogues | Varied, including aminomethyl and other side chains | α1D-AR Antagonism, 5-HT1A Agonism, Cytotoxicity | [3] |
| Carboxylic Acid Derivatives | -CH2COOH (on the benzene ring) | Anti-inflammatory | [4] |
This comparison highlights that the substituent at the 2-position of the 1,4-benzodioxane ring is a major determinant of the observed biological activity. The ethanone group in the title compounds offers a different set of physicochemical properties compared to the amine and carboxylic acid functionalities in the examples above, suggesting the potential for novel pharmacological profiles.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of related compounds are provided below. These can be adapted for the study of this compound derivatives.
General Synthetic Procedure for 2-Substituted 1,4-Benzodioxanes
A common route to 2-substituted 1,4-benzodioxanes involves the condensation of a catechol with a suitable electrophile. For the synthesis of the ethanone derivative, a starting material such as 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone could be envisaged, which can then be subjected to various nucleophilic substitution reactions.
Workflow for Synthesis and Evaluation:
Caption: A generalized workflow for the synthesis and biological evaluation of 1,4-benzodioxane derivatives.
Radioligand Receptor Binding Assay (Example for α1-Adrenoceptors)
This protocol is adapted from studies on related α1-adrenoceptor antagonists and can be used to screen for activity at these receptors.
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation.
-
Binding Assay: In a final volume of 250 µL, incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]prazosin for α1-adrenoceptors) and various concentrations of the test compound.
-
Incubation and Filtration: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes). Terminate the incubation by rapid filtration through glass fiber filters.
-
Washing and Scintillation Counting: Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the existing literature provides a foundational understanding of the broader class of 1,4-benzodioxane derivatives, a systematic exploration of the SAR of the 2-ethanone series is warranted.
Future research should focus on:
-
Systematic modification of the ethanone side chain: This includes varying the alkyl and aryl substituents, as well as exploring different functional groups in place of the carbonyl.
-
Diverse substitution on the aromatic ring: Introducing a range of electron-donating and electron-withdrawing groups at various positions of the benzene ring will help to elucidate the electronic requirements for activity.
-
Stereoselective synthesis and evaluation: As chirality is often crucial for biological activity, the separate synthesis and testing of enantiomers are essential.
-
Screening against a broad panel of biological targets: Given the diverse activities of related benzodioxanes, screening against a wide range of receptors and enzymes could uncover novel and unexpected pharmacological profiles.
By leveraging the insights presented in this guide and pursuing these future directions, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Acetyl-1,4-Benzodioxane Derivatives
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with significant therapeutic potential. Its derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, anticancer, antifungal, and neurological applications.[1][2][3][4] The 2-acetyl-1,4-benzodioxane variant, in particular, serves as a versatile starting point for synthesizing novel drug candidates.[5]
This guide provides a comparative analysis of the in vitro and in vivo activities of drugs derived from this promising scaffold. We will delve into the experimental data, explore the underlying methodologies, and discuss the critical transition from laboratory assays to preclinical models, offering insights for researchers and professionals in drug development.
From Benchtop to Preclinical: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives
A significant area of research for 1,4-benzodioxane derivatives has been in oncology. One notable series, 1,4-benzodioxane-hydrazones, has been evaluated as potential mTOR kinase inhibitors for the treatment of skin cancer.[3]
In Vitro Evaluation: Cellular and Enzymatic Potency
The initial assessment of new chemical entities typically involves a tiered approach, starting with broad cellular screening followed by specific enzymatic assays to confirm the mechanism of action.
A series of 1,4-benzodioxane-hydrazone derivatives were initially screened against the NCI-60 panel of human cancer cell lines.[3] Among these, compound 7e emerged as a particularly potent agent, exhibiting significant growth inhibition across multiple cell lines, with exceptional activity against melanoma cell lines.[3]
Table 1: In Vitro Anticancer Activity of Compound 7e [3]
| Cell Line (Cancer Type) | GI50 (µM) |
| MDA-MB-435 (Melanoma) | 0.20 |
| M14 (Melanoma) | 0.46 |
| SK-MEL-2 (Melanoma) | 0.57 |
| UACC-62 (Melanoma) | 0.27 |
| Average GI50 (56 cell lines) | 6.92 |
To validate its mechanism of action, compound 7e was tested in an in vitro enzyme inhibition assay against mTOR kinase, yielding an IC50 of 5.47 µM.[3] Further cellular studies in the MDA-MB-435 melanoma cell line revealed that compound 7e induced apoptosis and caused cell cycle arrest in the S-phase.[3]
Experimental Protocol: In Vitro mTOR Kinase Inhibition Assay
This protocol outlines a typical luminescence-based assay to determine the in vitro inhibitory activity of a compound against mTOR kinase.
Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a base reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the mTOR kinase enzyme in the reaction buffer.
-
Prepare a solution of the substrate (e.g., a recombinant protein substrate like 4E-BP1).
-
Prepare a solution of ATP at a concentration near its Km for the enzyme.
-
Serially dilute the test compound (e.g., compound 7e ) in DMSO, then in the reaction buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the diluted test compound.
-
Add 10 µL of the enzyme/substrate mixture.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 25 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Assessment: Efficacy in a Murine Cancer Model
Following promising in vitro results, the logical next step is to evaluate the compound's efficacy in a living organism. Compound 7e was tested in a murine model of skin cancer.[3]
Experimental Design:
-
Model: Chemically induced skin cancer in mice.
-
Treatment: Intraperitoneal administration of compound 7e at a dose of 20 mg/kg.
-
Outcome: The study reported that compound 7e was safe and effective in ameliorating skin cancer in this model.[3]
The transition from in vitro to in vivo is a critical hurdle. While a compound may show high potency in an isolated cellular or enzymatic system, its effectiveness in vivo depends on its pharmacokinetic and pharmacodynamic (PK/PD) properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). The favorable ADMET properties predicted for compound 7e , along with its adherence to Lipinski's rule of five, likely contributed to its in vivo efficacy.[3]
Workflow and Key Relationships
The interplay between in vitro and in vivo studies is crucial for identifying viable drug candidates. The following diagram illustrates this relationship in the context of anticancer drug discovery.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Construction and activity evaluation of novel benzodioxane derivatives as dual-target antifungal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. air.unimi.it [air.unimi.it]
A Tale of Two Scaffolds: A Comparative Guide to 1,4-Benzodioxane and 1,3-Benzodioxole in Drug Design
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the plethora of heterocyclic systems, 1,4-benzodioxane and 1,3-benzodioxole have emerged as versatile and frequently employed motifs. While structurally similar, these two scaffolds possess distinct characteristics that can lead to significantly different outcomes in drug development. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data and protocols, to aid researchers in making informed decisions for their drug design campaigns.
Structural and Physicochemical Properties: A Subtle Distinction with Significant Consequences
At first glance, the isomeric 1,4-benzodioxane and 1,3-benzodioxole scaffolds appear to be close cousins. Both feature a benzene ring fused to a dioxane or dioxole ring, respectively. However, the seemingly minor difference in the placement of the oxygen atoms has a considerable impact on their three-dimensional structure and physicochemical properties.
The 1,4-benzodioxane scaffold, with its six-membered dioxane ring, can adopt a more flexible, non-planar conformation. In contrast, the five-membered dioxole ring of 1,3-benzodioxole is more rigid and planar. This structural variance influences how molecules containing these scaffolds interact with biological targets and can affect properties like solubility and lipophilicity.
Caption: Chemical structures of 1,4-benzodioxane and 1,3-benzodioxole.
Below is a comparative summary of the key physicochemical properties of the parent scaffolds:
| Property | 1,4-Benzodioxane | 1,3-Benzodioxole | Rationale for Importance in Drug Design |
| Molecular Weight | 136.15 g/mol | 122.12 g/mol | Influences absorption, distribution, and overall size of the final drug molecule. |
| LogP (Octanol/Water) | ~2.0 - 2.2 | ~2.08 | A measure of lipophilicity, which affects membrane permeability, solubility, and off-target binding. |
| Aqueous Solubility | Insoluble[1] | Sparingly soluble (0.2 g/100 mL)[2] | Crucial for drug formulation and bioavailability. |
| Hydrogen Bond Acceptors | 2 | 2 | Determines potential interactions with biological targets. |
| Conformational Flexibility | Higher (non-planar) | Lower (planar) | Affects binding affinity and selectivity to target proteins. |
Note: LogP and solubility values can vary depending on the experimental or computational method used. A study on the thermochemistry of derivatives of both scaffolds suggests they have a comparable aromatic character[3].
The Metabolic Dichotomy: Stability vs. Liability
The most critical point of divergence between these two scaffolds lies in their metabolic profiles. This is a paramount consideration in drug design, as metabolic instability can lead to rapid clearance, while the formation of reactive metabolites can result in toxicity.
1,4-Benzodioxane: A Generally Stable Scaffold
The 1,4-benzodioxane moiety is generally considered to be metabolically robust. The primary sites of metabolism for drugs containing this scaffold are typically on appended functionalities or, to a lesser extent, hydroxylation of the benzene ring.
A prime example is Doxazosin , an α1-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. Its metabolism primarily involves O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety[4][5]. The benzodioxane ring itself does not appear to be a major liability.
Caption: Major metabolic pathways of Doxazosin.
1,3-Benzodioxole: The Peril of Mechanism-Based Inhibition
In stark contrast, the 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a well-known structural alert for mechanism-based inhibition (MBI) of cytochrome P450 (CYP) enzymes. This is a significant liability in drug development, as MBI can lead to unpredictable drug-drug interactions and potential toxicity.
The mechanism involves the CYP-mediated oxidation of the methylene carbon of the dioxole ring to form a carbene intermediate. This highly reactive species can then form a stable, inhibitory complex with the heme iron of the CYP enzyme, rendering it inactive[6]. This is a time- and NADPH-dependent process that can lead to a long-lasting loss of enzyme activity[7][8].
References
- 1. Identification of WB4101, an α1-Adrenoceptor Antagonist, as a Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Doxazosin: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of the chemicals we handle, culminating in their responsible disposal. This document offers a procedural, step-by-step framework grounded in regulatory standards and best laboratory practices to ensure compliance and safety.
Hazard Assessment and Chemical Profile
Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. This initial assessment informs every subsequent step of the waste management process.
Chemical Identity:
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1011-48-9[1] |
| Molecular Formula | C₁₀H₁₀O₃[1] |
| Molecular Weight | 178.18 g/mol [1] |
| Appearance | Solid |
GHS Hazard Classification: The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. According to supplier Safety Data Sheets (SDS), this compound is classified as follows:
| Hazard Classification | Code | Pictogram | Signal Word | Description |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |
| Storage Class | 11 | N/A | N/A | Combustible Solids[1] |
Causality Behind Hazard Classification:
-
Acute Toxicity (Oral, Category 4): This classification indicates that ingestion of relatively small quantities of the substance can cause significant toxic effects. This dictates that the primary routes of exposure must be controlled through engineering controls and appropriate Personal Protective Equipment (PPE). All waste generated, including contaminated labware and PPE, must be treated as hazardous.
-
Combustible Solid: While not flammable under normal conditions, this material can burn. This requires segregation from strong oxidizing agents in both storage and waste streams to prevent the creation of a fire hazard.
Trustworthiness Pillar: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact lot of the chemical you are using. While GHS provides standardization, minor variations in purity or formulation can affect hazard profiles.
The Regulatory Framework: Ensuring Compliance
In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4]
Key Regulatory Principles:
-
Waste Generator Responsibility: The laboratory that creates the chemical waste (the "generator") is legally responsible for its safe management from "cradle to grave."[2][5]
-
Hazardous Waste Identification: A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity .[5][6] Based on its H302 classification, this compound waste is managed as toxic hazardous waste .
-
Institutional and Local Rules: Your institution's Environmental Health & Safety (EHS) office, along with state and local authorities, may have regulations that are more stringent than federal law.[7][8] Always adhere to your local protocols.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat.
Step 2: Waste Collection and Segregation
Proper collection is the foundation of safe disposal.
-
Select a Compatible Container: Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, free of leaks, and have a secure, tightly-sealing lid.[8][9]
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label. Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present with their approximate percentages.[9] Accurate labeling is a critical regulatory requirement for the final disposal facility.
-
Segregate Waste Streams: Do not mix incompatible wastes. As a ketone and combustible solid, this waste should be kept separate from:
-
Strong oxidizing agents
-
Strong acids and bases
-
Reactive chemicals
-
Aqueous waste streams
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[9][10]
-
Location: The SAA should be under the direct control of the laboratory personnel generating the waste. This could be a designated area within a fume hood or a labeled secondary containment tray on a bench.[9]
-
Container Management: The waste container must be kept closed at all times except when actively adding waste.[8][9] This minimizes the release of vapors and prevents spills.
-
Volume Limits: Be aware of SAA volume limits. Federal regulations limit SAAs to 55 gallons of hazardous waste. For certain acutely toxic "P-listed" wastes, the limit is one quart.[8][9]
Step 4: Arranging for Final Disposal
Laboratory personnel do not dispose of hazardous waste directly. The final step is to coordinate with your institution's EHS department (or equivalent safety office).
-
Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This often involves an online form where you will transcribe the information from your waste container's label.[9]
-
Prepare for Transport: Ensure the container is clean on the outside, the label is legible, and the lid is securely fastened. EHS personnel will inspect the container before removal.[9]
Step 5: Managing Spills and Contaminated Materials
Any materials used to clean up spills of this compound are also considered hazardous waste.
-
Procedure: Absorb small spills with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collection: Carefully sweep or wipe up the absorbed material and contaminated cleaning supplies (e.g., paper towels, gloves).
-
Disposal: Place all contaminated materials into a designated solid hazardous waste container, properly labeled as described in Step 2.
Step 6: Disposal of Empty Containers
An "empty" container that held this chemical must be managed properly to be considered non-hazardous.
-
Procedure: The container must be triple-rinsed with a suitable solvent (such as acetone or ethanol).[10]
-
Collect Rinsate: Crucially, the first, second, and third rinsates must be collected and disposed of as liquid hazardous waste. [10]
-
Final Disposal: Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the original labels must be completely removed or defaced. The container can then be disposed of in the normal trash or recycled according to institutional policy.[10]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound AldrichCPR 1011-48-9 [sigmaaldrich.com]
- 2. axonator.com [axonator.com]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. sustainable-markets.com [sustainable-markets.com]
- 6. pfw.edu [pfw.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
